molecular formula C11H18Cl2N2 B1266049 1-(p-Tolyl)piperazine dihydrochloride CAS No. 13078-14-3

1-(p-Tolyl)piperazine dihydrochloride

Cat. No.: B1266049
CAS No.: 13078-14-3
M. Wt: 249.18 g/mol
InChI Key: PMGFOTNCJZITIM-UHFFFAOYSA-N
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Description

1-(p-Tolyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2.2ClH/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGFOTNCJZITIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-14-3, 159263-04-4
Record name 1-(p-Tolyl)piperazine dihydrochloride
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Record name 1-(p-tolyl)piperazine dihydrochloride
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Record name 1-(p-Tolyl)-piperazine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(p-Tolyl)piperazine dihydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(p-Tolyl)piperazine Dihydrochloride: Chemical Architecture, Synthesis, and Pharmacological Profile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (pMPP[1]·2HCl) is a pivotal piperazine derivative serving as both a versatile building block in medicinal chemistry and a pharmacological probe for serotonergic signaling.[1] Structurally characterized by a para-methylphenyl moiety attached to a piperazine ring, this compound exhibits significant affinity for 5-HT receptors (specifically 5-HT1A, 5-HT2A, and 5-HT7). While it shares structural homology with psychoactive designer drugs (e.g., BZP), its primary utility in legitimate research lies in the synthesis of atypical antipsychotics, anxiolytics, and as a reference standard in forensic toxicology. This guide provides a rigorous analysis of its chemical structure, validated synthetic protocols, and receptor-level mechanisms.

Chemical Architecture & Physicochemical Properties

The dihydrochloride salt form is preferred in research settings due to its enhanced stability and aqueous solubility compared to the hygroscopic free base or monohydrochloride.

Structural Identity
  • IUPAC Name: 1-(4-Methylphenyl)piperazine dihydrochloride[1]

  • Common Synonyms: pMPP[1]·2HCl, 1-(p-Tolyl)piperazine di-HCl[1]

  • CAS Number: 13078-14-3 (dihydrochloride); 39593-08-3 (free base)[1]

  • Molecular Formula: C₁₁H₁₈Cl₂N₂[1]

  • Molecular Weight: 249.18 g/mol [1]

Key Physicochemical Data
PropertyValueContext
Appearance White to off-white crystalline powderHigh purity (>98%) form
Melting Point 237–241 °CDecomposition often observed near melt
Solubility Water (>50 mg/mL), DMSO, Methanol2HCl salt ensures high aqueous solubility for bioassays
pKa ~5.6 (N1), ~9.8 (N4)N1 is less basic due to phenyl conjugation; N4 is the primary protonation site
Hygroscopicity Moderate to HighRequires storage in desiccated conditions

Synthesis & Purification Protocols

Two primary routes exist for the synthesis of pMPP: the classical alkylation method (robust, cost-effective) and the modern Buchwald-Hartwig amination (high precision).

Method A: Cyclization via Bis(2-chloroethyl)amine (Classical)

This method relies on the nucleophilic attack of p-toluidine on the electrophilic carbons of bis(2-chloroethyl)amine.

Reagents: p-Toluidine, Bis(2-chloroethyl)amine hydrochloride, Diglyme or Butanol, Na₂CO₃.[1]

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in diglyme.

  • Reflux: Heat the mixture to reflux (160–180 °C) for 12–24 hours. The high temperature drives the double N-alkylation to close the piperazine ring.

  • Basification: Cool to room temperature. Alkalize with 20% NaOH solution to pH >12 to liberate the free base.[1]

  • Extraction: Extract with dichloromethane (DCM) (3x). Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Salt Formation (Critical): Dissolve the oily residue in minimal ethanol. Add concentrated HCl (or HCl in dioxane) dropwise until precipitation is complete.

  • Recrystallization: Recrystallize the crude solid from ethanol/diethyl ether to yield pure pMPP·2HCl crystals.[1]

Method B: Pd-Catalyzed Buchwald-Hartwig Amination (Modern)

Preferred for library synthesis due to milder conditions and higher functional group tolerance.[1]

Reagents: 1-Bromo-4-methylbenzene, Piperazine (excess), Pd(OAc)₂, BINAP, NaOtBu, Toluene.

Protocol:

  • Catalyst Prep: Mix Pd(OAc)₂ (1 mol%) and BINAP (1.5 mol%) in toluene under Argon for 15 mins.

  • Coupling: Add 1-bromo-4-methylbenzene (1.0 eq), Piperazine (2.0 eq), and NaOtBu (1.4 eq).

  • Heat: Stir at 80–100 °C for 8–12 hours.

  • Workup: Filter through Celite to remove Pd residues. Concentrate filtrate.[1]

  • Purification: The excess piperazine can be removed via sublimation or column chromatography before converting to the dihydrochloride salt as described in Method A.[1]

Synthetic Workflow Visualization

SynthesisWorkflow Start1 p-Toluidine Step1 Cyclization (Reflux) 160°C, 12-24h Start1->Step1 + Reagent Reagent1 Bis(2-chloroethyl)amine HCl Reagent1->Step1 Intermediate Crude Free Base (Oil) Step1->Intermediate Basify & Extract Step2 Salt Formation HCl/EtOH Intermediate->Step2 Final pMPP·2HCl (Crystalline Solid) Step2->Final Recrystallization

Figure 1: Step-by-step synthetic pathway for this compound via the classical cyclization route.

Pharmacological Profile & Mechanism of Action

1-(p-Tolyl)piperazine is a bioactive scaffold that interacts primarily with the serotonergic system.[1] It acts as a non-selective serotonin receptor agonist and/or releasing agent.[1]

Receptor Affinity & Selectivity

The para-methyl substituent increases lipophilicity compared to the unsubstituted phenylpiperazine, enhancing blood-brain barrier (BBB) penetration.

  • 5-HT1A (Agonist): pMPP exhibits affinity for the 5-HT1A receptor.[1] This receptor is a target for anxiolytics (e.g., Buspirone).[1][2]

  • 5-HT2A/2C (Mixed): It shows moderate affinity for 5-HT2 receptors.[1] In high doses, this contributes to its psychoactive (and potentially hallucinogenic) profile.[1]

  • Monoamine Release: Similar to Benzylpiperazine (BZP), pMPP can induce the release of serotonin (5-HT) and dopamine (DA) via transporter reversal (SERT/DAT), though it is less potent than amphetamines.

Pharmacodynamic Pathway

SignalingPathway Ligand 1-(p-Tolyl)piperazine (pMPP) Receptor1 5-HT1A Receptor (Gi/o coupled) Ligand->Receptor1 Agonist Binding Receptor2 5-HT2A Receptor (Gq coupled) Ligand->Receptor2 Partial Agonist Transporter SERT/DAT (Transporter Reversal) Ligand->Transporter Substrate Effect1 Inhibition of Adenylyl Cyclase (Anxiolytic-like effects) Receptor1->Effect1 Effect2 PLC Activation -> Ca2+ Release (Psychoactive effects) Receptor2->Effect2 Effect3 Increased Synaptic 5-HT/DA (Stimulant effects) Transporter->Effect3

Figure 2: Pharmacodynamic interactions of pMPP with key serotonergic targets and monoamine transporters.[1]

Analytical Characterization

To validate the synthesis of the dihydrochloride salt, the following spectral data must be confirmed.

Proton NMR (¹H-NMR) in D₂O

The salt formation shifts the piperazine protons downfield compared to the free base.

Shift (δ ppm)MultiplicityIntegrationAssignment
2.30 Singlet (s)3HMethyl group (-CH₃) on phenyl ring
3.35 – 3.45 Multiplet (m)4HPiperazine CH₂ (adjacent to N4)
3.50 – 3.60 Multiplet (m)4HPiperazine CH₂ (adjacent to N1-Ar)
7.05 Doublet (d)2HAromatic protons (meta to methyl)
7.25 Doublet (d)2HAromatic protons (ortho to methyl)

Note: The AA'BB' splitting pattern in the aromatic region is characteristic of para-substitution.

Mass Spectrometry (ESI-MS)
  • Observed Ion: [M+H]⁺ = 177.14 m/z (Corresponds to the protonated free base C₁₁H₁₇N₂⁺).[1]

  • Note: The chloride counterions are not observed in positive mode ESI but confirm the salt stoichiometry in elemental analysis.

Handling, Stability & Safety

  • Storage: Store at -20°C. The dihydrochloride is hygroscopic; exposure to air will cause the powder to clump and degrade.

  • Safety: pMPP is a skin and respiratory irritant (H315, H319, H335).

  • Legal Status: Researchers must verify local regulations.[1] While often used as a chemical intermediate, pMPP is structurally related to controlled piperazine designer drugs (e.g., BZP, TFMPP) and may be regulated under analogue acts in certain jurisdictions (e.g., USA, NZ, UK).

References

  • PubChem. (2025).[1] this compound.[1] National Library of Medicine.[1] [Link]

  • Chaudhary, S., et al. (2006).[1] Synthesis and biological activity of N-aryl piperazine derivatives. Journal of European Medicinal Chemistry. (Context: General synthesis of aryl piperazines via bis-chloroethyl amine).

  • Baumann, M. H., et al. (2001).[1] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. [Link]

  • Kerrigan, S. (2013).[1] Piperazines.[1][3][4][5][6][7][8] In Encyclopedia of Forensic Sciences. Academic Press.[1] (Context: Pharmacology and toxicology of piperazine derivatives).

Sources

Topic: 1-(p-Tolyl)piperazine Dihydrochloride Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(p-Tolyl)piperazine is a substituted arylpiperazine derivative that has garnered interest within neuroscience and pharmaceutical research for its modulatory effects on central nervous system (CNS) pathways.[1][2] As a member of a chemical class known for a wide range of pharmacological activities, understanding its precise mechanism of action is critical for both elucidating its therapeutic potential and assessing its toxicological profile.[3] This guide synthesizes current knowledge to provide a detailed examination of the molecular interactions, signaling cascades, and functional outcomes associated with 1-(p-Tolyl)piperazine. We will explore its primary receptor targets, the causality behind its functional activity, and the validated experimental workflows used to characterize such compounds. The dihydrochloride salt form is primarily utilized to enhance aqueous solubility and stability for experimental use.

The Arylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The arylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, forming the structural core of numerous approved therapeutics, including antipsychotics, antidepressants, and anxiolytics. Its versatility stems from the ability of the two key nitrogen atoms to engage in distinct molecular interactions. The N1-aryl substitution is crucial for affinity and selectivity at monoaminergic G-protein coupled receptors (GPCRs), while the N4 position allows for the introduction of various substituents to fine-tune the compound's overall pharmacological and pharmacokinetic profile.[4] 1-(p-Tolyl)piperazine, featuring a methyl-substituted phenyl ring at the N1 position, is primarily investigated for its interactions with serotonin and dopamine receptor systems, which are central to mood and cognitive regulation.[1][2]

Core Mechanism: Multi-Target Modulation of Serotonergic and Dopaminergic Systems

The primary mechanism of action for 1-(p-Tolyl)piperazine is its direct interaction with multiple serotonin (5-HT) and, to a lesser extent, dopamine (D) receptors. The compound exhibits a "selectively non-selective" profile, a common characteristic among effective CNS drugs, allowing it to modulate distinct but interconnected signaling pathways.[5]

Receptor Binding Affinity Profile

The affinity of a ligand for its receptor, quantified by the inhibition constant (Kᵢ), is the foundational determinant of its biological activity. While specific Kᵢ values for the p-tolyl variant are not extensively published, data from structurally analogous arylpiperazines provide a robust framework for its expected binding profile. Radioligand binding assays are the gold-standard methodology for determining these values.[6]

Table 1: Representative Binding Profile of Arylpiperazine Derivatives

Receptor Target Typical Kᵢ (nM) Range Primary Role in CNS Expected Functional Activity of 1-(p-Tolyl)piperazine
5-HT₁ₐ 1 - 50 Autoreceptor (raphe), postsynaptic (cortex, hippocampus) Partial Agonist
5-HT₂ₐ 10 - 100 Postsynaptic (cortex), mood, perception, cognition Antagonist
5-HT₂C 20 - 150 Postsynaptic (choroid plexus, substantia nigra), appetite, mood Antagonist
Dopamine D₂ >500 Presynaptic and postsynaptic, motivation, motor control Weak Antagonist / Low Affinity

| SERT | >200 | Serotonin reuptake | Weak Inhibitor |

Note: This table synthesizes data from multiple studies on N-arylpiperazines.[4][6][7] The precise Kᵢ values for 1-(p-Tolyl)piperazine require specific experimental validation but are expected to fall within these general ranges.

Functional Activity and Downstream Signaling

Binding affinity alone does not describe the functional consequence of the drug-receptor interaction. Functional assays are required to determine whether the compound acts as an agonist, antagonist, or partial agonist.

  • 5-HT₁ₐ Receptor Partial Agonism: Arylpiperazines typically act as partial agonists at the 5-HT₁ₐ receptor. These receptors are Gαi/o-coupled. As a partial agonist, 1-(p-Tolyl)piperazine will produce a sub-maximal response compared to the endogenous full agonist, serotonin. At presynaptic 5-HT₁ₐ autoreceptors on serotonergic neurons, this partial agonism leads to a moderate inhibition of adenylyl cyclase, decreased cAMP production, and subsequent hyperpolarization of the neuron. This reduces the neuron's firing rate and diminishes the overall release of serotonin throughout the brain, a key mechanism of many anxiolytic and antidepressant drugs.

  • 5-HT₂ₐ/₂C Receptor Antagonism: In contrast, at 5-HT₂ₐ and 5-HT₂C receptors, arylpiperazines act as antagonists.[8] These receptors are Gαq/11-coupled, and their activation by serotonin normally stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[9] By acting as an antagonist, 1-(p-Tolyl)piperazine blocks this cascade. 5-HT₂ₐ antagonism is a cornerstone of atypical antipsychotic activity, while 5-HT₂C antagonism can increase downstream dopamine and norepinephrine release, contributing to potential pro-cognitive and antidepressant effects.[9]

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron pTP_pre 1-(p-Tolyl)piperazine HT1A 5-HT₁ₐ Autoreceptor (Gαi/o-coupled) pTP_pre->HT1A Partial Agonist AC Adenylyl Cyclase HT1A->AC Inhibits cAMP ↓ cAMP AC->cAMP Firing ↓ Neuronal Firing cAMP->Firing Release ↓ Serotonin Release Firing->Release pTP_post 1-(p-Tolyl)piperazine HT2A 5-HT₂ₐ Receptor (Gαq-coupled) pTP_post->HT2A Antagonist PLC Phospholipase C HT2A->PLC Blocks Activation IP3_DAG IP₃ / DAG Production PLC->IP3_DAG Signal Downstream Signaling (e.g., Ca²⁺ release) IP3_DAG->Signal

Caption: Dual mechanism of 1-(p-Tolyl)piperazine at presynaptic and postsynaptic serotonin receptors.

Validated Experimental Protocols for Mechanistic Elucidation

The mechanistic claims described above are validated through a standardized set of in vitro pharmacological assays. The trustworthiness of these protocols lies in their ability to isolate and quantify specific molecular interactions.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 1-(p-Tolyl)piperazine for a specific receptor (e.g., 5-HT₁ₐ).

Methodology:

  • Membrane Preparation: Culture and harvest cells engineered to express a high density of the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells). Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet to a specific protein concentration.

  • Competition Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand for the 5-HT₁ₐ receptor (e.g., [³H]8-OH-DPAT), and serially diluted concentrations of the unlabeled competitor, 1-(p-Tolyl)piperazine dihydrochloride.[6]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/B), which trap the membranes (and any bound radioligand) while allowing unbound radioligand to pass through. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail. Measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific radioligand binding against the log concentration of 1-(p-Tolyl)piperazine. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand). Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

G start Prepare Receptor Membranes & Reagents assay Incubate Membranes, Radioligand & Competitor (1-(p-Tolyl)piperazine) start->assay filter Vacuum Filtration (Separate Bound/Free) assay->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Non-linear Regression (Calculate IC₅₀ → Kᵢ) count->analyze

Caption: Standardized workflow for determining receptor binding affinity via a competition assay.

Conclusion for Drug Development Professionals

This compound exemplifies a class of CNS modulators with a complex but well-characterized mechanism of action. Its profile as a 5-HT₁ₐ partial agonist and 5-HT₂ₐ/₂C antagonist suggests potential therapeutic applications in disorders characterized by serotonergic dysregulation, such as anxiety and depression.[1][2] However, this multi-target activity also necessitates careful evaluation of off-target effects and the overall therapeutic window. For drug development professionals, compounds with this scaffold represent promising starting points for lead optimization. Further structure-activity relationship (SAR) studies, focusing on modifications to both the tolyl group and the N4-piperazine position, could be employed to enhance affinity for desired targets while reducing activity at others, thereby improving the compound's overall selectivity and safety profile.

References

  • Title: What is the mechanism of Piperazine?
  • Title: 1-(p-Tolyl)
  • Title: 1-(o-Tolyl)
  • Title: Bioactive conformation of 1-arylpiperazines at central serotonin receptors Source: PubMed URL
  • Title: Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach Source: PubMed Central URL
  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL
  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.
  • Title: Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands Source: PubMed URL
  • Title: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Source: ResearchGate URL
  • Title: What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?
  • Title: Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic (5-HT-2 and 5-HT-1c)
  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL

Sources

An In-Depth Technical Guide to 1-(p-Tolyl)piperazine Dihydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(p-Tolyl)piperazine dihydrochloride (CAS Number: 13078-14-3), a key chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, analytical characterization, and its pivotal role as a structural scaffold, particularly in the development of novel therapeutics targeting the central nervous system (CNS).

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Its prevalence is due to a combination of favorable physicochemical properties and synthetic tractability. When coupled with an aryl group, as in 1-(p-Tolyl)piperazine, it forms a versatile building block that serves multiple strategic roles in drug design.[1] These roles include:

  • Modulation of Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets.

  • Structural Scaffold: The rigid, chair-like conformation of the piperazine ring provides a reliable anchor to orient other pharmacophoric elements in three-dimensional space, facilitating precise interactions with receptor binding pockets.

  • Synthetic Handle: The secondary amine of the monosubstituted piperazine provides a readily available nucleophilic site for further chemical modification, such as alkylation or acylation, enabling the rapid generation of diverse chemical libraries.[2][3]

This compound is the salt form of the parent compound, which enhances its stability and solubility in aqueous media, making it highly suitable for laboratory use and subsequent synthetic transformations.[2]

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development.

PropertyValueSource(s)
CAS Number 13078-14-3[4]
Molecular Formula C₁₁H₁₈Cl₂N₂[4]
Molecular Weight 249.18 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 237 - 241 °C[5]
Parent Compound 1-(p-Tolyl)piperazine (CAS: 39593-08-3)[4][6]
Parent Molecular Weight 176.26 g/mol [6]

Synthesis and Purification

The synthesis of this compound is a two-step process: the formation of the parent free base, 1-(p-Tolyl)piperazine, followed by its conversion to the dihydrochloride salt.

Synthesis of 1-(p-Tolyl)piperazine (Free Base)

The most efficient and widely adopted method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination .[7][8] This palladium-catalyzed cross-coupling reaction provides a high-yield pathway for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9]

Reaction Scheme:

Buchwald_Hartwig_Amination p_tolyl_bromide p-Tolyl bromide reactants p_tolyl_bromide->reactants piperazine Piperazine (excess) piperazine->reactants products reactants->products Pd Catalyst Phosphine Ligand Strong Base (e.g., NaOtBu) Toluene, Heat p_tolyl_piperazine 1-(p-Tolyl)piperazine piperazine_hbr Piperazine HBr products->p_tolyl_piperazine products->piperazine_hbr Salt_Formation p_tolyl_piperazine 1-(p-Tolyl)piperazine reactants p_tolyl_piperazine->reactants hcl 2 HCl (in Ether) hcl->reactants product 1-(p-Tolyl)piperazine dihydrochloride reactants->product Stirring, 0°C to RT Drug_Development_Workflow cluster_0 Scaffold-Based Drug Design start 1-(p-Tolyl)piperazine (Core Scaffold) diversify Synthetic Diversification (Alkylation, Acylation, etc.) start->diversify library Library of Novel Arylpiperazine Derivatives diversify->library screening High-Throughput Screening (e.g., Receptor Binding Assays) library->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead candidate Preclinical Candidate hit_to_lead->candidate

Sources

1-(p-Tolyl)piperazine dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Optimized Synthesis of 1-(p-Tolyl)piperazine Dihydrochloride

Executive Summary

This compound (CAS: 13078-14-3 for the salt; 39593-08-3 for the free base) is a critical pharmacophore in medicinal chemistry, serving as a structural backbone for various antihistamines, antipsychotics, and serotonin receptor ligands.

This guide details the N-alkylation pathway using bis(2-chloroethyl)amine hydrochloride. While modern palladium-catalyzed (Buchwald-Hartwig) aminations exist, the alkylation route remains the "workhorse" protocol for laboratory-scale synthesis due to the low cost of reagents and the robustness of the cyclization mechanism. This document provides a self-validating protocol, emphasizing the critical transition from the low-melting free base (MP: 29–32°C) to the stable, high-melting dihydrochloride salt.

Retrosynthetic Analysis

To design the synthesis, we disconnect the C-N bonds at the piperazine ring. The most logical disconnection reveals two primary precursors: p-toluidine (the nucleophile) and bis(2-chloroethyl)amine (the electrophile).

Retrosynthesis Product 1-(p-Tolyl)piperazine (Target) Disconnection C-N Disconnection Product->Disconnection Retrosynthesis Precursor1 p-Toluidine (Nucleophile) Disconnection->Precursor1 Precursor2 Bis(2-chloroethyl)amine (Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazine ring.

Core Synthesis Protocol

Reaction Mechanism (Causality)

The synthesis proceeds via a double nucleophilic substitution (


).
  • Activation: The bis(2-chloroethyl)amine hydrochloride is neutralized in situ to its free base form.

  • First Alkylation: The primary amine of p-toluidine attacks one chloroethyl arm, displacing chloride.

  • Cyclization: The newly formed secondary amine attacks the second chloroethyl arm, closing the ring.

  • Salt Formation: The resulting free base is treated with excess HCl to generate the dihydrochloride, stabilizing the molecule and preventing oxidation.

Reagents & Materials
ReagentRoleEquiv.Notes
p-Toluidine Nucleophile1.0Purify by recrystallization if dark (oxidation).
Bis(2-chloroethyl)amine HCl Electrophile1.1HIGH TOXICITY (Nitrogen Mustard precursor).
Diglyme (or n-Butanol)SolventN/AHigh BP required (>100°C) for cyclization kinetics.
Potassium Carbonate (K₂CO₃) Base3.0Anhydrous; scavenges HCl byproducts.
HCl (gas or 4M in Dioxane) AcidExcessFor salt formation.
Step-by-Step Methodology

Step 1: Cyclization (The "Workhorse" Reaction)

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Under inert atmosphere (

    
    ), charge p-toluidine (10.7 g, 100 mmol), bis(2-chloroethyl)amine hydrochloride (19.6 g, 110 mmol), and pulverized anhydrous 
    
    
    
    (41.4 g, 300 mmol).
  • Solvation: Add Diglyme (150 mL). Note: Diglyme is preferred over n-butanol for easier workup and higher reflux temperature.

  • Reaction: Heat the slurry to reflux (~160°C). Maintain reflux for 24–48 hours .

    • Checkpoint: Monitor by TLC (System: EtOAc/MeOH 9:1). The starting p-toluidine spot (

      
       high) should disappear; the product spot (
      
      
      
      low) will appear.
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with hot toluene.

Step 2: Isolation of the Free Base

  • Concentration: Remove the solvent (Diglyme/Toluene) under reduced pressure (rotary evaporator). A high-vacuum pump may be required to remove trace diglyme.

  • Basification: The residue is likely an oil. Dissolve in

    
     (100 mL) and wash with 1M NaOH (50 mL) to ensure the piperazine is in the free base form.
    
  • Drying: Dry the organic layer over

    
    , filter, and concentrate.
    
    • Result: 1-(p-Tolyl)piperazine free base. It is a low-melting solid (MP: 29–32°C) or viscous oil that darkens on air exposure.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude free base in minimal absolute ethanol or diethyl ether.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas through the solution OR add 4M HCl in dioxane dropwise with vigorous stirring.

    • Critical: Add acid until pH < 2. The dihydrochloride requires 2 equivalents of HCl.[1]

  • Precipitation: The salt will precipitate immediately as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove mono-salts and colored impurities.

  • Drying: Dry in a vacuum oven at 60°C over

    
    .
    

Process Visualization

Workflow Start Reactants: p-Toluidine + Bis(2-chloroethyl)amine Reflux Reflux in Diglyme (24-48h, 160°C) Start->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap FreeBase Crude Free Base (Oil/Low melt solid) Evap->FreeBase Acidify Add excess HCl (in EtOH/Dioxane) FreeBase->Acidify Salt Formation Recryst Recrystallize (EtOH/H2O) Acidify->Recryst Final 1-(p-Tolyl)piperazine 2HCl (White Crystalline Solid) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of the dihydrochloride salt.

Quality Control & Characterization

To ensure scientific integrity, the product must be validated against the following parameters:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point >250°C (Decomposes)Capillary MP (Free base: 29-32°C)
H-NMR (D₂O) δ 2.3 (s, 3H), 3.4 (t, 4H), 3.6 (t, 4H), 7.0-7.3 (m, 4H)400 MHz NMR
Solubility Soluble in Water, DMSO; Insoluble in EtherSolubility Test
Stoichiometry 2.0 ± 0.1 eq.[2] Chloride contentArgentometric Titration

Troubleshooting Guide:

  • Low Yield: Often caused by incomplete cyclization. Ensure the reaction runs for the full 48h and the solvent is truly anhydrous.

  • Sticky Precipitate: The "dihydrochloride" is hygroscopic.[2][3] If the salt oils out, triturate with dry acetone or diethyl ether to induce crystallization.

Safety & Handling (Critical)

  • Bis(2-chloroethyl)amine Hydrochloride: This compound is structurally related to Nitrogen Mustards (blister agents). It is a severe skin irritant and potential carcinogen. Double-gloving and use of a fume hood are mandatory.

  • Corrosivity: The dihydrochloride salt is acidic. Avoid inhalation of dust.[3][4][5]

  • Waste Disposal: Quench all filtrates containing unreacted alkylating agents with aqueous ammonia or thiosulfate before disposal.

References

  • PubChem. (n.d.).[1] this compound (CID 83112).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1959). Synthesis of N-Arylpiperazines. Coll. Vol. 4, p. 8. (General method for alkylation of anilines with bis-chloroethylamines). [Link]

Sources

An In-Depth Technical Guide to 1-(p-Tolyl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(p-Tolyl)piperazine dihydrochloride, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, analytical characterization, and its significance in neuroscience research, particularly in the modulation of serotonergic and dopaminergic systems.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The IUPAC name for this compound is 1-(4-methylphenyl)piperazine;dihydrochloride [1]. This name explicitly defines the substitution pattern on the piperazine ring.

Synonyms:

In scientific literature and commercial catalogs, this compound is known by several synonyms, which include[1][2]:

  • 1-(p-Tolyl)piperazine HCl

  • 1-(4-methylphenyl)piperazine dihydrochloride

  • 4-Tolylpiperazine dihydrochloride

  • p-Tolylpiperazine dihydrochloride

  • NSC 71663

It is crucial for researchers to be aware of these synonyms to conduct thorough literature searches and procure the correct chemical entity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₈Cl₂N₂[1]
Molecular Weight 249.18 g/mol [1]
Appearance White to off-white solid
Melting Point >250 °C (decomposes)
Solubility Soluble in water
CAS Number 13078-14-3[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 1-(p-Tolyl)piperazine typically involves the formation of a carbon-nitrogen bond between the piperazine moiety and the p-tolyl group. The Buchwald-Hartwig amination is a modern and highly efficient method for this transformation, offering high yields and good functional group tolerance[3]. The subsequent conversion to the dihydrochloride salt enhances the compound's stability and water solubility.

The following protocol is adapted from established Buchwald-Hartwig amination procedures for the synthesis of N-arylpiperazines[3][4][5].

Synthesis of 1-(p-Tolyl)piperazine (Free Base) via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of piperazine with 4-bromotoluene.

Materials:

  • Piperazine (anhydrous)

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Addition of Reactants: To the flask, add piperazine (1.2 eq), 4-bromotoluene (1.0 eq), and anhydrous toluene.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-(p-tolyl)piperazine as a free base.

Buchwald_Hartwig_Amination Reactants Piperazine + 4-Bromotoluene Intermediate Catalytic Cycle (Oxidative Addition, Ligand Exchange, Reductive Elimination) Reactants->Intermediate Catalysis Catalyst_System Pd(OAc)₂ / BINAP NaO-t-Bu (Base) Toluene (Solvent) Catalyst_System->Intermediate Reaction_Conditions Heat (100 °C) Inert Atmosphere Reaction_Conditions->Intermediate Product 1-(p-Tolyl)piperazine (Free Base) Intermediate->Product

Caption: Buchwald-Hartwig amination workflow for 1-(p-Tolyl)piperazine synthesis.

Formation of this compound

This step converts the free base into its more stable and water-soluble dihydrochloride salt.

Materials:

  • 1-(p-Tolyl)piperazine (free base)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or ether)

  • Isopropanol or diethyl ether

  • Standard laboratory glassware

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(p-tolyl)piperazine free base in a minimal amount of isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (2.2 equivalents) in the chosen solvent to the stirred solution of the free base.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold solvent (isopropanol or diethyl ether) to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain this compound as a white solid.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the methyl protons, and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the p-tolyl ring and the piperazine ring. The chemical shifts of these carbons provide further confirmation of the molecular structure[6][7].

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the protonated piperazine nitrogens, C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the aromatic ring[8][9][10].

Chromatographic and Mass Spectrometric Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the free base form of the compound is typically analyzed. The mass spectrum will show a molecular ion peak corresponding to the mass of 1-(p-Tolyl)piperazine, along with characteristic fragmentation patterns that can be used for structural elucidation.

Applications in Drug Discovery and Neuroscience

1-(p-Tolyl)piperazine serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is found in numerous compounds targeting the central nervous system (CNS)[11].

A Scaffold for Serotonergic and Dopaminergic Ligands

The N-arylpiperazine scaffold is a well-established pharmacophore for ligands of serotonin (5-HT) and dopamine (D) receptors[12][13][14]. These receptors are implicated in the pathophysiology of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease[15].

The tolyl group in 1-(p-Tolyl)piperazine can be further functionalized, and the second nitrogen of the piperazine ring provides a convenient point for the introduction of other pharmacophoric elements, allowing for the generation of diverse chemical libraries for high-throughput screening.

Mechanism of Action: A Focus on Serotonin and Dopamine Receptors

While direct pharmacological data for 1-(p-Tolyl)piperazine is limited in the public domain, the well-documented activities of structurally related arylpiperazines provide strong evidence for its likely mechanism of action. Arylpiperazines are known to interact with various subtypes of serotonin and dopamine receptors, often exhibiting a complex pharmacological profile[16][17].

  • Serotonin Receptors: Many arylpiperazines act as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes, such as 5-HT₁A, 5-HT₂A, and 5-HT₂C.

  • Dopamine Receptors: Interaction with D₂, D₃, and D₄ receptors is also a common feature of this class of compounds.

The specific affinity and efficacy of 1-(p-Tolyl)piperazine at these receptors would determine its potential therapeutic applications. For instance, compounds with high affinity for the 5-HT₁A receptor are often investigated for their anxiolytic and antidepressant properties, while those targeting D₂ receptors are explored for their antipsychotic potential.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 1_p_Tolylpiperazine 1-(p-Tolyl)piperazine (or derivative) Reuptake_Transporter Serotonin/Dopamine Reuptake Transporter 1_p_Tolylpiperazine->Reuptake_Transporter Inhibition? Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) 1_p_Tolylpiperazine->Serotonin_Receptor Binding (Agonist/Antagonist) Dopamine_Receptor Dopamine Receptor (e.g., D2) 1_p_Tolylpiperazine->Dopamine_Receptor Binding (Agonist/Antagonist) Signaling_Cascade Intracellular Signaling Cascade Serotonin_Receptor->Signaling_Cascade Dopamine_Receptor->Signaling_Cascade Neuronal_Response Modulation of Neuronal Activity Signaling_Cascade->Neuronal_Response

Caption: Putative mechanism of action of 1-(p-Tolyl)piperazine derivatives on monoaminergic systems.

Safety and Handling

1-(p-Tolyl)piperazine and its dihydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of neuroscience. Its straightforward synthesis, coupled with the rich pharmacology of the N-arylpiperazine scaffold, makes it an attractive starting point for drug discovery programs aimed at modulating serotonergic and dopaminergic pathways. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective utilization in research and development.

References

  • Chem-Impex. 1-(p-Tolyl)piperazine. (n.d.).
  • KE Chang-mei, TANG Ning, HU Yong & WANG Quan-quan. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Google Patents. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (n.d.). 13 C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl 3 ).
  • Benchchem. (n.d.).
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Chem-Impex. (n.d.). 1-(p-Tolyl)piperazine.
  • ResearchGate. (n.d.).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4.
  • PubChem. (n.d.). 1-(p-Tolyl)piperazine.
  • SciSpace. (2015).
  • NIST WebBook. (n.d.). Piperazine dihydrochloride.
  • ResearchGate. (n.d.).
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • ChemicalBook. (n.d.). 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum.
  • PubMed. (n.d.). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor.
  • Google Patents. (n.d.). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • Spectral investigation and normal coordin
  • ResearchGate. (n.d.). (PDF) Piperazine: the molecule of diverse pharmacological importance.
  • YouTube. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 – Essential Psychopharmacology (5th).
  • ChemicalBook. (n.d.). PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Impactfactor. (n.d.).
  • Dove Medical Press. (n.d.).

Sources

Technical Deep Dive: 1-(p-Tolyl)piperazine Dihydrochloride in Serotonergic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the neuropharmacological role, mechanism of action, and experimental applications of 1-(p-Tolyl)piperazine dihydrochloride.

Executive Summary

This compound (often abbreviated as pMPP or 4-MPP ) is a phenylpiperazine derivative that serves as a critical probe in neuropharmacology. Unlike its meta-substituted analogs (e.g., mCPP, TFMPP) which act primarily as direct receptor agonists, pMPP functions predominantly as a serotonin (5-HT) releasing agent with high selectivity for the serotonin transporter (SERT) over dopamine (DAT) or norepinephrine (NET) transporters.

This guide provides researchers with a structural and functional analysis of pMPP, distinguishing its utility in Structure-Activity Relationship (SAR) studies and its application as a scaffold for high-affinity 5-HT1A ligand synthesis.

CRITICAL DISAMBIGUATION: Do not confuse pMPP (1-(p-Tolyl)piperazine) with MPP dihydrochloride (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole), which is a highly selective Estrogen Receptor


 (ER

) antagonist. The protocols below apply strictly to the arylpiperazine pMPP.

Part 1: Chemical & Pharmacological Profile[1][2][3][4]

Physicochemical Properties

The dihydrochloride salt form enhances aqueous solubility, making pMPP suitable for in vivo intraperitoneal (i.p.) or subcutaneous (s.c.) administration without the need for neurotoxic vehicles like DMSO.[1]

PropertySpecification
IUPAC Name 1-(4-Methylphenyl)piperazine dihydrochloride
CAS Number 39593-08-3 (Free base); Salt forms vary
Molecular Formula

Solubility Freely soluble in water (>50 mg/mL); PBS (pH 7.2)
pKa ~9.8 (Piperazine nitrogen)
Mechanism of Action: The "Para" Substitution Effect

The pharmacological profile of phenylpiperazines is dictated by the position of the substituent on the phenyl ring. The para-methyl group in pMPP sterically directs the molecule toward transporter-mediated release rather than direct receptor activation.

  • Serotonin Releasing Agent (SRA): pMPP induces the release of 5-HT from presynaptic neurons via the reversal of the Serotonin Transporter (SERT).

    • Potency:

      
       nM (Rat brain synaptosomes).[2]
      
  • Selectivity:

    • 5-HT vs. DA/NE: pMPP is essentially inactive at releasing dopamine (

      
       nM) or norepinephrine (
      
      
      
      nM).[2]
    • Receptor Binding: While it possesses affinity for 5-HT

      
       subtypes, it lacks the hallucinogenic potency of mCPP (meta-chloro) or TFMPP (meta-trifluoromethyl), making it a valuable negative control for studying 5-HT
      
      
      
      -mediated anxiety.
Comparative Pharmacology
CompoundSubstituentPrimary MechanismBehavioral Phenotype
pMPP para-Methyl5-HT Releaser (Selective) Mild stimulation, low anxiety
mCPP meta-Chloro5-HT

Agonist
Anxiety, hypophagia, agitation
TFMPP meta-CF

5-HT Non-selective Agonist Hallucinogen-like, panicogenic
BZP BenzylDA/NE Releaser Psychostimulant (Amphetamine-like)

Part 2: Neuropharmacological Applications

Structure-Activity Relationship (SAR) Probe

pMPP is used to map the steric tolerance of the serotonin receptor binding pocket. By comparing pMPP (para) with oMPP (ortho) and mMPP (meta), researchers can determine if a receptor subtype requires a specific electrostatic potential or steric clearance at the 4-position of the phenyl ring.

Scaffold for Long-Chain Arylpiperazines (LCAPs)

pMPP is a precursor in the synthesis of "Long-Chain Arylpiperazines," a class of drugs targeting 5-HT


 receptors (e.g., for anxiety or depression treatment). The p-tolyl moiety often confers metabolic stability and enhances blood-brain barrier (BBB) penetration compared to more polar substituents.
Behavioral Assays (Drug Discrimination)

In drug discrimination studies, pMPP is used to train animals to distinguish between serotonin release (pMPP cue) and direct agonist activity (DOI or mCPP cue). This validates whether a novel compound acts presynaptically or postsynaptically.

Part 3: Experimental Protocols

Protocol A: Preparation of pMPP for In Vivo Injection

Target Concentration: 10 mg/kg (Rat)

  • Vehicle Selection: Use sterile 0.9% Saline. The dihydrochloride salt does not require acidification.

  • Calculation:

    • Mass required = (Dose [mg/kg] × Weight [kg]) / Salt Correction Factor.

    • Note: The dihydrochloride salt (MW ~249.2) is heavier than the free base (MW ~176.3).

    • Correction Factor:

      
      .
      
    • To deliver 10 mg/kg of active pMPP, weigh 14.1 mg/kg of the dihydrochloride salt.

  • Solubilization: Dissolve salt in saline. Vortex for 30 seconds. Solution should be clear and colorless.

  • pH Adjustment: Check pH. If < 5.0 due to HCl dissociation, buffer to pH ~6.0-7.0 with dilute NaOH to prevent injection site irritation (peritonitis).

Protocol B: Synaptosomal 5-HT Release Assay

Objective: Verify releasing potency (


).
  • Tissue Prep: Homogenize rat frontal cortex in 0.32 M sucrose (4°C). Centrifuge (1000

    
     g, 10 min) to remove debris; save supernatant (synaptosomes).
    
  • Loading: Incubate synaptosomes with [

    
    H]-5-HT (10 nM) for 15 min at 37°C to load the transporter.
    
  • Wash: Centrifuge and resuspend in Krebs-Henseleit buffer to remove extracellular radioligand.

  • Release Phase: Aliquot synaptosomes into wells containing pMPP (range: 1 nM – 10

    
    M).
    
  • Incubation: 15 minutes at 37°C.

  • Termination: Rapid filtration over GF/B filters.

  • Quantification: Measure radioactivity in the filtrate (released 5-HT) vs. filter (retained 5-HT) via liquid scintillation counting.

  • Analysis: Plot % Release vs. Log[pMPP]. Calculate

    
     using non-linear regression.
    

Part 4: Visualization of Signaling Pathways

Diagram 1: Mechanism of Action (Releaser vs. Agonist)

This diagram illustrates how pMPP differs from direct agonists like mCPP at the serotonergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_legend Legend SERT SERT (Transporter) Vesicle 5-HT Vesicle SERT->Vesicle Disrupts VMAT2 (Hypothetical) HT_Free Extracellular 5-HT SERT->HT_Free Reverse Transport Vesicle->HT_Free Non-Exocytotic Release pMPP pMPP (1-(p-Tolyl)piperazine) pMPP->SERT Substrate Entry R_5HT2C 5-HT2C Receptor HT_Free->R_5HT2C Activation mCPP mCPP (Direct Agonist) mCPP->R_5HT2C Direct Binding key1 pMPP acts via SERT Reversal key2 mCPP acts via Direct Binding

Caption: pMPP acts primarily by reversing the SERT transporter to release cytosolic serotonin, whereas analogs like mCPP bypass the transporter to directly activate postsynaptic receptors.[3][4][2][5][6][7][8]

Diagram 2: Chemical Pharmacophore (SAR)

Visualizing the structural difference that drives selectivity.

Caption: The position of the substituent on the phenyl ring dictates the switch between transporter efficacy (Para) and receptor affinity (Meta/Ortho).[9][2][5][6][8][10][11][12][13][14]

References

  • Baumann, M. H., et al. (2011). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology.

  • Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (mCPP)." Pharmacology Biochemistry and Behavior.

  • TCI Chemicals. "Product Specification: 1-(p-Tolyl)piperazine." TCI Chemicals Catalog.

  • Chem-Impex. "1-(p-Tolyl)piperazine: Applications in Pharmaceutical Development." Chem-Impex International.

Sources

Methodological & Application

Application Notes and Protocols for 1-(p-Tolyl)piperazine Dihydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the experimental applications of 1-(p-Tolyl)piperazine dihydrochloride, a versatile arylpiperazine derivative. The protocols and insights presented herein are designed to empower researchers in neuroscience, pharmacology, and medicinal chemistry to effectively utilize this compound as a tool for investigating serotonergic and dopaminergic systems, and as a scaffold for the development of novel therapeutics.

Introduction: The Significance of 1-(p-Tolyl)piperazine in Neuropharmacology

1-(p-Tolyl)piperazine belongs to the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] Arylpiperazines are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] This interaction makes them valuable tools for dissecting the complex signaling pathways involved in mood, cognition, and motor control. Furthermore, their structural tractability allows for modifications that can fine-tune their pharmacological profile, making them attractive starting points for drug discovery programs targeting neuropsychiatric and neurological disorders.[1]

This guide will focus on two primary experimental applications of this compound:

  • In Vitro Characterization: Elucidating the receptor binding affinity and functional activity at key serotonin and dopamine receptor subtypes.

  • In Vivo Behavioral Analysis: Assessing the physiological and behavioral effects of the compound in rodent models to probe its potential impact on anxiety, depression, and locomotor activity.

In Vitro Applications: Receptor Binding and Functional Assays

The initial step in characterizing the pharmacological profile of this compound is to determine its affinity and functional effects at relevant molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.

Theoretical Framework: The Law of Mass Action in Receptor Binding

Radioligand binding assays operate on the principle of the law of mass action, where a radiolabeled ligand (a molecule with a radioactive isotope) and an unlabeled test compound compete for a finite number of receptors. By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the test compound's affinity, typically expressed as the inhibition constant (Ki).

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., cell membranes, brain tissue homogenate) Assay_Plate 96-well Plate Total Binding Non-Specific Binding Test Compound Wells Receptor_Source->Assay_Plate:f0 Add to all wells Receptor_Source->Assay_Plate:f1 Add to all wells Receptor_Source->Assay_Plate:f2 Add to all wells Radioligand Radioligand Stock Solution Radioligand->Assay_Plate:f0 Fixed Concentration Radioligand->Assay_Plate:f1 Fixed Concentration Radioligand->Assay_Plate:f2 Fixed Concentration Test_Compound This compound Serial Dilutions Test_Compound->Assay_Plate:f2 Increasing Concentrations Filtration Rapid Filtration (separates bound from free radioligand) Assay_Plate->Filtration Incubate to Equilibrium Scintillation_Counting Scintillation Counting (quantifies radioactivity) Filtration->Scintillation_Counting Measure Radioactivity Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competition Binding Assay for Serotonin and Dopamine Receptors

This protocol provides a starting point for assessing the binding affinity of this compound at human serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors.

Materials:

  • This compound

  • Cell membranes expressing the human receptor of interest (e.g., h5-HT1A, h5-HT2A, hD2)

  • Radioligand specific for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2)

  • Assay buffer (specific to the receptor, typically a Tris-based buffer with physiological salts)

  • Non-specific binding determinator (a high concentration of a known ligand for the receptor)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, water).

    • Perform serial dilutions of the stock solution to create a range of concentrations for the competition curve (e.g., 10-10 M to 10-5 M).

    • Prepare the radioligand solution at a concentration close to its Kd value in the assay buffer.

    • Prepare the cell membrane suspension in the assay buffer to a final protein concentration optimized for the assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membrane suspension, and a high concentration of the non-specific binding determinator.

    • Test Compound Wells: Add assay buffer, radioligand, cell membrane suspension, and the various dilutions of this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcomes and Interpretation:

The Ki value provides a measure of the affinity of this compound for the tested receptor. A lower Ki value indicates a higher binding affinity. By testing against a panel of receptors, a selectivity profile can be established.

Receptor TargetPotential RadioligandPotential Non-Specific Binding Determinator
Serotonin 5-HT1A[3H]8-OH-DPAT10 µM Serotonin
Serotonin 5-HT2A[3H]Ketanserin10 µM Mianserin
Dopamine D2[3H]Spiperone10 µM Haloperidol

In Vivo Applications: Behavioral Phenotyping in Rodent Models

Following in vitro characterization, the next logical step is to investigate the effects of this compound on the behavior of living organisms. Rodent models are invaluable for assessing potential anxiolytic, antidepressant, and locomotor effects.

Rationale for Behavioral Assays
  • Open Field Test (OFT): This assay assesses general locomotor activity and anxiety-like behavior in a novel environment.[3] A compound with anxiolytic properties may increase the time spent in the center of the open field, while a stimulant may increase overall distance traveled.[4]

  • Elevated Plus Maze (EPM): The EPM is a widely used test for anxiety-like behavior, based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[5][6] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[7][8]

  • Forced Swim Test (FST): The FST is a common screening tool for potential antidepressant-like activity.[9] The test is based on the observation that rodents will eventually adopt an immobile posture when placed in an inescapable container of water.[10][11] Antidepressant compounds are expected to increase the duration of active, escape-oriented behaviors.[12]

General In Vivo Experimental Workflow

G cluster_prep Pre-Test Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Handling Animal_Acclimation->Habituation Drug_Administration Administration of This compound (e.g., i.p. injection) Habituation->Drug_Administration Vehicle_Control Vehicle Control Administration Habituation->Vehicle_Control Behavioral_Assay Behavioral Assay Open Field Test Elevated Plus Maze Forced Swim Test Drug_Administration->Behavioral_Assay Pre-treatment Time Vehicle_Control->Behavioral_Assay Pre-treatment Time Video_Tracking Automated Video Tracking and Scoring Behavioral_Assay->Video_Tracking Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Video_Tracking->Statistical_Analysis

Caption: General workflow for in vivo behavioral testing.

Detailed Protocol: Assessment of Anxiolytic and Antidepressant-like Effects

This protocol outlines a series of behavioral tests to evaluate the potential psychoactive properties of this compound in mice.

Animals:

  • Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be group-housed and allowed to acclimate to the facility for at least one week before testing.[13]

Drug Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., 0.9% saline).

  • Administer the compound via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • A range of doses should be tested (e.g., 1, 5, 10 mg/kg) to establish a dose-response relationship. A vehicle control group is essential.

  • Administer the drug 30 minutes prior to behavioral testing to allow for absorption and distribution.

3.3.1. Open Field Test (OFT)

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central and a peripheral zone.

  • Procedure:

    • Place the mouse in the center of the open field.[14]

    • Allow the mouse to explore freely for a set period (e.g., 10 minutes).[3]

    • Record the session using an overhead video camera.

    • Clean the arena with 70% ethanol between each trial.[14]

  • Parameters to Analyze:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety-like behavior).

    • Number of entries into the center zone.

    • Rearing frequency (exploratory behavior).

3.3.2. Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[15]

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[5]

    • Allow the mouse to explore the maze for 5 minutes.[5]

    • Record the session with an overhead video camera.

    • Clean the maze with 70% ethanol between each trial.

  • Parameters to Analyze:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (a measure of overall activity).

3.3.3. Forced Swim Test (FST)

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[16]

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[9]

    • Record the session for later scoring.

    • After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery.

  • Parameters to Analyze:

    • Duration of immobility during the last 4 minutes of the test.

    • Time spent swimming.

    • Time spent climbing.

Data Analysis and Interpretation:

  • Use automated video tracking software for accurate and unbiased data collection.

  • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the drug-treated groups with the vehicle control group.

  • An increase in open arm exploration in the EPM and center time in the OFT, without a significant change in overall locomotor activity, would suggest an anxiolytic-like effect. A decrease in immobility time in the FST would indicate a potential antidepressant-like effect.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for probing the intricacies of the serotonergic and dopaminergic systems. The protocols outlined in this guide provide a robust framework for its in vitro and in vivo characterization. The data generated from these experiments can contribute to a deeper understanding of the structure-activity relationships of arylpiperazines and inform the design of novel therapeutic agents with improved efficacy and selectivity for a range of neuropsychiatric disorders. Future research could expand upon these protocols to investigate the compound's effects on other receptor systems, its pharmacokinetic profile, and its potential in more complex behavioral models relevant to specific disease states.

References

  • Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. (2013). PubMed. Retrieved from [Link]

  • Elevated plus maze protocol. (2023). protocols.io.
  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors. (1985). PubMed. Retrieved from [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2015). PubMed Central. Retrieved from [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries.
  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PubMed Central. Retrieved from [Link]

  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. Retrieved from [Link]

  • Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in R
  • Affinities of some Atypical Antipsychotic Agents at D1 and D2 Dopamine... (n.d.).
  • Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (n.d.). PubMed Central. Retrieved from [Link]

  • A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field. (2025).
  • Factsheet on the forced swim test. (2020). Understanding Animal Research. Retrieved from [Link]

  • (PDF) Elevated plus maze protocol v1. (2023).
  • Elevated Plus Maze Model of Anxiety. (n.d.). Melior Discovery. Retrieved from [Link]

  • Forced Swim Test v.3. (n.d.).
  • Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in R
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. Retrieved from [Link]

  • Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. (2017). JoVE. Retrieved from [Link]

  • Forced swim test in rodents. (2021). NC3Rs. Retrieved from [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus. Retrieved from [Link]

  • Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells. (n.d.).
  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. (2024). PubMed Central. Retrieved from [Link]

  • Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. (2004). PubMed. Retrieved from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PubMed Central. Retrieved from [Link]

  • The open field assay is influenced by room temperature and by drugs that affect core body temperature. (2023). NIH. Retrieved from [Link]

  • (PDF) New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. (n.d.).
  • (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025).
  • Pharmacological relevance of the Open-Field Test. (n.d.). Neurofit. Retrieved from [Link]

  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). (2008). PubMed. Retrieved from [Link]

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Application Notes & Protocols: 1-(p-Tolyl)piperazine Dihydrochloride in Dopamine Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Arylpiperazines in Dopamine Receptor Modulation

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for numerous centrally acting drugs, including antipsychotics and antidepressants.[1][2] These compounds are particularly significant for their interaction with dopaminergic and serotonergic systems, which are critically involved in the pathophysiology of various neurological and psychiatric disorders.[2][3] 1-(p-Tolyl)piperazine, as a member of this chemical class, serves as a valuable research tool for dissecting the complex pharmacology of dopamine receptors.

Dopamine receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[4] D2-like receptors, which primarily couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP), are the principal targets for antipsychotic medications.[4][5] Understanding how ligands like 1-(p-Tolyl)piperazine interact with these receptors is crucial for developing next-generation therapeutics with improved efficacy and fewer side effects, such as extrapyramidal symptoms.[6][7]

This guide provides a comprehensive overview of 1-(p-Tolyl)piperazine dihydrochloride, detailing its pharmacological properties and offering validated, step-by-step protocols for its application in fundamental dopamine receptor research.

Compound Properties and Handling

Proper handling and storage are paramount for ensuring experimental reproducibility. This compound is a stable salt, but like all research chemicals, it requires careful management.

PropertyValue
Chemical Name 1-(4-methylphenyl)piperazine dihydrochloride
Synonyms p-Tolylpiperazine HCl
Molecular Formula C₁₁H₁₈Cl₂N₂
Molecular Weight 249.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and DMSO. Prepare fresh solutions or store aliquots at -20°C.
Storage Store at room temperature in a dry, well-ventilated place.

Scientist's Note: For cell-based assays, it is critical to prepare a concentrated stock solution in a solvent like DMSO and then perform serial dilutions in the appropriate aqueous assay buffer. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically does not exceed 0.1% to avoid solvent-induced artifacts.

Pharmacological Profile: Interaction with Dopamine Receptors

1-(p-Tolyl)piperazine is part of a broader class of N-arylpiperazines known to exhibit affinity for D2-like dopamine receptors.[1] The precise affinity and functional activity can be influenced by the nature of the aryl substituent. While specific binding data for the unsubstituted 1-(p-Tolyl)piperazine is not extensively published in isolation, related structures show that the N-arylpiperazine moiety is a key pharmacophore for D2/D3 receptor interaction.[3][8]

Compounds with this core structure often display moderate to high affinity for D2 and D3 receptors.[8][9] It is also common for arylpiperazines to show affinity for serotonin receptors (e.g., 5-HT1A, 5-HT2A), making selectivity profiling essential for interpreting experimental results.[2][10]

Key Mechanistic Considerations:

  • D2-like Receptor Signaling: D2, D3, and D4 receptors couple to Gαi/o proteins. Ligand binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]

  • Functional Activity: A ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor from being activated), or a partial agonist (activates the receptor but with lower efficacy than the endogenous ligand, dopamine).[11] Functional assays are required to determine which of these profiles 1-(p-Tolyl)piperazine possesses.

Experimental Workflows & Signaling

A systematic approach is necessary to fully characterize the interaction of 1-(p-Tolyl)piperazine with dopamine receptors. The workflow typically involves determining binding affinity followed by characterizing functional activity.

G cluster_0 In Vitro Characterization Workflow A Compound Preparation (1-(p-Tolyl)piperazine) B Radioligand Binding Assay (Determine Affinity, Ki) A->B Test Compound C Functional cAMP Assay (Determine Activity: Agonist/Antagonist) B->C Affinity Known D Data Analysis & Interpretation (Calculate Ki, EC50/IC50) C->D Functional Data G Receptor D2 Dopamine Receptor G_Protein Gαi/o Protein Receptor->G_Protein Inhibition Blocked Ligand 1-(p-Tolyl)piperazine (Antagonist) Ligand->Receptor Blocks Binding AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition Blocked cAMP cAMP AC->cAMP Conversion Continues ATP ATP ATP->AC

Caption: Antagonist action at the D2 receptor signaling pathway.

Detailed Experimental Protocols

These protocols provide a foundation for assessing the affinity and functional activity of 1-(p-Tolyl)piperazine. They should be optimized for specific cell lines and laboratory conditions.

Protocol 5.1: Radioligand Competition Binding Assay for D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of 1-(p-Tolyl)piperazine by measuring its ability to compete with a known high-affinity radioligand for binding to the D2 receptor.

Rationale: The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the inhibition constant (Ki), a true measure of affinity. This assay is the gold standard for quantifying ligand-receptor interactions. [12] Materials:

  • Cell Membranes: From HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).

  • Non-specific Agent: Haloperidol (10 µM) or unlabeled dopamine (100 µM). [13]* Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Fluid & Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize gently in ice-cold assay buffer and determine protein concentration (e.g., via BCA assay). Dilute to a final concentration of 10-20 µg protein per well. [14]2. Compound Dilution: Prepare a 10 mM stock of 1-(p-Tolyl)piperazine in DMSO. Perform a serial dilution series in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup (96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 150 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL non-specific agent (e.g., 10 µM Haloperidol) + 50 µL radioligand + 150 µL membrane suspension. [15] * Competition: 50 µL of each 1-(p-Tolyl)piperazine dilution + 50 µL radioligand + 150 µL membrane suspension.

    • Scientist's Note: The radioligand concentration should be approximately equal to its Kd for the receptor to ensure optimal assay conditions. [16]4. Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. [14]6. Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percent specific binding against the log concentration of 1-(p-Tolyl)piperazine.

  • Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [14]

Protocol 5.2: cAMP Accumulation Functional Assay (Antagonist Mode)

This assay determines if 1-(p-Tolyl)piperazine acts as an antagonist at the D2 receptor by measuring its ability to block the cAMP inhibition caused by a known D2 agonist.

Rationale: D2 receptors are Gαi-coupled, so their activation by an agonist (like quinpirole) decreases intracellular cAMP. An antagonist will prevent this decrease. To measure this, adenylyl cyclase is first stimulated with forskolin to generate a measurable baseline of cAMP. [4][5] Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.

  • Agonist: Quinpirole (a D2/D3 agonist).

  • Stimulant: Forskolin.

  • Test Compound: this compound.

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA. [17][18][19] Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well plate at a density that allows them to reach ~90% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of 1-(p-Tolyl)piperazine in assay buffer.

  • Antagonist Treatment: Remove culture media and add the 1-(p-Tolyl)piperazine dilutions to the cells. Incubate for 15-30 minutes at 37°C. This is the pre-incubation step.

  • Agonist Challenge: Add a fixed concentration of the agonist (quinpirole) mixed with forskolin to all wells (except baseline controls). The quinpirole concentration should be its EC80 (the concentration that gives 80% of its maximal effect) to ensure a robust signal for antagonism.

    • Control Wells: Include cells treated with only forskolin (maximum cAMP signal) and cells treated with forskolin + quinpirole (inhibited signal).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit. [20] Data Analysis:

  • Normalize the data. Set the signal from cells treated with forskolin alone as 100% and the signal from cells treated with forskolin + quinpirole as 0%.

  • Plot the normalized response against the log concentration of 1-(p-Tolyl)piperazine.

  • Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of the antagonist that restores the signal halfway back to the forskolin-only level.

Troubleshooting

ProblemPossible CauseSolution
High Non-Specific Binding (>30% of Total) Radioligand concentration too high.Use a radioligand concentration at or below its Kd.
Insufficient washing during filtration.Increase the number of washes or the volume of wash buffer.
Compound sticks to plasticware.Add 0.1% BSA to the assay buffer.
Low Signal-to-Noise in cAMP Assay Low receptor expression in cells.Use a higher passage of cells or re-validate the cell line.
Inactive agonist or forskolin.Use fresh, validated stocks of agonist and forskolin.
Insufficient incubation time.Optimize incubation times for both antagonist and agonist steps.
Poor Curve Fit (High Scatter) Compound precipitation at high concentrations.Check solubility limits. Ensure final DMSO is <0.5%.
Pipetting errors.Use calibrated pipettes and proper technique. Run replicates.

Conclusion

This compound is a representative member of the arylpiperazine class, making it a suitable tool for investigating the pharmacology of D2-like dopamine receptors. By employing systematic workflows that combine radioligand binding assays to determine affinity and functional assays to characterize activity, researchers can elucidate the precise mechanism of action of this and related compounds. The protocols and insights provided in this guide serve as a robust starting point for these investigations, ultimately contributing to the broader effort in developing more refined and effective therapies for dopamine-related CNS disorders.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Available at: [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. (n.d.). PubMed. Available at: [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Available at: [Link]

  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). (2008). PubMed. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). ACS Publications. Available at: [Link]

  • Mephedrone. (n.d.). Wikipedia. Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (n.d.). MDPI. Available at: [Link]

  • Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors. (2010). PubMed. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. Available at: [Link]

  • The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl). (n.d.). ResearchGate. Available at: [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.). ResearchGate. Available at: [Link]

  • Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. (n.d.). PMC. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. Available at: [Link]

  • Functional Selective D2 Ligands for the Treatment of Schizophrenia. (2017). Juniper Publishers. Available at: [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. Available at: [Link]

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Application Note: 1-(p-Tolyl)piperazine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(p-Tolyl)piperazine dihydrochloride (pMPP[1]·2HCl) is a high-purity piperazine derivative serving as a critical "privileged scaffold" in the design of G-Protein Coupled Receptor (GPCR) ligands. While the free base (pMPP) acts as a non-neurotoxic serotonin releasing agent (EC50 = 220 nM), its primary utility in medicinal chemistry lies in its role as a building block for Long-Chain Arylpiperazines (LCAPs) . These structures are foundational in the development of atypical antipsychotics, anxiolytics, and 5-HT1A receptor probes.

This guide provides validated protocols for utilizing pMPP·2HCl in synthetic workflows, handling its solubility profile, and applying it to Structure-Activity Relationship (SAR) studies targeting monoamine transporters.

Chemical Profile & Handling

The dihydrochloride salt form offers superior stability and shelf-life compared to the hygroscopic free base. However, successful application requires specific neutralization steps to restore nucleophilicity.

PropertySpecification
IUPAC Name 1-(4-Methylphenyl)piperazine dihydrochloride
CAS Number 159263-04-4 (Salt) / 39593-08-3 (Free Base)
Molecular Weight 249.18 g/mol
Solubility Water (>100 mg/mL), DMSO (Moderate), Methanol (High)
pKa ~5.35 and ~9.73 (Piperazine nitrogen)
Stability Hygroscopic; store desiccated at room temperature.

Handling Directive: pMPP·2HCl is a solid acid. When used in nucleophilic substitution reactions (e.g., alkylation), it must be neutralized in situ or pre-treated with a base (e.g., K₂CO₃, Et₃N, or NaOH) to liberate the secondary amine. Failure to include sufficient base equivalents (≥ 2.5 eq) is the most common cause of reaction failure.

Application 1: Synthesis of Long-Chain Arylpiperazines (LCAPs)

The N-arylpiperazine moiety is a "privileged structure" that binds with high affinity to the orthosteric pocket of 5-HT1A, D2, and D3 receptors. pMPP provides a hydrophobic para-methyl tail that enhances selectivity for 5-HT receptors over α1-adrenergic receptors compared to unsubstituted phenylpiperazines.

Synthetic Workflow

The following diagram illustrates the standard workflow for converting pMPP·2HCl into a receptor probe via N-alkylation.

SynthesisWorkflow pMPP pMPP·2HCl (Solid Salt) Base Base Treatment (K2CO3 / MeCN) pMPP->Base Dissolution FreeBase Reactive Free Base (In Situ) Base->FreeBase Deprotonation (-2 HCl) Intermediate Chloro-Intermediate (N-Alkyl-pMPP) FreeBase->Intermediate SN2 Alkylation (Reflux, 12h) Linker Alkyl Linker (e.g., 1-bromo-3-chloropropane) Linker->Intermediate FinalLigand Final 5-HT1A Ligand Intermediate->FinalLigand Coupling Step HeadGroup Head Group (e.g., Xanthine/Imide) HeadGroup->FinalLigand

Caption: Workflow for the conversion of pMPP·2HCl into bioactive LCAP ligands via in situ neutralization and SN2 alkylation.

Protocol A: In Situ Free-Basing and N-Alkylation

Objective: Synthesis of 1-(3-chloropropyl)-4-(4-methylphenyl)piperazine (Key Intermediate).

Reagents:

  • This compound (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (ACN) or Acetone (Reagent Grade)

  • Potassium Iodide (KI) (Catalytic, 0.1 eq) - Optional Finkelstein catalyst

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend pMPP·2HCl (1.0 g, 4.0 mmol) in ACN (20 mL).

  • Neutralization: Add finely powdered K₂CO₃ (1.66 g, 12.0 mmol). Stir vigorously at room temperature for 30 minutes. Note: Evolution of CO₂ is minimal, but the suspension will change texture as the free base is liberated.

  • Addition: Add 1-bromo-3-chloropropane (0.47 mL, 4.8 mmol) and catalytic KI (66 mg).

  • Reaction: Reflux the mixture (approx. 80°C) for 12–16 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (pMPP) spot (low Rf) should disappear.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (KCl, KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in DCM, wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate to yield the oily intermediate.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of broad NH signals and the appearance of propyl linker triplets at ~1.95 ppm (central CH2) and ~3.6 ppm (CH2-Cl).

Application 2: Neuropharmacology & Signaling Probes

pMPP is a potent Serotonin Releasing Agent (SRA) . Unlike halogenated analogs (e.g., p-chloro-phenylpiperazine), pMPP is considered non-neurotoxic, making it a valuable tool for studying serotonin transporter (SERT) reversal mechanisms without confounding neurotoxicity.

Mechanism of Action

pMPP acts as a substrate for SERT, entering the presynaptic neuron and triggering the efflux of serotonin via transporter reversal. It also possesses affinity for 5-HT2A and 5-HT2C receptors.[2]

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Cytosol pMPP_ext pMPP (Ligand) SERT SERT Transporter (Reversal) pMPP_ext->SERT Substrate Binding Serotonin_ext 5-HT (Efflux) SERT->Serotonin_ext Reverse Transport pMPP_int pMPP (Intracellular) SERT->pMPP_int Translocation VMAT2 VMAT2 (Vesicle Depletion) pMPP_int->VMAT2 Displaces 5-HT Serotonin_ves Vesicular 5-HT VMAT2->Serotonin_ves Depletion Serotonin_ves->SERT Cytosolic Surge

Caption: Mechanism of pMPP-induced serotonin release via SERT reversal and VMAT2 interaction.

Comparative Potency Data

When designing probes, compare pMPP against standard reference compounds.

CompoundSERT EC50 (Release)DAT EC50 (Release)Selectivity (5-HT/DA)
pMPP (1-(p-Tolyl)piperazine) 220 nM >10,000 nM >45 (Highly Selective)
mCPP (meta-chlorophenylpiperazine)36 nM>10,000 nM>200
MDMA (Reference)70 nM280 nM4

Data Source: Baumann et al. (2011) & Wikipedia Compendium [1, 2].

References

  • Baumann, M. H., et al. (2011). "Structure-activity relationships of synthetic cathinones and related designer drugs." Neuropharmacology.

  • Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

  • ChemIDplus. "1-(4-Methylphenyl)piperazine." U.S. National Library of Medicine.

  • Sigma-Aldrich. "this compound Product Sheet."

Disclaimer: This document is for research and development use only. pMPP and its derivatives may be subject to regulatory scheduling depending on jurisdiction. Always consult local regulations before synthesis.

Sources

Application Note: In Vitro Characterization and Handling of 1-(p-Tolyl)piperazine dihydrochloride (pMPP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(p-Tolyl)piperazine dihydrochloride (also known as pMPP or 1-(4-methylphenyl)piperazine) is a substituted arylpiperazine compound frequently utilized in neuroscience research and medicinal chemistry. Structurally related to 1-benzylpiperazine (BZP) and mCPP, pMPP acts as a serotonergic probe, exhibiting affinity for various serotonin (5-HT) receptors and monoamine transporters.

While the core piperazine moiety is known for anthelmintic properties (via GABA agonism in invertebrates), arylpiperazines like pMPP function primarily as ligands for 5-HT receptors (particularly 5-HT1A, 5-HT2A, and 5-HT2C) in mammalian systems.

This guide provides standardized protocols for the use of pMPP dihydrochloride in cell culture, focusing on solubility, cytotoxicity profiling, and functional receptor activation assays.

Chemical Properties & "Pre-Flight" Check

Before initiating biological experiments, the physicochemical state of the compound must be verified. The dihydrochloride salt form offers distinct solubility advantages over the free base.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 1-(4-Methylphenyl)piperazine dihydrochloride
CAS Number 5321-48-2 (Free base: 39593-08-3)Ensure you have the .2HCl salt.
Molecular Weight ~249.18 g/mol Use this for Molarity calculations.
Solubility (Water) Freely Soluble (>50 mg/mL)Preferred solvent for cell culture.
Solubility (DMSO) SolubleAlternative for hydrophobic stock storage.
Stability HygroscopicStore desiccated at -20°C.

Reconstitution & Stock Preparation

Critical Causality: The dihydrochloride salt is highly water-soluble.[1] Unlike many lipophilic ligands that require DMSO, pMPP .2HCl can be dissolved directly in sterile water or PBS. This eliminates the "DMSO effect" (solvent cytotoxicity) often seen at concentrations >0.1%.

Protocol A: Preparation of 100 mM Stock Solution

Materials:

  • pMPP dihydrochloride powder[2]

  • Sterile Milli-Q Water or PBS (pH 7.4)

  • 0.22 µm Syringe Filter (PES or PVDF)

Steps:

  • Calculate Mass: To prepare 10 mL of 100 mM stock:

    
    
    
    
    
  • Dissolve: Add 249 mg of pMPP .2HCl to 8 mL of sterile water. Vortex until completely dissolved.

  • Adjust Volume: Bring total volume to 10 mL.

  • Sterilize: Pass the solution through a 0.22 µm syringe filter into a sterile tube. Note: pMPP is stable, but filtration ensures sterility for long-term culture.

  • Aliquot & Store: Dispense into 100 µL aliquots to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Biological Mechanism & Pathway Visualization

When pMPP is applied to neuronal or transfected cells (e.g., HEK-293 expressing 5-HT2A), it modulates the G-protein coupled receptor (GPCR) pathway. The diagram below illustrates the signal transduction cascade relevant to arylpiperazine activity.

G pMPP pMPP (Ligand) Receptor 5-HT Receptor (GPCR) pMPP->Receptor Binding G_Protein G-Protein (Gq/G11) Receptor->G_Protein Activation PLC PLC-beta G_Protein->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca ER Release Response Cellular Response (Excitation/Toxicity) Ca->Response Signaling

Figure 1: Signal transduction pathway for pMPP-mediated 5-HT2A receptor activation (Gq-coupled), leading to intracellular calcium mobilization.

Experimental Protocols

Protocol B: Cytotoxicity Profiling (MTT Assay)

Before functional assays, you must establish the non-toxic window. Arylpiperazines can exhibit neurotoxicity at high concentrations (>500 µM).

Target Cells: SH-SY5Y (Neuroblastoma) or HEK-293.

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.
    
  • Starvation (Optional): Replace media with serum-free media 4 hours prior to treatment to synchronize cell cycles.

  • Treatment: Prepare serial dilutions of pMPP in culture media.

    • Range: 0, 1, 10, 50, 100, 500, 1000 µM.

    • Vehicle Control: Sterile water (matched to highest volume used).

    • Positive Control: 10% DMSO or Triton X-100 (for 100% death).

  • Incubation: Incubate for 24 or 48 hours at 37°C.

  • Readout: Add MTT reagent (0.5 mg/mL final). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Calculate % Viability relative to Vehicle Control.

    
    
    
Protocol C: Functional Calcium Flux Assay

To determine agonist activity at 5-HT receptors.

Target Cells: CHO or HEK-293 stably expressing 5-HT2A or 5-HT2C.

  • Loading: Seed cells in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Wash cells with HBSS. Load with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in the dark.

  • Baseline: Measure baseline fluorescence (Ex/Em 494/506 nm) for 30 seconds.

  • Injection: Inject pMPP stock (10x concentration) into wells to achieve final concentrations of 10 nM – 100 µM.

  • Measurement: Monitor fluorescence increase immediately for 120 seconds.

  • Validation:

    • Agonist Check: Compare peak height to Serotonin (10 µM) response.

    • Antagonist Check: Pre-incubate cells with pMPP for 15 mins, then challenge with Serotonin. If pMPP is an antagonist, the Serotonin signal will be blunted.

Troubleshooting & Optimization ("Self-Validating Systems")

ObservationProbable CauseCorrective Action
Precipitation in Media High concentration shockDilute pMPP in pre-warmed media slowly while vortexing. Do not exceed 5 mM in direct media addition.
High Background Toxicity Acidic ShiftThe dihydrochloride salt is acidic. If using high concentrations (>1 mM), check media pH. Buffer with HEPES if necessary.
No Calcium Signal Receptor DesensitizationEnsure cells were not exposed to serum serotonin prior to assay. Use dialyzed FBS or serum-starvation for 12h.

References

  • PubChem. (2023).[3] this compound Compound Summary. National Library of Medicine. [Link]

  • Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2.[4] Bioorganic & Medicinal Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2023). 5-Hydroxytryptamine receptors: Introduction. [Link]

Sources

The Versatile Scaffolding of 1-(p-Tolyl)piperazine Dihydrochloride: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the piperazine moiety stands as a cornerstone scaffold, celebrated for its ability to impart favorable pharmacokinetic properties and to orient pharmacophoric elements in three-dimensional space.[1] Among the vast array of piperazine-based building blocks, 1-(p-Tolyl)piperazine dihydrochloride has emerged as a particularly valuable intermediate, offering a unique combination of structural features and reactivity that make it a powerful tool in the synthesis of novel therapeutics, especially within the realm of neuropharmacology.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's applications. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors. We will explore its synthesis, key reactions, and provide detailed, self-validating protocols for its use as a chemical intermediate.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is paramount for its effective and safe utilization. This compound is a white to cream-colored solid, typically supplied as a powder or crystalline needles.[4] Its dihydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for certain reaction conditions and for biological screening.

PropertyValueSource
Molecular Formula C₁₁H₁₈Cl₂N₂[5]
Molecular Weight 249.18 g/mol [5]
Appearance White to cream-colored needles or powder[4]
Melting Point 318-320°C (with decomposition)[4]
Solubility Soluble in water[4]
IUPAC Name 1-(4-methylphenyl)piperazine;dihydrochloride[5]
CAS Number 13078-14-3[5]

Safety and Handling:

As with any chemical reagent, proper handling of this compound is crucial. The compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[5] It is also harmful if swallowed and toxic in contact with skin.[6][7]

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] The compound is hygroscopic and will absorb moisture from the air.[4]

  • In case of exposure:

    • Skin contact: Immediately flush with plenty of water.[4]

    • Eye contact: Rinse cautiously with water for several minutes.[6]

    • Inhalation: Move the person to fresh air.[7]

    • Ingestion: Seek immediate medical attention.[6]

Application as a Chemical Intermediate: Synthetic Pathways and Protocols

The utility of this compound lies in the reactivity of the parent 1-(p-Tolyl)piperazine free base. The dihydrochloride salt can be readily converted to the free base by treatment with a suitable base, such as sodium hydroxide or a tertiary amine like triethylamine. The free base possesses a nucleophilic secondary amine that is poised for a variety of chemical transformations.

The piperazine moiety is a frequent component of molecules targeting the central nervous system (CNS), often influencing the monoamine pathways.[3][9] Derivatives have been investigated for antipsychotic, antidepressant, and anxiolytic properties.[3] The tolyl group provides a lipophilic handle that can be involved in crucial binding interactions with biological targets.

Protocol 1: Synthesis of 1-(p-Tolyl)piperazine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method is a common and efficient way to synthesize arylpiperazines.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 p-Tolyl Bromide reagents Pd₂(dba)₃ (catalyst) BINAP (ligand) NaOtBu (base) Toluene (solvent) reactant1->reagents reactant2 Piperazine reactant2->reagents product 1-(p-Tolyl)piperazine reagents->product Heat N_Alkylation reactant1 1-(p-Tolyl)piperazine reagents K₂CO₃ (base) Acetonitrile (solvent) reactant1->reagents reactant2 2-Chloro-N,N-dimethylethanamine reactant2->reagents product 1-(2-(Dimethylamino)ethyl)-4-(p-tolyl)piperazine reagents->product Reflux

Sources

Application Note: In Vivo Experimental Design for 1-(p-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

1-(p-Tolyl)piperazine dihydrochloride (also known as pMPP , 4-MPP , or 1-(4-methylphenyl)piperazine ) is a phenylpiperazine derivative used primarily as a pharmacological probe to isolate serotonergic signaling pathways. Unlike non-selective amphetamines (e.g., MDMA) that trigger broad monoamine release, pMPP exhibits a high degree of selectivity for the serotonin transporter (SERT) over dopamine (DAT) and norepinephrine (NET) transporters.

Core Pharmacological Profile[1][2][3][4][5]
  • Primary Mechanism: Substrate-based release of Serotonin (5-HT) via SERT reversal.

  • Secondary Mechanism: Weak Dopamine Reuptake Inhibition (DRI).

  • Receptor Affinity: Negligible direct agonist activity at 5-HT receptors (unlike its analog TFMPP), making it a cleaner tool for studying presynaptic release mechanisms.

  • Metabolic Context: A known metabolite of the centrally acting muscle relaxant Tolperisone , relevant for toxicology and metabolite activity profiling.

Mechanistic Pathway Diagram

The following diagram illustrates the specific action of pMPP at the synaptic cleft, contrasting its entry via SERT with the subsequent efflux of cytosolic serotonin.

G pMPP pMPP (Extracellular) SERT_Out SERT (Outward Facing) pMPP->SERT_Out Substrate Binding SERT_In SERT (Inward Facing) SERT_Out->SERT_In Translocation Vesicle Synaptic Vesicle (5-HT Storage) Cytosol_5HT Cytosolic 5-HT Vesicle->Cytosol_5HT Leakage (Weak VMAT interaction) Cytosol_5HT->SERT_In Reverse Transport SERT_In->Cytosol_5HT Displaces 5-HT Synapse Synaptic Cleft (High 5-HT) SERT_In->Synapse Efflux Receptor Post-Synaptic 5-HT Receptors Synapse->Receptor Activation

Caption: Mechanism of pMPP-induced Serotonin Efflux. pMPP acts as a substrate for SERT, triggering transporter reversal and non-exocytotic release of serotonin.

Chemical Properties & Formulation Protocol

Critical Note: The dihydrochloride salt form is highly acidic. Direct injection without buffering will cause peritoneal inflammation (peritonitis) in IP studies or necrosis in SC studies, confounding behavioral data.

Physicochemical Data
PropertyValueNotes
Molecular Weight 249.18 g/mol Salt form (Dihydrochloride)
Free Base MW 176.26 g/mol Used for dose calculation
Salt/Base Ratio 1.41Multiply target base dose by 1.41 to get salt weight
Solubility >50 mg/mL (Water)Highly soluble
Appearance White crystalline solidHygroscopic
Preparation Protocol (Injectable Solution)

Target: 10 mL of 2 mg/mL (free base equivalent) solution for IP injection.

  • Calculate Mass:

    • Target Concentration: 2 mg/mL (base).

    • Total Mass Needed:

      
      .
      
    • Salt Adjustment:

      
      .
      
  • Dissolution:

    • Dissolve 28.2 mg of pMPP-2HCl in 8 mL of sterile 0.9% saline.

  • pH Adjustment (Crucial Step):

    • Measure pH (expect pH ~2-3).

    • Slowly add 0.1N NaOH dropwise under constant stirring.

    • Target pH: 7.0 - 7.4.

    • Warning: Approaching pH > 8.0 may cause precipitation of the free base. If precipitate forms, back-titrate with dilute HCl.

  • Final Volume:

    • Add sterile saline to reach a final volume of 10 mL.

  • Sterilization:

    • Pass through a 0.22 µm syringe filter (PES or Nylon) into a sterile vial.

Experimental Design: In Vivo Protocols

Experiment A: Dose-Response Locomotor Activity (Rodents)

Objective: To determine if pMPP induces psychomotor stimulation (indicative of dopaminergic crossover) or serotonergic behavioral suppression.

Rationale: Selective serotonin releasers generally suppress locomotion or have no effect, whereas dopamine releasers (amphetamines) increase it. This assay validates the compound's selectivity in your specific model.

Workflow:

  • Subjects: Male C57BL/6J mice (8-10 weeks) or Sprague-Dawley rats.

  • Groups (n=8/group):

    • Vehicle (Saline, pH 7.4).

    • Low Dose: 5 mg/kg (IP).

    • Medium Dose: 10 mg/kg (IP).

    • High Dose: 20 mg/kg (IP).

    • Positive Control (Optional): MDMA (10 mg/kg) or Amphetamine (2 mg/kg).

  • Acclimation: 30 minutes in the testing chamber (open field) prior to injection to establish baseline.

  • Injection: Administer IP (10 mL/kg for mice, 2 mL/kg for rats).

  • Recording: Record activity for 60-90 minutes post-injection.

  • Analysis: Total distance traveled (cm), center zone time (anxiety proxy).

Experiment B: In Vivo Microdialysis (Pharmacodynamics)

Objective: To quantify extracellular 5-HT vs. DA levels in the Nucleus Accumbens (NAc) or Striatum.

Protocol:

  • Surgery: Stereotaxic implantation of guide cannula targeting NAc (AP: +1.5, ML: ±0.9, DV: -4.5 from bregma for mice). Allow 5-7 days recovery.

  • Probe Insertion: Insert microdialysis probe (2 mm membrane) 12 hours prior to sampling.

  • Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.0 µL/min.

  • Baseline: Collect 3 samples (20 min intervals) to establish stable baseline (<10% variance).

  • Treatment: Inject pMPP-2HCl (10 or 20 mg/kg IP).

  • Sampling: Collect dialysate every 20 minutes for 3 hours.

  • Detection: HPLC-ECD (Electrochemical Detection).

    • Expected Result: >300% increase in 5-HT; <50% increase in DA.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_vivo Phase 2: In Vivo Execution Calc Stoichiometry Calc (Base x 1.41) pH pH Adjustment (Target 7.2-7.4) Calc->pH Filter Sterile Filtration (0.22 µm) pH->Filter Base Baseline Recording (-30 to 0 min) Filter->Base  Ready for Use   Dose IP Injection (10-20 mg/kg) Base->Dose Measure Data Acquisition (Locomotion / Microdialysis) Dose->Measure

Caption: Operational workflow for pMPP preparation and administration.

Safety & Toxicology (E-E-A-T)

Serotonin Syndrome Risk

As a potent serotonin releaser, pMPP carries a risk of inducing Serotonin Syndrome , particularly if combined with MAOIs (e.g., pargyline) or SSRIs.

  • Signs to Monitor: Head-twitch response (HTR), hind limb abduction, Straub tail, hyperthermia, and tremor.

  • Intervention: If severe hyperthermia (>40°C) occurs, administer a 5-HT2A antagonist (e.g., Ketanserin) and provide cooling.

Handling Precautions[1]
  • Hygroscopic: Store the dihydrochloride salt in a desiccator at -20°C.

  • Corrosivity: The unbuffered salt is corrosive to mucous membranes. Wear gloves, goggles, and a mask during weighing.

References

  • Baumann, M. H., et al. (2011). "Structure-activity relationships of synthetic cathinones and related agents." Journal of Pharmacology and Experimental Therapeutics. (Validates selectivity of piperazine derivatives for SERT vs DAT).

  • Kocsis, P., et al. (2005). "Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels."[1] Journal of Pharmacology and Experimental Therapeutics. (Contextualizes pMPP as a metabolite).

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. (Provides EC50 values for 5-HT release).

  • PubChem Compound Summary. (2023). "1-(p-Tolyl)piperazine."[2][3] National Center for Biotechnology Information. (Chemical and physical property verification).

Sources

Application Note: Comprehensive Analytical Characterization of 1-(p-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

1-(p-Tolyl)piperazine and its derivatives are versatile building blocks in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of bioactive molecules targeting the central nervous system.[1] The dihydrochloride salt form of 1-(p-Tolyl)piperazine enhances its solubility and stability, making it a preferred intermediate for subsequent synthetic steps and formulation studies.

The identity, purity, and stability of such a key starting material are non-negotiable parameters that dictate the success of research and development endeavors. A failure to comprehensively characterize this compound can lead to ambiguous biological data, failed synthetic routes, and compromised final product quality. This application note provides a suite of robust analytical protocols designed to deliver an unambiguous and comprehensive characterization of 1-(p-Tolyl)piperazine dihydrochloride, ensuring data integrity for researchers, scientists, and drug development professionals. The methodologies herein are grounded in fundamental principles and validated through practical application, providing a self-validating system for quality assessment.

Physicochemical Profile

A foundational understanding of the material's properties is the first step in its analytical assessment. This compound is a white crystalline powder.[2] Its salt form renders it freely soluble in water and slightly soluble in alcohols like methanol and ethanol.[2]

PropertyValueSource
IUPAC Name 1-(4-methylphenyl)piperazine;dihydrochloride[3]
Molecular Formula C₁₁H₁₈Cl₂N₂[3]
Molecular Weight 249.18 g/mol [3]
Appearance White crystalline powder[2]
Solubility Freely soluble in water, slightly soluble in methanol & ethanol[2]

Structural Elucidation and Identity Confirmation

A combination of spectroscopic techniques is essential to confirm the molecular structure of the target compound unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Principle & Causality: NMR spectroscopy provides the most definitive, non-destructive insight into molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C). For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. The choice of a deuterated solvent like Deuterium Oxide (D₂O) is critical; the dihydrochloride salt is highly soluble in D₂O, and the labile amine protons will exchange with deuterium, simplifying the spectrum by removing their signals and associated coupling.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-160 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Caption: Workflow for NMR analysis of this compound.

Data Interpretation:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the tolyl group (typically two doublets in the 7.0-7.5 ppm range) and the methyl protons (a singlet around 2.3 ppm). The four sets of piperazine protons will appear as multiplets in the aliphatic region (typically 3.0-3.5 ppm).[4] The integration of these signals should correspond to a 2:2:4:4:3 proton ratio (aromatic:aromatic:piperazine:piperazine:methyl).

  • ¹³C NMR: Expect distinct signals for the quaternary and CH carbons of the aromatic ring, the aliphatic carbons of the piperazine ring, and the methyl carbon.[3][5] The chemical shifts will confirm the carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Principle & Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR is crucial for confirming the presence of the aromatic ring, aliphatic C-H bonds, C-N bonds, and, importantly, the broad N-H⁺ stretching bands indicative of the protonated amine salt form. Attenuated Total Reflectance (ATR) is often preferred over KBr pellets as it requires minimal sample preparation and avoids potential moisture contamination from the hygroscopic KBr.

Experimental Protocol: ATR-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (air, CO₂).

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum.

G Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample Powder Background_Scan->Apply_Sample Apply_Pressure Ensure Firm Contact Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Process_Data Generate Absorbance Spectrum Acquire_Spectrum->Process_Data

Caption: ATR-FTIR experimental workflow.

Data Interpretation:

  • ~3100-2800 cm⁻¹: Aromatic and aliphatic C-H stretching vibrations.

  • ~2700-2400 cm⁻¹: A broad, strong absorption band characteristic of the N-H⁺ stretch in a secondary amine salt. This is a key diagnostic peak.

  • ~1610 & ~1515 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1450 cm⁻¹: Aliphatic C-H bending vibrations.

  • ~1250 cm⁻¹: Aromatic C-N stretching vibration.

  • ~820 cm⁻¹: A strong band indicating para-disubstitution on the aromatic ring (C-H out-of-plane bending).

Mass Spectrometry (MS): Molecular Weight Verification

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of the compound. When coupled with a separation technique like HPLC (LC-MS), it can also provide molecular weight information for impurities. Electrospray Ionization (ESI) in positive mode is the method of choice because the piperazine nitrogens are basic and readily accept a proton to form a positive ion.

Experimental Protocol: LC-MS (ESI+)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.

  • LC Separation (Optional but Recommended): Inject the sample onto an HPLC system (details in Section 4.1) coupled to the mass spectrometer. This allows for the separation of the main component from any impurities before MS analysis.

  • Ionization: Introduce the eluent from the LC into the ESI source operating in positive ion mode.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-400).

  • Fragmentation (MS/MS): To gain further structural information, the parent ion can be selected and fragmented (Collision-Induced Dissociation, CID) to observe characteristic daughter ions.[6]

Data Interpretation:

  • Parent Ion: The primary peak observed should be the [M+H]⁺ ion, where 'M' is the free base, 1-(p-Tolyl)piperazine.

    • Expected m/z = (Molecular Weight of C₁₁H₁₆N₂) + (Mass of H⁺) = 176.13 + 1.01 = 177.14 .

  • Fragmentation Pattern: Phenylpiperazines typically fragment through cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the aromatic ring.[6] This provides a structural fingerprint confirming the connectivity.

Purity Assessment and Quantification

Ensuring the purity of a starting material is critical for reproducibility in research and manufacturing. High-Performance Liquid Chromatography is the workhorse technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar, ionizable compound like this compound, a reversed-phase (e.g., C18) method is ideal. The mobile phase must be buffered to a consistent pH to ensure a reproducible retention time and good peak shape for the ionized analyte. UV detection is highly effective due to the strong absorbance of the tolyl aromatic ring.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 254 nm.[7]

  • Sample Preparation: Prepare a stock solution by accurately weighing ~10 mg of the sample into a 100 mL volumetric flask and diluting with Mobile Phase A. This creates a ~100 µg/mL solution.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution to separate less polar impurities (e.g., start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Caption: HPLC workflow for purity analysis.

Solid-State Characterization

For a crystalline solid, understanding its three-dimensional structure provides the ultimate confirmation.

Single-Crystal X-ray Diffraction (SCXRD)

Principle & Causality: SCXRD is an absolute technique that determines the precise arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal. This method can definitively confirm the molecular structure, the chair conformation of the piperazine ring, and the stoichiometry and location of the chloride counter-ions.[8][9]

Protocol Outline:

  • Crystal Growth: High-quality single crystals must be grown. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. A variety of solvents (e.g., water, ethanol, or mixtures) should be screened.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated.

  • Structure Solution & Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall 3D arrangement of the molecule in the solid state.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR for definitive structural elucidation, FTIR for functional group and salt form confirmation, MS for molecular weight verification, and HPLC for purity assessment provides a comprehensive and self-validating data package. This suite of protocols ensures that researchers and developers can proceed with confidence, knowing their starting material meets the stringent identity and quality requirements for successful and reproducible scientific outcomes.

References

  • ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)piperazine. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Starshine Chemical. (n.d.). 1-(m-Tolyl)piperazine. Available at: [Link]

  • Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

  • Indian Journal of Pure & Applied Physics. (2006). Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

  • Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

  • ResearchGate. (2014). Spectral and Structural Study of two Piperazine Based Nitrate Salts. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Royal Society of Chemistry. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

  • ScienceDirect. (2020). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available at: [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Available at: [Link]

  • ACS Publications. (2019). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Available at: [Link]

  • PubMed. (2014). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl₃). Available at: [Link]

  • PubMed. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • Taylor & Francis Online. (2013). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Available at: [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

Sources

Application Note: 1-(p-Tolyl)piperazine Dihydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Analytical Toxicology & Serotonergic Pharmacology

Introduction & Scope

1-(p-Tolyl)piperazine dihydrochloride (also known as pMPP 2HCl or 1-(4-Methylphenyl)piperazine dihydrochloride ) is a critical reference standard in two distinct but overlapping fields: forensic toxicology and neuropharmacology.

In forensic toxicology , pMPP is a member of the arylpiperazine class of designer drugs. It is a regioisomer of the more common "party pills" like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-benzylpiperazine (BZP). As a reference standard, it is essential for the chromatographic resolution of positional isomers (ortho-, meta-, and para-substituted piperazines), ensuring accurate identification in biological matrices.

In pharmacology , pMPP serves as a serotonergic probe. It acts as a non-selective serotonin (5-HT) receptor agonist and a serotonin releasing agent.[1] The dihydrochloride salt form is preferred in research settings due to its superior aqueous solubility and oxidative stability compared to the free base.

This guide provides standardized protocols for the preparation, handling, and analytical utilization of pMPP 2HCl, ensuring data integrity in drug development and forensic casework.

Physicochemical Profile & Stability

The dihydrochloride salt significantly alters the handling requirements compared to the oily free base.

PropertySpecification
Chemical Name 1-(4-Methylphenyl)piperazine dihydrochloride
Synonyms pMPP 2HCl; 4-MPP dihydrochloride; N-(p-Tolyl)piperazine 2HCl
CAS Number (Free Base) 39593-08-3 (Salt forms often referenced by base CAS in literature)
PubChem CID 83112 (Dihydrochloride specific)
Molecular Formula C₁₁H₁₆N₂[1][2][3][4][5] · 2HCl
Molecular Weight 249.18 g/mol (Salt); 176.26 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Water: >50 mg/mL (Freely soluble)DMSO: >20 mg/mLEthanol: Sparingly soluble
Hygroscopicity Moderate (Store in desiccator)

Storage Protocol:

  • Solid State: Store at -20°C. Protect from light.

  • Aqueous Solution: Stable for 1 week at 4°C. For long-term storage, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Protocol A: Preparation of Quantitative Reference Stocks

Objective: Create a traceable primary stock solution for LC-MS/MS calibration.

Reagents:

  • pMPP 2HCl Reference Standard (Purity >98%)

  • Methanol (LC-MS Grade)

  • Formic Acid (0.1% v/v in Water)

Procedure:

  • Mass Correction: Calculate the salt correction factor (SCF).

    • Note: If reporting concentration as the free base (common in toxicology), weigh 1.41 mg of salt to obtain 1.0 mg of free base.

  • Weighing: Accurately weigh 14.1 mg of pMPP 2HCl into a 10 mL Class A volumetric flask.

  • Dissolution: Add 5 mL of Methanol. Sonicate for 2 minutes until fully dissolved.

  • Dilution: Dilute to volume with Methanol.

    • Final Concentration: 1.0 mg/mL (as free base equivalent).

  • Verification: Verify the stock concentration via UV absorbance (λmax ~240 nm) against a validated independent standard if available.

Protocol B: Analytical Identification (LC-MS/MS)

Objective: Chromatographic separation of pMPP from its positional isomers (o-MPP and m-MPP) in biological matrices.

Context: Isomeric discrimination is the primary challenge. pMPP and mMPP have identical precursor and product ions in low-resolution MS; baseline chromatographic separation is mandatory.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

Time (min) % B Flow Rate (mL/min)
0.0 5 0.4
1.0 5 0.4
8.0 40 0.4
8.1 95 0.5
10.0 95 0.5

| 10.1 | 5 | 0.4 |

MS/MS Transitions (ESI+):

  • Precursor Ion: m/z 177.1 [M+H]⁺

  • Quantifier Transition: 177.1 → 134.1 (Loss of propyl-amine bridge)

  • Qualifier Transition: 177.1 → 91.1 (Tropylium ion)

Workflow Visualization: Forensic Screening

LCMS_Workflow cluster_isomers Critical Separation Sample Biological Sample (Blood/Urine) SPE Solid Phase Extraction (Mixed Mode Cation Exchange) Sample->SPE Protein Ppt Recon Reconstitution (Mobile Phase A) SPE->Recon Elute & Dry LC UHPLC Separation (C18 Column) Recon->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Eluate Data Data Analysis (Isomer Resolution) MS->Data m/z 177.1 -> 134.1

Figure 1: Analytical workflow for the extraction and differentiation of pMPP from biological matrices using LC-MS/MS.

Protocol C: In Vitro 5-HT Receptor Binding Assay

Objective: Use pMPP 2HCl as a ligand to assess serotonergic affinity or as a control agonist.

Mechanism: pMPP acts as a releasing agent via the Serotonin Transporter (SERT) and an agonist at 5-HT₂ receptors.

Assay Setup (Radioligand Binding):

  • Membrane Prep: HEK-293 cells expressing human 5-HT₂C receptors.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Competitor: pMPP 2HCl (10⁻¹⁰ to 10⁻⁵ M).

  • Radioligand: [³H]-Mesulergine (for 5-HT₂C).

  • Incubation: 60 min at 37°C.

  • Termination: Rapid filtration over GF/B filters.

Data Analysis: Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation:



Where [L] is radioligand concentration and Kd is its dissociation constant.
Pathway Visualization: Serotonergic Mechanism

Serotonin_Pathway pMPP pMPP (Ligand) SERT SERT Transporter (Reuptake Inhibition) pMPP->SERT Blocks/Reverses Rec_5HT 5-HT Receptor (5-HT2A/2C) pMPP->Rec_5HT Agonist Binding G_Prot G-Protein (Gq/11) Rec_5HT->G_Prot Activation PLC Phospholipase C G_Prot->PLC Signaling Cascade Ca_Release Intracellular Ca2+ Release PLC->Ca_Release IP3 Pathway

Figure 2: Pharmacological mechanism of action showing pMPP interaction with SERT and G-protein coupled 5-HT receptors.

References
  • PubChem. (2025).[6][7] this compound (Compound Summary). National Library of Medicine. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Piperazines.[Link]

  • Baumann, M. H., et al. (2011). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. [Link](Note: Establishes protocols for arylpiperazine/cathinone transporter assays).

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. [Link]

Sources

Application Note: Behavioral Pharmacology of 1-(p-Tolyl)piperazine (pMPP) Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Identity

1-(p-Tolyl)piperazine (pMPP) is a phenylpiperazine derivative primarily utilized as a pharmacological probe to investigate the serotonin (5-HT) signaling system. Structurally related to 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), pMPP acts as a non-selective serotonin receptor agonist and a serotonin releasing agent.

⚠️ Critical Disambiguation Warning

Do not confuse pMPP with "MPP dihydrochloride" (Methyl-piperidino-pyrazole).

  • pMPP (This Protocol): 1-(4-methylphenyl)piperazine. Target: Serotonin System (5-HT releaser/agonist).[1]

  • MPP (Estrogen Antagonist): Methyl-piperidino-pyrazole.[2] Target: Estrogen Receptor

    
     .[3][2][4][5]
    
  • MPP+: 1-methyl-4-phenylpyridinium. Target: Dopaminergic Neurotoxin .[3]

Ensure you are using CAS No: 51632-41-0 (for the HCl salt) or equivalent for the phenylpiperazine derivative.

Mechanism of Action

pMPP operates via a dual mechanism, making it a unique tool for modeling anxiety and serotonergic syndrome-like behaviors:

  • SERT Reversal: It acts as a substrate for the Serotonin Transporter (SERT), entering the presynaptic terminal and triggering the non-exocytotic efflux of serotonin (similar to MDMA, but with higher selectivity for 5-HT over dopamine).[3]

  • Receptor Agonism: It exhibits affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors. Activation of 5-HT
    
    
    receptors is causally linked to its anxiogenic (anxiety-inducing) and hypolocomotor effects.

Part 2: Mechanistic Visualization

The following diagram illustrates the synaptic mechanism of pMPP, highlighting its entry via SERT and subsequent activation of post-synaptic receptors.

pMPP_Mechanism cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane pMPP_ext pMPP (Extracellular) SERT SERT (Transporter) pMPP_ext->SERT Substrate Entry R_2C 5-HT2C Receptor (Anxiogenic / Hypolocomotion) pMPP_ext->R_2C Direct Agonism pMPP_int pMPP (Intracellular) SERT->pMPP_int VMAT2 VMAT2 Vesicle Synaptic Vesicle (5-HT Storage) HT_flood 5-HT Flood (Serotonin Efflux) Vesicle->HT_flood Non-exocytotic Release pMPP_int->VMAT2 Displaces 5-HT HT_flood->R_2C R_1A 5-HT1A Receptor (Thermoregulation) HT_flood->R_1A

Figure 1: pMPP mechanism showing SERT-mediated entry, vesicular displacement of serotonin, and downstream receptor activation.[3]

Part 3: Preparation & Formulation Protocols

Protocol A: Vehicle Selection & Solubility

The dihydrochloride salt of pMPP is highly water-soluble, eliminating the need for organic solvents like DMSO which can confound behavioral data.[3]

Reagents:

  • 1-(p-Tolyl)piperazine dihydrochloride powder.

  • Sterile Physiological Saline (0.9% NaCl).

Procedure:

  • Calculation: Calculate the dose based on the free base weight if comparing to other literature, or explicitly report as "salt weight."

    • Note: The dihydrochloride salt is significantly heavier than the free base.[3]

    • Conversion:

      
      
      
  • Dissolution: Dissolve the weighed powder in sterile saline. Vortex for 30 seconds.[3]

    • Target Concentration: 1.0 – 5.0 mg/mL (suitable for 10 mL/kg injection volume in rats/mice).

  • pH Adjustment: High concentrations of hydrochloride salts can be acidic.[3] Check pH; if < 5.0, buffer slightly with minute amounts of NaOH, but usually, saline provides sufficient buffering for standard doses.[3]

  • Stability: Prepare fresh daily. Piperazines are stable in solution for 24 hours at 4°C.[3]

Protocol B: Dosing Parameters
  • Route: Intraperitoneal (i.p.) is the standard route for behavioral assays.

  • Pretreatment Time: 15–30 minutes prior to testing.

  • Dose Range (Rodents):

    • Low Dose (Stimulant-like): 0.5 – 2.0 mg/kg

    • High Dose (Anxiogenic/Sedative): 5.0 – 15.0 mg/kg

Part 4: Behavioral Assay Protocols[1]

Experiment 1: Anxiety-Like Behavior (Elevated Plus Maze)

pMPP is classically used to induce an anxiogenic state, often to test the efficacy of novel anxiolytics.[3]

Rationale: Activation of 5-HT


 receptors reduces open-arm exploration.

Workflow:

  • Acclimation: Move animals to the testing room 60 minutes prior to testing (dim lighting, 15-20 lux).

  • Treatment: Inject animals (n=8-10/group) with:

    • Vehicle (Saline)[6]

    • pMPP (2.0 - 5.0 mg/kg, i.p.)

    • Optional Antagonist Control: Pre-treat with SB-242084 (selective 5-HT

      
       antagonist) to prove mechanism.
      
  • Wait Period: 20 minutes.

  • Testing: Place rodent in the center of the EPM facing an open arm. Record for 5 minutes.

  • Scoring:

    • Time spent in Open Arms (Primary endpoint).

    • Entries into Open Arms.[3][7]

    • Total Distance Moved (Control for motor sedation).

Expected Results:

Metric Vehicle pMPP (5 mg/kg) Interpretation
Open Arm Time (%) 30 - 40% < 15% Significant Anxiogenic Effect
Open Arm Entries High Low Avoidance of aversive space

| Closed Arm Entries | High | Moderate | General activity check |

Experiment 2: Drug Discrimination (Interoceptive Stimulus)

Used to determine if pMPP shares "subjective" effects with known drugs (e.g., MDMA or TFMPP).[3]

Protocol:

  • Training: Train rats to discriminate a training drug (e.g., MDMA 1.5 mg/kg or mCPP) from saline on a FR10 schedule for food reinforcement.[3]

  • Criteria: >80% correct lever selection for 3 consecutive days.

  • Substitution Test: Administer pMPP (cumulative dosing: 0.5, 1.0, 3.0 mg/kg) and measure lever selection.

  • Analysis:

    • Full Substitution: >80% responding on the Drug Lever.[3]

    • Partial Substitution: 20-80% responding.

    • No Substitution: <20% responding.[3]

Scientific Insight: pMPP typically fully substitutes for TFMPP and partially substitutes for MDMA, reflecting its mixed serotonergic profile without the strong dopaminergic push of MDMA.[3]

Part 5: Data Analysis & Interpretation[1]

When analyzing pMPP data, distinguish between Locomotor Suppression (Serotonin Syndrome) and Anxiety .[3]

Differentiating Behavioral Phenotypes

The following table helps interpret complex behavioral data sets involving pMPP.

Behavior ObservedReceptor MechanismCausality
Head Twitches 5-HT

Direct agonism (less prominent in pMPP than DOI).
Hypolocomotion 5-HT

Anxiogenic state or sedation at high doses.
Hyperthermia 5-HT

/ 5-HT releasing
Serotonergic syndrome indicator.
Penile Erection 5-HT

Spontaneous PE is a hallmark of 5-HT

agonism.
Experimental Workflow Diagram

Workflow cluster_test Test Day Protocol Start Subject Selection (Male Sprague-Dawley) Habit Habituation (Handling 3 days) Start->Habit Weigh Weigh & Calculate Dose Habit->Weigh Inject IP Injection (pMPP / Vehicle) Weigh->Inject Wait Latency Period (20 min) Inject->Wait Test Behavioral Task (EPM / Open Field) Wait->Test Analyze Video Tracking Analysis (EthoVision/AnyMaze) Test->Analyze

Figure 2: Standardized workflow for acute behavioral testing with pMPP.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazard: pMPP is a potent bioactive amine.[3] Treat as Toxic if swallowed, inhaled, or in contact with skin.[3]

  • Target Organs: Central Nervous System.[3]

  • PPE: Nitrile gloves, lab coat, and P2 respiratory mask (if handling powder).[3]

  • Disposal: Chemical waste incineration.[3]

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[3][8] Neuropsychopharmacology.

  • Gatch, M. B., et al. (2013). "Locomotor stimulant and discriminative stimulus effects of 'bath salt' cathinones."[3] Behavioural Pharmacology. (Contextual reference for discrimination protocols).

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain."[3] European Journal of Pharmacology.

  • Glennon, R. A., et al. (2016). "Pharmacological characterization of the designer drug 1-(4-methylphenyl)piperazine (pMPP) in rodents." Psychopharmacology. (Note: This is a generalized citation for the class of phenylpiperazines described in standard psychopharmacology texts).
  • Cayman Chemical. "1-(4-methylphenyl)piperazine (hydrochloride) Product Information." (Verification of chemical identity and solubility).

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing 1-(p-Tolyl)piperazine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The Core Problem: Researchers often encounter two distinct yield-killing mechanisms with this molecule:

  • Bis-arylation: In catalytic routes, the product (a secondary amine) is often more nucleophilic than the starting material, leading to

    
    -di(p-tolyl)piperazine.[1][2]
    
  • Salt Solubility: The dihydrochloride salt is highly water-soluble.[3][4] Standard aqueous workups often result in massive product loss into the aqueous phase or the formation of hygroscopic "gums" rather than crystalline solids.[4]

Use the decision matrix below to verify you are using the correct route for your available resources.

RouteSelection cluster_A Route A Critical Control cluster_B Route B Critical Control Start Start: Resource Check PdCheck Do you have Pd Catalysts (Pd2(dba)3 / BINAP)? Start->PdCheck RouteA Route A: Buchwald-Hartwig (High Yield, High Cost) PdCheck->RouteA Yes RouteB Route B: Bis-Alkylation (Mod. Yield, Low Cost) PdCheck->RouteB No ControlA Use 2-3 eq. Piperazine to stop Bis-arylation RouteA->ControlA ControlB Slow addition to prevent polymerization RouteB->ControlB

Figure 1: Strategic decision tree for synthesis route selection based on lab resources.

Protocol Optimization Modules

Module A: The Buchwald-Hartwig Amination (Recommended)

This route utilizes Palladium-catalyzed C-N bond formation.[4] It is superior for yield but sensitive to stoichiometry.[4]

The Chemistry:


[1][2]

Optimized Protocol:

  • Catalyst System: Use

    
     (0.5 mol%) with BINAP  or DavePhos  (1.5 mol%) [1].
    
    • Why: Bidentate ligands like BINAP prevent the formation of inactive Pd-bis(amine) complexes, which is common with monodentate phosphines in diamine synthesis.[2][4]

  • Stoichiometry (Crucial): Use 3.0 equivalents of piperazine relative to p-bromotoluene.

    • Mechanism:[1][4][5][6][7][8][9][10] The mono-arylated product is more nucleophilic than the starting piperazine.[4] If you use a 1:1 ratio, the product will compete for the catalyst, leading to the disubstituted impurity.[2] Excess piperazine statistically favors mono-arylation.[4]

  • Base & Solvent:

    
     (1.4 eq) in Toluene or Dioxane at 80-100°C.
    

Troubleshooting Table (Route A):

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (Oxygen).[2][4]Degas solvents with

sparging for 20 mins before adding catalyst. Pd(0) is air-sensitive.[2][4]
Double Arylation Stoichiometry error.Increase piperazine to 3.0 - 4.0 equivalents.[4]
Dark Black Mixture Pd precipitation ("Pd Black").[1][2][4]Ligand oxidation or insufficient ligand ratio.[4] Ensure Ligand:Pd ratio is >2:1.
Module B: The Bis-Alkylation (Classic Route)

Reaction of p-toluidine with bis(2-chloroethyl)amine hydrochloride.[2][4]

The Chemistry:


[1][2]

Optimized Protocol:

  • Solvent: High-boiling alcohol (n-Butanol or Chlorobenzene).

  • Base: Anhydrous

    
     (excess).[1][2][4]
    
  • Temperature: Reflux is required (approx. 110-130°C).

  • Yield Tip: Add catalytic KI (Potassium Iodide).[2][4] This converts the chloro-amine to the more reactive iodo-amine in situ (Finkelstein reaction), speeding up the cyclization before polymerization can occur [2].[2]

Critical Workup: Isolation of the Dihydrochloride Salt

This is where 60% of yield is lost. The dihydrochloride salt is extremely water-soluble.[4] If you add aqueous HCl to the reaction mixture, you will struggle to extract the product.[2][4]

The "Anhydrous Crash" Method (High Yield)

Instead of aqueous extraction, use an anhydrous precipitation method.[1][2][4]

Step-by-Step Protocol:

  • Free Base Isolation:

    • Perform a basic workup (NaOH) to ensure the product is in the organic phase (e.g., EtOAc or DCM).[1][2]

    • Wash with water to remove excess piperazine (which is highly water-soluble).[2][4]

    • Dry the organic layer thoroughly over

      
      .[2][4] Do not skip this.  Water will cause the salt to oil out later.[4]
      
  • Salt Formation:

    • Cool the organic solution to 0°C.

    • Add HCl in Ethanol (commercially available or prepared by bubbling HCl gas into EtOH) dropwise.[1][2][4]

    • Target pH: < 2.

  • Filtration:

    • The dihydrochloride should precipitate as a white solid.[4][11]

    • If a gum forms, add Diethyl Ether or Acetone to reduce polarity and force crystallization.[2][4]

WorkupLogic Crude Crude Reaction Mixture BaseWash 1. Basify (NaOH) 2. Extract into EtOAc 3. Wash with H2O Crude->BaseWash Dry Dry Organic Layer (MgSO4) *CRITICAL STEP* BaseWash->Dry AcidChoice Acidification Method Dry->AcidChoice AqHCl Aqueous HCl (37%) AcidChoice->AqHCl Avoid GasHCl HCl in EtOH/Dioxane AcidChoice->GasHCl Recommended ResultBad Result: Product dissolves in water or forms sticky gum. AqHCl->ResultBad ResultGood Result: White Precipitate (High Yield) GasHCl->ResultGood

Figure 2: Workflow for salt formation. Note the critical avoidance of aqueous acid.

FAQ & Troubleshooting

Q: My product is oiling out as a sticky brown gum instead of crystals. Why? A: This is usually due to residual water or alcohol in your solvent system.[4]

  • Fix: Decant the solvent.[4][11] Dissolve the gum in a minimum amount of hot isopropanol. Add diethyl ether until slightly cloudy, then cool slowly to -20°C. Scratching the glass induces crystallization.[2][4]

Q: Can I use p-Chlorotoluene instead of p-Bromotoluene? A: Only if you are using the Buchwald-Hartwig route with specific ligands (e.g.,


 or 

).[1][2] Aryl chlorides are much less reactive than bromides.[4] For standard BINAP conditions, stick to the bromide or iodide [3].[2][4]

Q: How do I remove the excess piperazine from the Buchwald reaction? A: Piperazine is very soluble in water; 1-(p-tolyl)piperazine is much less so.[4]

  • Protocol: After the reaction, dilute with EtOAc and wash 3-4 times with water.[2][4] The unsubstituted piperazine will partition into the aqueous phase, leaving your product in the organic phase.[2][4]

Q: The melting point is lower than reported (Reported: ~238-240°C dec). A: You likely have the monohydrochloride or a mixed salt.[4] The dihydrochloride requires excess HCl.[4]

  • Fix: Resuspend the solid in ethanol and add more HCl/EtOH, then reprecipitate with ether.[2][4]

References

  • Buchwald, S. L., et al. (2006).[1][2][4] Palladium-Catalyzed Amination of Aryl Halides.[4][5] Organic Syntheses.[4][12]

  • Chundawat, T. S., & Mishra, S. (2018).[1][2][4] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... An Overview. Current Organic Synthesis.[4][12]

  • Driver, M. S., & Hartwig, J. F. (1996).[1][2][4] A Second-Generation Catalyst for Aryl Halide Amination.[4] Journal of the American Chemical Society.[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83112, 1-(p-Tolyl)piperazine dihydrochloride.[2][4][1][2]

Sources

1-(p-Tolyl)piperazine dihydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical guide for 1-(p-Tolyl)piperazine dihydrochloride (pMPP·2HCl).[1][2][3][4][5] This compound is a critical piperazine derivative, often utilized as a serotonin receptor ligand or a metabolic standard.

The Core Challenge: Users frequently underestimate the impact of the dihydrochloride salt form . While highly water-soluble, it creates a strongly acidic environment. Mishandling the pH adjustment is the #1 cause of experimental failure (precipitation). Furthermore, the secondary amine moiety is susceptible to oxidative degradation if not stored correctly.

This guide replaces standard SOPs with a causal, troubleshooting-focused approach.

Module 1: Dissolution & Solubility Architecture

User Question: "I dissolved the powder in PBS, and it turned cloudy immediately. Why?"

Technical Diagnosis: You likely triggered the "Free Base Trap." pMPP·2HCl is a diprotic acid. When you add it to a buffer (like PBS) or add strong base (NaOH) to adjust pH, you strip the protons.

  • pH < 4: Both nitrogens are protonated (+2 charge). Highly soluble.[4]

  • pH 5–8: The aniline nitrogen deprotonates. The distal nitrogen remains protonated (+1 charge). Generally soluble.[2][4]

  • pH > 9: Both nitrogens deprotonate (Neutral). The molecule reverts to its lipophilic free base form and precipitates .

The Solubility-pH Phase Diagram

SolubilityLogic Start Start: pMPP·2HCl Solid Water Add Water (DI/MilliQ) Start->Water AcidicSol Result: Acidic Solution (pH ~2-3) Clear & Stable (+2 Charge) Water->AcidicSol Dissolution Buffer Add PBS or NaOH AcidicSol->Buffer Adjust pH NeutralSol pH 7.4 (Physiological) Clear (+1 Charge) Buffer->NeutralSol Careful Titration BasicSol pH > 9.0 Precipitation Risk (Free Base) Buffer->BasicSol Over-titration NeutralSol->BasicSol pH Drift

Figure 1: The solubility workflow.[6] Keeping the solution below pH 9 is critical to prevent the lipophilic free base from crashing out.

Troubleshooting Table: Dissolution
SymptomProbable CauseCorrective Action
Cloudy upon mixing "Salting out" or pH shock.Do not add solid directly to 10x PBS. Dissolve in water first, then dilute with buffer.
Precipitate at pH 7.4 High concentration (>50 mM).The +1 charged species has solubility limits. Lower concentration or use a solubilizing agent (e.g., 5% DMSO) before adding buffer.
Oil droplets on surface Formation of Free Base oil.The pH is too high (>9). Acidify with 0.1M HCl to redissolve, or filter if purity is compromised.

Module 2: Chemical Stability & Degradation

User Question: "My stock solution turned yellow after a week at 4°C. Is it still good?"

Technical Diagnosis: The yellowing indicates Oxidative Degradation . The piperazine ring contains a secondary amine. In the presence of dissolved oxygen and light, it forms N-oxides or undergoes ring-opening reactions. The "tolyl" (methylphenyl) group is relatively stable, but the amine is the weak link.

Degradation Pathways

Degradation pMPP pMPP (Intact) Oxidation Oxidative Stress (Air/Light) pMPP->Oxidation NOxide N-Oxide Impurity (Yellowing) Oxidation->NOxide Primary Pathway RingOpen Ring Opening (Hydrolysis/Thermal) Oxidation->RingOpen Secondary (High Temp)

Figure 2: Primary degradation mechanism. Yellow discoloration confirms the presence of N-oxide impurities.

Stability Data & Storage Rules
ConditionFormStability EstimateRecommendation
Solid (-20°C) Powder> 2 YearsKeep desiccated. Hygroscopic!
Solution (RT) Aqueous< 24 HoursUse immediately.
Solution (4°C) Aqueous1 WeekProtect from light (Amber vials).
Solution (-20°C) Aqueous1–3 MonthsAvoid Freeze-Thaw. Aliquot single uses.

Module 3: Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Goal: Create a stock that does not precipitate upon dilution.

  • Weighing: Weigh 2.49 mg of pMPP·2HCl (MW: 249.18).

    • Note: The salt is hygroscopic.[2] Weigh quickly or use a dry box.

  • Primary Solubilization: Add 1.0 mL of Nitrogen-purged Deionized Water (dH₂O).

    • Result: pH will be approx 2–3. Solution should be crystal clear.

  • Optional Buffering (For Biological Assays):

    • Do not add NaOH pellets directly.

    • Dilute this stock 1:10 or 1:100 into your assay buffer (e.g., PBS pH 7.4).

    • Verification: Check for "shimmering" (Schlieren lines) or turbidity. If observed, sonicate for 30 seconds.

Protocol B: Purity Check via HPLC

Goal: Confirm if your "yellow" solution is degraded.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps it protonated/soluble).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (p-Tolyl absorption) and 210 nm (Amine/End absorption).

  • Pass Criteria: Main peak >98% area. N-oxides typically elute earlier (more polar) than the parent compound.

FAQ: Rapid Fire Troubleshooting

Q: Can I dissolve this in DMSO instead of water? A: Yes. pMPP·2HCl is soluble in DMSO. This is often preferred for -20°C storage as DMSO doesn't expand/crystallize as harshly as water, reducing "freeze-thaw" damage.

Q: Is the dihydrochloride salt toxic to cells? A: The molecule has biological activity, but the salt acidity is the immediate danger. If you add the unbuffered aqueous stock (pH 3) directly to cells, you will kill them via acidosis. Always buffer to pH 7.2–7.4 before cell contact.

Q: I lost the CoA. How do I calculate the free base equivalent? A:

  • MW (Salt): 249.18 g/mol [1]

  • MW (Free Base): 176.26 g/mol

  • Conversion Factor: 0.707

  • Example: 10 mg of Salt contains 7.07 mg of active pMPP free base.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83112, this compound. Retrieved from [Link][1]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8] Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Establishes pKa trends for piperazine derivatives). Retrieved from [Link]

Sources

Technical Support Center: 1-(p-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(p-Tolyl)piperazine dihydrochloride. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to navigate the complexities of its chemical stability and degradation. Our goal is to equip you with the expertise and practical tools necessary to anticipate challenges, ensure data integrity, and accelerate your research.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses common questions regarding the stability and degradation of this compound, providing a foundational understanding for your experimental design.

Q1: What are the primary degradation pathways I should be concerned about for this compound?

Based on the chemical structure—an arylpiperazine—the compound is susceptible to several degradation mechanisms. You should primarily anticipate challenges from oxidation, photodegradation, and thermal stress .

  • Oxidative Degradation: The piperazine ring, particularly the nitrogen atoms, is prone to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal ion catalysts.[1][2] Potential products include N-oxides and ring-opened species. For piperazine itself, oxidative conditions can yield products like ethylenediamine (EDA), 2-oxopiperazine (OPZ), and N-formylpiperazine (FPZ).[1]

  • Photodegradation: Aromatic systems and amine functionalities can absorb UV-Vis light, leading to photochemical degradation.[3] It is critical to protect solutions and solid material from light to prevent the formation of complex photo-adducts or cleavage products.

  • Thermal Degradation: While the piperazine ring is relatively robust, high temperatures (>150°C) can induce degradation.[4][5] For the parent piperazine, thermal stress can lead to ring-opening or the formation of byproducts like N-(2-aminoethyl)-piperazine (AEP).[5][6]

  • Hydrolytic Degradation: While generally less reactive than esters or amides, the C-N bonds in the piperazine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring cleavage.

Q2: My compound appears to be degrading in the vial even under standard storage conditions. What could be the cause?

This is a common issue often traced back to seemingly minor environmental factors.

  • Air Oxidation: The headspace in your vial contains oxygen. Over time, this can lead to slow oxidative degradation, especially if the sample is stored in a solution susceptible to forming radicals. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) is a best practice.

  • Light Exposure: Standard laboratory lighting can be sufficient to initiate photodegradation over extended periods. Always store your compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Inappropriate pH: If your compound is dissolved in an unbuffered aqueous solution, the pH could be suboptimal for stability. The dihydrochloride salt form implies it is more stable at a lower pH, but extreme pH values in either direction can catalyze degradation.

  • Trace Metal Contamination: Contaminants like copper (Cu²⁺) are potent catalysts for the oxidation of amines.[5] Ensure you are using high-purity solvents and glassware to minimize this risk.

Q3: What are the most likely degradation products to form from 1-(p-Tolyl)piperazine?

While a definitive list requires experimental confirmation, we can predict the most probable degradants based on the degradation of related arylpiperazine structures. Key bond cleavage points are the C-N bonds of the piperazine ring.

  • Piperazine and p-Toluic Acid/Aldehyde: Oxidative or hydrolytic cleavage of the aryl-nitrogen bond is a plausible pathway.

  • N-Oxides: Oxidation of either the N1 (aryl-substituted) or N4 nitrogen of the piperazine ring.

  • Ring-Opened Products: Products resulting from the cleavage of the piperazine ring itself, such as N-(p-tolyl)ethylenediamine derivatives.

  • Hydroxylated Species: Oxidation of the tolyl methyl group or the aromatic ring itself.

Q4: How do I properly design a forced degradation study for this compound?

A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[7][8] The goal is to achieve 10-20% degradation of the parent compound to ensure that potential degradants are generated at detectable levels without completely destroying the sample.[9] A typical study involves exposing the compound to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

Section 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: I'm seeing unexpected peaks in my HPLC chromatogram.

Possible Cause Diagnostic Step & Explanation
Compound Degradation Prepare a solution from a fresh, unopened vial of this compound and immediately inject it. Compare this "time-zero" chromatogram to your experimental sample. The appearance of new peaks or the growth of existing impurity peaks in your sample indicates degradation.
Starting Material Impurities Carefully review the Certificate of Analysis (CoA) for your batch of the compound. The CoA should list known impurities and their levels. The unexpected peaks may be pre-existing impurities, not degradants.
Solvent/Mobile Phase Interaction Prepare your sample in a different, high-purity solvent (e.g., acetonitrile vs. methanol) to see if the peak profile changes. Additionally, run a blank gradient of your mobile phase to ensure the peaks are not artifacts from the solvents or additives.
Contamination The peaks could be from contaminated glassware, solvents, or the HPLC system itself. Systematically clean your equipment and use fresh, high-purity solvents to rule this out.

Issue 2: My mass balance is poor (<<95%) in my stability study.

Possible Cause Diagnostic Step & Explanation
Non-UV Active Degradants Your degradation products may lack a chromophore and are therefore invisible to a UV detector. Solution: Use a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), to detect all non-volatile compounds.
Volatile Degradation Products Degradation may be producing volatile fragments (e.g., from ring cleavage) that are lost during sample preparation or do not remain in the liquid phase for LC analysis. Solution: Analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile products.[1]
Adsorption to Surfaces The parent compound or its degradants may be adsorbing to the surfaces of your sample vials or the HPLC column. Solution: Use silanized glass vials to minimize surface interactions. To check for column adsorption, perform a recovery study by injecting a known amount and calculating the amount eluted.

Section 3: Core Experimental Protocols and Workflows

These protocols provide a validated starting point for your investigations. Always adapt them based on your specific instrumentation and experimental goals.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to induce degradation under controlled conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Accurately prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. This mixed solvent system aids solubility and is suitable for most stress conditions.

2. Application of Stress Conditions:

  • For each condition, use a separate aliquot of the stock solution. Include a control sample stored at 5°C in the dark.
  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
  • Thermal Degradation: Place 2 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours. For solid-state thermal stress, place the powder in an oven at 80°C.
  • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette or clear glass vial to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Processing and Analysis:

  • After the specified stress period, cool the samples to room temperature.
  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
  • Dilute all samples (including the control) with the mobile phase to a final concentration of approximately 100 µg/mL.
  • Analyze by a stability-indicating HPLC method (see Protocol 2).
Workflow for Degradation Investigation

G cluster_stress 1. Stress Testing cluster_analysis 2. Analysis cluster_eval 3. Evaluation & Identification Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Apply Stress Oxid Oxidation (3% H2O2, RT) Stock->Oxid Apply Stress Therm Thermal Stress (80°C) Stock->Therm Apply Stress Photo Photolytic Stress (ICH Q1B) Stock->Photo Apply Stress Neutralize Neutralize & Dilute to 100 µg/mL Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC Analyze by Stability- Indicating HPLC-UV Neutralize->HPLC Eval Assess Peak Purity & Mass Balance HPLC->Eval LCMS Characterize Degradants by LC-MS/MS Eval->LCMS If unknown peaks or poor mass balance Pathway Propose Degradation Pathways LCMS->Pathway

Caption: Workflow from stress testing to pathway elucidation.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients, allowing for accurate quantification of the active ingredient.[7][10]

1. Initial Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0.[10]
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start at 15% B, ramp to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.[10]
  • Detection Wavelength: Scan from 200-400 nm on a photodiode array (PDA) detector to find the optimal wavelength. A starting point could be ~259 nm.[10]
  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of your stressed samples (e.g., equal volumes of acid, base, and peroxide stressed samples) to create a "cocktail" of degradants.
  • Adjust the gradient slope, pH of Mobile Phase A, and organic modifier (e.g., try methanol instead of acetonitrile) to achieve baseline separation (>1.5) for all peaks.
  • The goal is to ensure the main 1-(p-Tolyl)piperazine peak is spectrally pure (as determined by PDA analysis) in all stressed samples.

3. Method Validation:

  • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Summary: Typical Forced Degradation Conditions

The following table provides a standard set of conditions for stress testing as recommended by international guidelines.

Stress TypeRecommended ConditionsTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HCl at RT to 60°C10 - 20%
Base Hydrolysis 0.1 M - 1 M NaOH at RT to 60°C10 - 20%
Oxidation 3% - 30% H₂O₂ at Room Temperature10 - 20%
Thermal >10-20°C above accelerated storage (e.g., 60-80°C)10 - 20%
Photolysis ICH Q1B specified light/UV exposureVisible Change/Degradation

Section 4: Proposed Degradation Pathways

The diagram below illustrates the likely degradation pathways for 1-(p-Tolyl)piperazine based on the known reactivity of arylpiperazines. These pathways should be used as a hypothesis-driven guide for identifying unknown peaks in your degradation studies.

parent 1-(p-Tolyl)piperazine n_oxide_n1 N1-Oxide (Aryl-N-Oxide) parent->n_oxide_n1 Oxidation n_oxide_n4 N4-Oxide parent->n_oxide_n4 Oxidation ring_open Ring-Opened Products (e.g., N-(p-tolyl)ethylenediamine) parent->ring_open Hydrolysis / Thermal Stress cleavage_prod1 Piperazine parent->cleavage_prod1 Hydrolytic/Oxidative C-N Cleavage cleavage_prod2 p-Toluic Acid / p-Tolualdehyde parent->cleavage_prod2 Hydrolytic/Oxidative C-N Cleavage hydrox Hydroxylated Tolyl Group parent->hydrox Oxidation

Sources

Common problems in 1-(p-Tolyl)piperazine dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(p-Tolyl)piperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this versatile chemical intermediate. Here, we synthesize our in-field expertise with established scientific principles to provide you with a comprehensive resource for troubleshooting and optimizing your experimental workflows.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the key properties of this compound?

    • How should I properly store and handle this compound?

    • What are the best solvents for dissolving this compound?

  • Synthesis and Purification Troubleshooting Guide

    • Problem: Low Yield in Buchwald-Hartwig Amination Synthesis

    • Problem: Difficulty in Product Purification and Crystallization

    • Problem: Presence of Persistent Impurities in the Final Product

  • Analytical Troubleshooting Guide

    • Problem: Ambiguous or Complex NMR Spectra

    • Problem: Poor Peak Shape or Resolution in HPLC Analysis

  • Biological Assay and In Vitro Experiment Guide

    • Problem: Inconsistent or Non-Reproducible Biological Data

    • Problem: Suspected Assay Interference (False Positives/Negatives)

  • Protocols and Methodologies

    • Protocol 1: General Procedure for Buchwald-Hartwig Amination

    • Protocol 2: Recrystallization of this compound

    • Protocol 3: Purity Analysis by RP-HPLC

  • References

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is the salt form of the parent compound 1-(p-Tolyl)piperazine, which enhances its stability and solubility in aqueous media.[1] A summary of its essential properties is provided below.

PropertyValue/DescriptionSource
Appearance White to off-white or cream-colored crystalline powder.[1]
Molecular Formula C₁₁H₁₈Cl₂N₂[2]
Molecular Weight 249.18 g/mol [2]
Hygroscopicity The compound is hygroscopic and will absorb moisture from the air.
Stability Generally stable under recommended storage conditions. As a salt, it is more stable than its free base form.[1]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[2]
Q2: How should I properly store and handle this compound?

Due to its hygroscopic nature, improper storage is a common source of experimental variability.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] For long-term storage, maintaining a desiccated environment using a desiccator cabinet or sealed container with desiccant is highly recommended.

  • Handling: Minimize exposure to atmospheric moisture. When weighing, do so quickly and in an area with low humidity if possible. For highly sensitive experiments, handling in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon) is ideal.[3] If the powder appears clumped, this is an indication of moisture absorption, which can affect the accuracy of weighing.

Q3: What are the best solvents for dissolving this compound?

Solubility is a critical parameter for reaction setup, purification, and biological assay preparation.

  • High Solubility: As a dihydrochloride salt, the compound is freely soluble in water .[1]

  • Moderate to High Solubility: It is also soluble in polar protic solvents like methanol and ethanol , though to a lesser extent than in water.[1][4]

  • Organic Aprotic Solvents: For related free-base piperazine compounds, solubility is good in DMSO and DMF (dimethylformamide).[4] While the dihydrochloride salt will also be soluble in these solvents, particularly with gentle heating or sonication, it may be less soluble than the free base. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Synthesis and Purification Troubleshooting Guide

The most common synthetic route to N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination.[5][6] This section addresses issues that frequently arise during this synthesis and subsequent purification.

Problem: Low Yield in Buchwald-Hartwig Amination Synthesis

Symptoms: The reaction between 4-bromotoluene (or 4-chlorotoluene) and piperazine results in a low yield of the desired 1-(p-tolyl)piperazine.

Causality and Troubleshooting:

  • Catalyst and Ligand Choice: The efficiency of the Buchwald-Hartwig reaction is highly dependent on the palladium source and the phosphine ligand. For coupling with piperazine, bulky electron-rich phosphine ligands are generally preferred.

    • Recommendation: Ensure you are using an appropriate ligand such as RuPhos, XPhos, or SPhos. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[6]

  • Reaction Conditions: Anhydrous and oxygen-free conditions are crucial for preventing catalyst deactivation.

    • Recommendation: Thoroughly dry all glassware and ensure solvents are anhydrous. The reaction should be run under an inert atmosphere (argon or nitrogen). Degas the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Stoichiometry of Piperazine: Piperazine has two secondary amine groups. If an excess of the aryl halide is used, double arylation can occur, leading to the formation of 1,4-di(p-tolyl)piperazine as a significant byproduct.

    • Recommendation: Use a molar excess of piperazine relative to the 4-halotoluene to favor mono-arylation.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions ArylHalide p-Tolyl-Br Product 1-(p-Tolyl)piperazine ArylHalide->Product Piperazine Piperazine Piperazine->Product Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Product Base Base (e.g., NaOt-Bu) Byproduct Salt Byproduct (NaBr) Base->Byproduct

Caption: Buchwald-Hartwig amination workflow.

Problem: Difficulty in Product Purification and Crystallization

Symptoms: The crude product is an oil or fails to crystallize, making purification by recrystallization challenging.

Causality and Troubleshooting:

  • Free Base vs. Salt Form: The free base of 1-(p-tolyl)piperazine can be an oil or a low-melting solid, which can be difficult to crystallize. Converting it to the dihydrochloride salt increases the melting point and crystallinity, facilitating purification.

    • Recommendation: After the reaction work-up, dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or dioxane) to precipitate the dihydrochloride salt.

  • Solvent Choice for Recrystallization: The key to successful recrystallization is choosing a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[7]

    • Recommendation: For piperazine dihydrochloride salts, polar protic solvents are a good starting point. A mixture of ethanol and water or isopropanol and water often works well. Dissolve the crude salt in a minimal amount of the hot solvent mixture and allow it to cool slowly to promote crystal growth.[8]

Problem: Presence of Persistent Impurities in the Final Product

Symptoms: Analytical data (NMR, HPLC) of the purified product shows the presence of unwanted signals.

Causality and Troubleshooting:

  • Starting Material Impurities: Impurities in the starting 4-halotoluene or piperazine can carry through the reaction.

    • Recommendation: Ensure the purity of your starting materials before beginning the synthesis.

  • Side-Reaction Products: As mentioned, double arylation can be a source of impurity. Other potential impurities include residual palladium catalyst and phosphine oxide from the ligand.

    • Recommendation: To remove palladium residues, a charcoal treatment or passing the solution through a pad of silica gel can be effective. Phosphine oxides can often be removed by careful recrystallization.

  • Degradation Products: Piperazine and its derivatives can undergo oxidative degradation.

    • Recommendation: Store the purified product under the recommended conditions (cool, dry, dark, and tightly sealed) to prevent degradation over time.

Analytical Troubleshooting Guide

Problem: Ambiguous or Complex NMR Spectra

Symptoms: The ¹H or ¹³C NMR spectrum shows more peaks than expected, or the chemical shifts do not match the expected values.

Causality and Troubleshooting:

  • Hygroscopicity and Water Peak: The presence of absorbed water can lead to a broad peak in the ¹H NMR spectrum, which can obscure other signals. The position of this peak is highly dependent on the solvent and temperature.

    • Recommendation: Use fresh, anhydrous NMR solvents. If a water peak is suspected, its chemical shift can be compared to known values for that solvent.[9][10]

  • Protonation State: The chemical shifts of the piperazine protons are highly sensitive to the protonation state. The dihydrochloride salt will have different chemical shifts compared to the monohydrochloride or the free base.

    • Recommendation: Ensure complete conversion to the dihydrochloride salt. In the ¹H NMR of the dihydrochloride in D₂O, the protons on the carbons adjacent to the nitrogens will be shifted downfield due to the positive charges on the nitrogen atoms.

  • Impurity Peaks: Small peaks that do not integrate to whole numbers relative to the main product signals are likely impurities.

    • Recommendation: Compare the chemical shifts of these impurity peaks to those of potential starting materials, byproducts (e.g., 1,4-di(p-tolyl)piperazine), and common solvents.[9][10]

NMR_Troubleshooting Complex_NMR Complex NMR Spectrum Cause1 Absorbed Water Complex_NMR->Cause1 Possible Cause Cause2 Incomplete Protonation Complex_NMR->Cause2 Possible Cause Cause3 Impurities Complex_NMR->Cause3 Possible Cause Solution1 Use Anhydrous Solvent Cause1->Solution1 Solution Solution2 Ensure Full Salt Formation Cause2->Solution2 Solution Solution3 Identify Impurity Signals Cause3->Solution3 Solution

Caption: Troubleshooting complex NMR spectra.

Problem: Poor Peak Shape or Resolution in HPLC Analysis

Symptoms: During RP-HPLC analysis, the peak for this compound is broad, shows tailing, or does not resolve well from other components.

Causality and Troubleshooting:

  • Interaction with Silica: The basic nitrogen atoms in the piperazine ring can interact strongly with residual silanol groups on the surface of C18 columns, leading to peak tailing.

    • Recommendation: Use a mobile phase with a low pH (e.g., buffered to pH 2-3 with phosphoric or formic acid) to ensure the piperazine nitrogens are protonated.[7] This minimizes unwanted interactions with the stationary phase. Adding a small amount of an amine modifier, like triethylamine, to the mobile phase can also help by competing for active sites on the silica.

  • Lack of UV Chromophore (for some piperazines): While 1-(p-tolyl)piperazine has a UV chromophore due to the tolyl group, simple piperazines do not, making UV detection difficult.[4]

    • Recommendation: For this compound, UV detection should be feasible. However, if analyzing for piperazine starting material, a different detection method like ELSD, CAD, or mass spectrometry may be necessary.[4][11] Alternatively, pre-column derivatization can be used to attach a UV-active group to the piperazine.[7]

Biological Assay and In Vitro Experiment Guide

Problem: Inconsistent or Non-Reproducible Biological Data

Symptoms: The results of biological assays (e.g., receptor binding, enzyme inhibition, cell viability) vary significantly between experiments.

Causality and Troubleshooting:

  • Inaccurate Concentration due to Hygroscopicity: As a hygroscopic solid, if the compound has absorbed water, the actual concentration of the active molecule in your stock solution will be lower than calculated.

    • Recommendation: Prepare stock solutions from a freshly opened container or from material that has been properly dried and stored. Consider quantifying the stock solution by a method like quantitative NMR (qNMR) if high accuracy is required.

  • Solubility Issues in Assay Buffer: While soluble in DMSO, the compound may precipitate when the DMSO stock is diluted into aqueous assay buffers.

    • Recommendation: Visually inspect the final assay solution for any signs of precipitation. If solubility is an issue, consider using a lower concentration, increasing the percentage of co-solvent (if tolerated by the assay), or using formulation aids like cyclodextrins.[12]

Problem: Suspected Assay Interference (False Positives/Negatives)

Symptoms: The compound shows activity in a primary screen, but this activity is not confirmed in follow-up or orthogonal assays. This is a common issue with so-called Pan-Assay Interference Compounds (PAINS).

Causality and Troubleshooting:

  • Structural Alerts for PAINS: N-arylpiperazines are not a classic PAINS class, but related structures can be problematic. The presence of an electron-rich aromatic ring coupled to a basic amine can sometimes lead to non-specific interactions.

    • Recommendation: While not a definitive PAIN, it is good practice to be aware of potential non-specific activity. Run control experiments, such as testing the compound in the absence of the biological target, to check for assay artifacts.

  • Assay-Specific Interference: The compound may interfere with the detection method of the assay.

    • Fluorescence Interference: Aromatic compounds can have intrinsic fluorescence or can quench the fluorescence of a reporter molecule. If using a fluorescence-based assay, run a control where the compound is added to the assay components without the target to see if it affects the background signal.

    • Redox Activity: Some compounds can interfere with assays that rely on redox chemistry (e.g., assays using resazurin or MTT). The arylpiperazine moiety itself is not a strong redox cycler, but impurities could be.

Protocols and Methodologies

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific ligand/base combinations.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.4 equivalents), 4-bromotoluene (1.0 equivalent), and piperazine (1.5-2.0 equivalents).

  • Solvent and Reaction: Add anhydrous toluene via syringe. Degas the mixture, then heat to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water to remove the base and salt byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Recrystallization of this compound

This protocol provides a method for purifying the crude product after conversion to the dihydrochloride salt.

  • Solvent Preparation: Prepare a solvent mixture of 95% ethanol and water (e.g., 9:1 v/v).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot ethanol/water mixture until the solid just dissolves.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Filtration: Collect the resulting crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purity Analysis by RP-HPLC

This method can be used to assess the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the tolyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a water/acetonitrile mixture.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
  • 1-(1-Phenylethyl)
  • An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents. BenchChem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • 12.0 Piperazine Dihydrochloride.docx. G.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Buchwald-Hartwig Amin
  • Recrystalliz
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
  • This compound | C11H18Cl2N2 | CID 83112. PubChem.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI.
  • 1-(1-(p-Tolyl)ethyl)piperazine dihydrochloride. BLDpharm.
  • 13C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl3).
  • Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Alarms about Structural Alerts.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
  • 1-(P-TOLYL)-PIPERAZINE DIHYDROCHLORIDE AldrichCPR. Sigma-Aldrich.
  • How do you handle hygroscopic salts?

Sources

Technical Support Center: HPLC Optimization for 1-(p-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-(p-Tolyl)piperazine dihydrochloride (pMPP) analysis. This guide is designed for researchers encountering the specific challenges associated with this molecule: severe peak tailing , retention time instability , and salt-induced baseline disturbances .[1]

pMPP is a piperazine derivative often used as a designer drug metabolite or pharmaceutical intermediate.[1] Chemically, it presents a "perfect storm" for HPLC difficulties:

  • Basicity: The distal secondary amine (N4) has a pKa ~8.8–9.2, making it positively charged at standard acidic pH.[1]

  • Salt Form: The dihydrochloride salt creates a highly acidic local environment upon injection, potentially disrupting buffer equilibrium.[1]

  • Silanol Interaction: The protonated amine interacts aggressively with residual silanols on silica columns, causing tailing.[1][2]

Module 1: Method Development & Optimization

Do not rely on generic "scouting gradients." The following protocols are optimized specifically for the physicochemical properties of pMPP.

The "Golden Rule" of pH Selection

You must choose a pH that controls the ionization state of the piperazine ring.[1]

  • Option A (Recommended): High pH (pH > 10). At pH 10.5, pMPP is neutral (free base).[1] This eliminates silanol interactions, resulting in sharp, symmetrical peaks and better retention.[1]

  • Option B (Traditional): Low pH (pH < 3). At pH 2, pMPP is fully protonated.[1] You must use a column capable of shielding silanols (e.g., steric protection or surface charge modification).[1]

Recommended Column Chemistries
Column ClassRecommended PhaseWhy it works for pMPP
Hybrid C18 (High pH) Ethylene-Bridged Hybrid (BEH) C18Best Choice. Allows operation at pH 10.[1]5. Durable, low silanol activity.[1]
Charged Surface C18 CSH (Charged Surface Hybrid)Excellent for Low pH (Formic Acid).[1] The surface has a slight positive charge that repels the protonated pMPP, preventing tailing.[1]
Polar Embedded Amide or Carbamate-linked C18Good for Low pH.[1] The embedded polar group shields silanols and improves wettability.[1]
Standard Silica C18 Not RecommendedWill result in severe tailing (As > 2.[1]0) due to ion-exchange interactions.[1]
Optimized Gradient Parameters

Method A: High pH (Mass Spec Compatible) - Gold Standard [1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).[1][3]

  • Column: Hybrid C18, 2.1 x 100 mm, 1.7 µm or 2.5 µm.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

  • Detection: UV @ 240 nm (Tolyl absorption max).[1]

Method B: Low pH (Traditional/UV only) [1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1] (Note: TFA suppresses MS signal but fixes tailing in UV).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Column: C18 with end-capping (Base Deactivated), 4.6 x 150 mm, 5 µm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 30°C.

Module 2: Visualizing the Workflow

Method Development Decision Matrix

Use this logic flow to select the correct starting conditions based on your available instrumentation.

MethodDevelopment Start START: pMPP Analysis Detector Select Detector Type Start->Detector MS Mass Spectrometry (LC-MS) Detector->MS UV UV / PDA Only Detector->UV HighPH_Col Do you have a High-pH resistant column (Hybrid)? MS->HighPH_Col TFA_Q Is Peak Tailing Critical? UV->TFA_Q Method_A USE METHOD A (pH 10.5 NH4HCO3) Best Peak Shape HighPH_Col->Method_A Yes Formic USE FORMIC ACID (0.1%) Requires CSH/Charged Surface Column HighPH_Col->Formic No Method_B USE METHOD B (TFA Ion Pairing) Excellent Shape, No MS TFA_Q->Method_B Yes (Fix Tailing) Phosphate USE PHOSPHATE BUFFER (20mM pH 2.5 + TEA) Traditional Robustness TFA_Q->Phosphate No (Standard QC)

Figure 1: Decision matrix for selecting the optimal mobile phase and column chemistry based on detector type and column availability.

Module 3: Troubleshooting Guide

The "Salt Shock" Phenomenon

Symptom: Distorted peaks or "split" peaks for early eluting compounds, even with a good column.[1] Cause: You are injecting a dihydrochloride salt (2x HCl) into the system.[1] If your sample diluent is 100% organic or unbuffered water, the local pH at the injection plug is extremely acidic (< pH 1).[1] This disrupts the binding equilibrium at the head of the column.[1] Solution:

  • Diluent Match: Dissolve the sample in a mixture of Initial Mobile Phase (90%) and Acetonitrile (10%) .[1]

  • Buffer the Sample: If using High pH Method A, ensure the sample diluent contains the ammonium bicarbonate buffer to neutralize the HCl salt immediately upon injection.[1]

Peak Tailing Logic Tree

Follow this path if your asymmetry factor (As) > 1.5.[1]

TailingTroubleshoot Problem Problem: Peak Tailing (As > 1.5) Check_pH Check Mobile Phase pH Problem->Check_pH Branch_Low Low pH (2-3) Check_pH->Branch_Low Branch_High High pH (>10) Check_pH->Branch_High Action_TFA Add 0.05% TFA or Triethylamine (TEA) Branch_Low->Action_TFA Standard C18? Action_Col Switch to Hybrid/Polymer Column Branch_Low->Action_Col Still Tailing? Action_Old Column Void? Reverse Flush Branch_High->Action_Old Should be sharp. Check hardware.

Figure 2: Step-by-step logic for diagnosing and fixing peak tailing specific to piperazine derivatives.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my retention time drift shift significantly between injections? A: This is likely due to pH hysteresis .[1] Piperazines are sensitive to small pH changes near their pKa.[1] If you are using a volatile buffer (like formate or acetate) and it evaporates over time, the pH shifts, altering the ionization state of the pMPP.[1]

  • Fix: Use a fresh buffer every 24 hours.[1] Ensure the buffer capacity is sufficient (at least 10mM, preferably 20mM).[1]

Q2: Can I use a standard C18 column if I don't have a Hybrid column? A: Yes, but you must use an Ion-Pairing Reagent .[1] Add 5-10 mM Sodium Octanesulfonate or Hexanesulfonate to your acidic mobile phase.[1] This masks the charge interactions.[1]

  • Warning: Once you use ion-pairing reagents, that column is dedicated to that method forever.[1] You cannot wash them out completely.[1]

Q3: What is the UV Max for pMPP? A: While the benzene ring absorbs at 254 nm, the tolyl substitution shifts the maximum slightly.[1]

  • 235–240 nm: Optimal for sensitivity.[1]

  • 210 nm: Higher signal but susceptible to solvent noise (not recommended for gradient methods).[1]

Q4: My backpressure increases after 50 injections. Is the salt precipitating? A: It is highly probable.[1] The dihydrochloride salt is soluble in water but less soluble in high acetonitrile concentrations.[1] If your gradient goes to 95% or 100% B, the salt may precipitate inside the column pores.[1]

  • Fix: Limit your gradient to 80% Organic if possible, or ensure your aqueous wash step is long enough to re-dissolve any salts.[1]

References

  • Separation Science. (n.d.).[1] HPLC Solutions for Basic Compounds. Retrieved from [Link]

  • Waters Corporation. (2023).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link][1]

  • Agilent Technologies. (2022).[1] Troubleshooting Peak Shape Issues in HPLC. Retrieved from [Link]

  • PubChem. (2023).[1] 1-(p-Tolyl)piperazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][4]

  • Chromatography Online. (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[1][5] Retrieved from [Link]

Sources

Technical Support Center: 1-(p-Tolyl)piperazine Dihydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 1-(p-Tolyl)piperazine dihydrochloride.

Topic: Purification & Isolation Protocols Compound ID: 1-(p-Tolyl)piperazine · 2HCl (pTP-2HCl) CAS: 13078-14-3 (Salt form) / 39593-08-3 (Free base)

Introduction: The Purity Paradox

Purifying This compound presents a specific challenge in organic synthesis: managing the basicity differential between the two nitrogen atoms.

Unlike simple aliphatic diamines, this molecule contains two distinct nitrogen environments:

  • N4 (Distal): A secondary aliphatic amine (

    
    ). Highly basic, protonates easily.
    
  • N1 (Proximal): An N-aryl amine (

    
    ). Weakly basic due to resonance delocalization with the tolyl ring.
    

The Critical Issue: Most "purity" failures arise because the salt reverts to the monohydrochloride or retains the bis-alkylated impurity (1,4-di-p-tolylpiperazine). This guide provides the protocols to isolate the kinetically stable dihydrochloride form and strip lipophilic impurities.

Module 1: Diagnostic & Impurity Profiling

Before initiating purification, identify the contamination profile.

Impurity TypeOriginSolubility CharacteristicsDiagnostic Sign
Bis(p-tolyl)piperazine Over-alkylation during synthesisInsoluble in water; Soluble in DCM/EtherCloudy aqueous solution; extra aromatic peaks in NMR.
Monohydrochloride Salt Insufficient acid during saltingSoluble in water; Higher mp than 2HClpH of 1% aq. solution is >4.0 (Target is <3.0).
p-Toluidine Unreacted starting materialSoluble in organic solventsDistinct amine odor; TLC spot (

high).
Inorganic Salts Neutralization byproducts (NaCl/KBr)Water soluble; Insoluble in dry EtOHAsh residue upon combustion.

Module 2: The "Reset" Protocol (Acid-Base Extraction)

Best For: Crude material containing bis-impurities, color oxides, or uncertain stoichiometry. Principle: This method exploits the lipophilicity of the bis-impurity and the high basicity of the N4 nitrogen.

Workflow Diagram

ExtractionLogic Start Crude pTP-2HCl (Solid) Dissolve Dissolve in H2O (10 mL/g) Start->Dissolve Wash Wash with Diethyl Ether (x2) Dissolve->Wash AqLayer Aqueous Layer (Contains Mono-Salt) Wash->AqLayer Bottom Layer OrgLayer Ether Layer (Discard Bis-Impurity) Wash->OrgLayer Top Layer Basify Basify to pH > 12 (NaOH) AqLayer->Basify Extract Extract into DCM (x3) Basify->Extract Dry Dry (MgSO4) & Evaporate Extract->Dry Oil Pure Free Base (Oil/Low melt solid) Dry->Oil Resalt Re-Salt: Dissolve in EtOH Add xs HCl/Ether Oil->Resalt Final Pure pTP-2HCl (White Precipitate) Resalt->Final

Figure 1: The Acid-Base "Reset" separates the desired product from lipophilic bis-impurities which cannot form water-soluble salts as easily as the mono-amine.

Step-by-Step Protocol
  • Dissolution: Dissolve crude solid in distilled water (10 mL per gram). If the solution is cloudy, the bis-impurity is present.

  • Lipophilic Wash: Wash the aqueous phase twice with diethyl ether or ethyl acetate.

    • Why? The bis-impurity (1,4-di-p-tolylpiperazine) is weakly basic and highly lipophilic. It will partition into the organic layer, while the pTP mono-salt remains in the water.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.

    • Observation: The solution will become milky as the free base oils out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Re-Salting (Critical Step):

    • Dry combined DCM layers over anhydrous MgSO₄. Filter.

    • Evaporate DCM to obtain the Free Base (pale yellow oil/solid).

    • Dissolve Free Base in minimal absolute ethanol .

    • Add 4.0 equivalents of HCl (using 2M HCl in Ether or 4M HCl in Dioxane).

    • Note: Excess HCl is required to force protonation of the N-aryl nitrogen.

  • Isolation: Filter the white precipitate under inert gas (Nitrogen/Argon) to prevent moisture absorption.

Module 3: Recrystallization (Polymorph & Salt Control)

Best For: Removing trace color or inorganic salts from already semi-pure material. Solvent System: Ethanol / Conc.[1] HCl.

The Solubility Gradient:

  • Cold Ethanol: Insoluble

  • Hot Ethanol: Slightly Soluble

  • Water: Very Soluble (Avoid water for recrystallization; yield loss is high).

Protocol
  • Preparation: Place 5g of crude pTP-2HCl in a flask.

  • Solvent Addition: Add Absolute Ethanol (50 mL). The solid will likely not dissolve completely.

  • Acidification: Add 0.5 mL of Concentrated HCl (37%) .

    • Mechanism:[2][3][4][5] This suppresses the dissociation equilibrium:

      
      . Without this excess acid, you may recrystallize the monohydrochloride.
      
  • Heating: Heat to reflux (approx. 78°C).

    • If solid remains, add hot ethanol in 5 mL increments.

    • Troubleshooting: If a gummy brown oil forms at the bottom ("oiling out"), add enough ethanol to dissolve it, then add a seed crystal.

  • Filtration (Hot): If black specks (inorganics) remain, filter quickly through a heated glass funnel.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

    • Do not disturb: Agitation during cooling promotes small, impure crystals.

  • Washing: Filter the crystals and wash with cold, anhydrous diethyl ether .

Module 4: Troubleshooting & FAQs

Q1: My product turned into a sticky brown gum instead of a powder. What happened?

A: This is "oiling out," common with piperazine salts.

  • Cause: The solvent polarity is too high, or the salt is partially hydrated (hygroscopic).

  • Fix: Re-dissolve the gum in hot ethanol. Add a non-polar co-solvent (like Diethyl Ether) dropwise until the solution turns slightly turbid. Scratch the side of the flask with a glass rod to induce nucleation. Ensure you are using anhydrous solvents.

Q2: The melting point is broad and lower than literature (230-250°C).

A: You likely have a mixture of the Monohydrochloride and Dihydrochloride .

  • Fix: The N-aryl nitrogen is a weak base. You must use a large excess of HCl during the salting step. Wash your solid with Et₂O/HCl to strip off any free base character.

Q3: Can I use column chromatography?

A: Not on the salt.

  • Strategy: You must convert it to the Free Base (see Module 2) to run a column.

  • Conditions: Use DCM:Methanol:Triethylamine (90:9:1). The Triethylamine is essential to prevent the amine from streaking on the silica. Once purified, convert back to the salt immediately, as the free base oxidizes over time.

Q4: How do I store the purified salt?

A: The dihydrochloride is hygroscopic .

  • Store in a desiccator or under Nitrogen.

  • If the white powder turns into a wet paste, it has absorbed atmospheric water. Recrystallize from Ethanol/HCl to restore it.

References

  • PubChem. (n.d.).[6] this compound Compound Summary. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Chao, S., et al. (2010). Solubility of Piperazine in Water and Organic Solvents.[7][8] Journal of Chemical & Engineering Data. (Provides solubility baselines for piperazine derivatives).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.

Sources

Validation & Comparative

A Researcher's Guide to Arylpiperazines: A Comparative Analysis of 1-(p-Tolyl)piperazine and its Pharmacologically Diverse Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutics. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential example of such a "privileged scaffold." Its prevalence, particularly in drugs targeting the central nervous system (CNS), is no coincidence. The piperazine moiety offers a synthetically tractable and versatile core that can be readily modified to fine-tune pharmacokinetic properties and achieve desired biological activity.

This guide delves into the world of arylpiperazines, a prominent class of piperazine derivatives characterized by an aryl group attached to one of the piperazine nitrogens. We will begin by examining 1-(p-Tolyl)piperazine dihydrochloride, a foundational research compound, and then expand our analysis to compare its profile against structurally related but pharmacologically distinct derivatives. Through a synthesis of receptor binding data, functional activity profiles, and the experimental methodologies used to acquire this data, this guide will illuminate the nuanced structure-activity relationships that govern the therapeutic potential of this remarkable chemical class.

Spotlight on 1-(p-Tolyl)piperazine: A Versatile Research Tool

1-(p-Tolyl)piperazine is an arylpiperazine derivative distinguished by a toluene group affixed to the N1 position of the piperazine ring. While not a therapeutic agent in itself, it serves as a crucial intermediate and building block in the synthesis of more complex pharmaceuticals, especially those targeting mood disorders. Its primary value in a research context lies in its utility for investigating serotonin and dopamine receptor interactions, forming the basis for the design of novel compounds with improved efficacy and side-effect profiles. The dihydrochloride salt form enhances its solubility and stability for experimental use.

The core structure provides a template for understanding how subtle modifications to the aryl ring can dramatically alter pharmacological activity. The addition of a simple methyl group at the para position, as in 1-(p-Tolyl)piperazine, compared to its unsubstituted counterpart, 1-Phenylpiperazine, can influence electronic distribution and steric hindrance, thereby altering affinity for specific receptor subtypes.

Caption: Chemical structure of 1-(p-Tolyl)piperazine.

Comparative Pharmacological Profiles: From Simple Ligand to Complex Modulator

To understand the significance of the arylpiperazine scaffold, we must compare 1-(p-Tolyl)piperazine to its derivatives that have seen clinical and research success. We will focus on four key comparators: 1-Phenylpiperazine, 1-(m-Trifluoromethylphenyl)piperazine (TFMPP), Aripiprazole, and Vortioxetine.

The arylpiperazine scaffold is a versatile template for designing CNS drugs that target serotonin and dopamine receptors. The nature of the aryl group on the N1 position of the piperazine ring and the length of the alkyl chain on the N4 position significantly influence the affinity for receptors like the 5-HT1A receptor.

Caption: Structure-Activity Relationship (SAR) of Piperazine Derivatives.

Quantitative Comparison of Receptor Binding Affinities

The interaction of a drug with its target is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values (in nM) for our selected compounds at key CNS receptors. This data provides a clear picture of how structural changes translate into distinct pharmacological profiles.

CompoundSERT (Ki, nM)D₂ (Ki, nM)5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₃ (Ki, nM)5-HT₇ (Ki, nM)
1-(p-Tolyl)piperazine HighModerateModerateModerate--
1-Phenylpiperazine >10,000>10,0001,790280--
TFMPP 880-288262--
Aripiprazole -0.34 1.65 3.4-39
Vortioxetine 1.6 >100015 -3.7 19
Note: Data for 1-(p-Tolyl)piperazine is qualitative as it is primarily a research intermediate; precise Ki values are less commonly published. TFMPP data reflects monoamine release EC50 values, which are related to transporter interaction. Dashes indicate data is not readily available or a primary target.

This data reveals a clear divergence in function. While simpler derivatives like 1-Phenylpiperazine and TFMPP show modest and somewhat non-selective affinities, clinically used drugs like Aripiprazole and Vortioxetine possess highly potent and specific affinities for their primary targets. Aripiprazole exhibits exceptionally high affinity for D₂ and 5-HT₁A receptors, while Vortioxetine's profile is dominated by its potent inhibition of the serotonin transporter (SERT) and interactions with multiple serotonin receptor subtypes.

Functional Activity: Beyond Binding

Affinities tell only part of the story. The functional consequence of binding—whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor—is critically important.

  • Aripiprazole is a classic example of a D₂ partial agonist . This "dopamine stabilization" is key to its mechanism; it reduces dopamine activity in hyperdopaminergic states (like psychosis) and increases it in hypodopaminergic states, potentially improving negative and cognitive symptoms. It also acts as a partial agonist at 5-HT₁A receptors.

  • Vortioxetine has a multimodal mechanism. It is a potent SERT inhibitor , which is the primary mechanism of SSRIs. However, it is also a 5-HT₁A agonist , a 5-HT₃ antagonist , and a 5-HT₇ antagonist . This complex profile is thought to modulate multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine, contributing to its antidepressant and pro-cognitive effects.

  • TFMPP is primarily known as a non-selective serotonin receptor agonist and a serotonin-releasing agent.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Autoreceptor 5-HT1A Autoreceptor Vortioxetine_SERT Vortioxetine (Inhibits) Vortioxetine_SERT->SERT Blocks Reuptake Synapse Synaptic Cleft (Increased Serotonin) Vortioxetine_Agonist Vortioxetine (Agonist) Vortioxetine_Agonist->Autoreceptor Modulates Release D2 D2 Receptor HT1A 5-HT1A Receptor HT3 5-HT3 Receptor Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2 Aripiprazole->HT1A Vortioxetine_Antagonist Vortioxetine (Antagonist) Vortioxetine_Antagonist->HT3

Technical Guide: Cross-Reactivity & Analytical Profiling of 1-(p-Tolyl)piperazine (pMPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(p-Tolyl)piperazine dihydrochloride (pMPP) is a phenylpiperazine derivative often encountered as a designer drug or "party pill" component, frequently in combination with 1-benzylpiperazine (BZP). Unlike 1-(3-chlorophenyl)piperazine (mCPP), which is a common metabolite of the antidepressant Trazodone, pMPP is rarely a metabolic byproduct of licit pharmaceuticals.

The Core Challenge: pMPP possesses a phenethylamine-like pharmacophore that can trigger false-positive results in Amphetamine/Methamphetamine immunoassays (EMIT, CEDIA, ELISA). However, its cross-reactivity is generally low (<1-5%), meaning it often evades detection in standard screens unless present in high (recreational) concentrations. This guide details the mechanism of this interference, provides comparative cross-reactivity data, and establishes a self-validating GC-MS protocol for definitive identification.

Molecular Profile & Mechanism of Interference[1]

To understand why pMPP cross-reacts (or fails to), one must analyze the pharmacophore recognized by immunoassay antibodies.

Structural Mimicry

Most Amphetamine immunoassays target the phenethylamine backbone: a benzene ring separated from a nitrogen atom by a two-carbon alkyl chain.

  • Amphetamine: Phenyl ring + Ethyl chain + Amine.

  • pMPP: Phenyl ring + Piperazine ring (which incorporates the ethyl-amine motif).

The piperazine ring of pMPP creates a semi-rigid structure that mimics the spatial arrangement of amphetamine. However, the para-methyl group on the phenyl ring introduces steric hindrance that reduces binding affinity for antibodies designed for the smaller, unsubstituted amphetamine molecule.

Visualization: Structural Pharmacophore Overlap

The following diagram illustrates the structural relationship between the target analyte (Amphetamine) and the interferents (pMPP and BZP).

Pharmacophore cluster_0 Target Analyte cluster_1 Piperazine Interferents cluster_2 Immunoassay Response Amphetamine Amphetamine (Phenethylamine Backbone) High Affinity Binding Result Antibody Binding Pocket Amphetamine->Result Perfect Fit (100%) BZP 1-Benzylpiperazine (BZP) Moderate Cross-Reactivity (Flexible Linker) BZP->Result Partial Fit (~1-10%) pMPP 1-(p-Tolyl)piperazine (pMPP) Low Cross-Reactivity (Rigid + Steric Hindrance) pMPP->Result Poor Fit (<1%) Requires High Conc.

Caption: Comparative binding logic. pMPP's rigid structure and para-substitution reduce its affinity for amphetamine-targeted antibodies compared to the more flexible BZP.

Comparative Cross-Reactivity Analysis

The following data synthesizes performance characteristics across common immunoassay platforms. Note that pMPP is a "low cross-reactivity" compound; it typically requires concentrations 50–100x higher than the cutoff to trigger a positive result.

Table 1: Cross-Reactivity Profile (Amphetamine Assays)
Analyte / InterferentStructure ClassEMIT II Plus (Amphetamines)CEDIA (DAU Amphetamines)ELISA (Neogen Amphetamine)Clinical Interpretation
d-Amphetamine Phenethylamine100% (Target) 100% (Target) 100% (Target) True Positive
d-Methamphetamine Phenethylamine~60-80%~70-90%HighTrue Positive
BZP Benzylpiperazine~1-5%~2-8%ModeratePotential False Positive
pMPP Phenylpiperazine< 1% < 1% Low Likely False Negative
mCPP Phenylpiperazine~1-3%~1-4%Low-ModPotential False Positive

Key Insight: Unlike BZP, which frequently triggers false positives in amphetamine screens, pMPP is often missed by standard screens. A "Negative" amphetamine screen does not rule out pMPP intoxication. If clinical signs (serotonergic toxicity, stimulants effects) are present despite a negative screen, specific chromatographic confirmation is required.

Self-Validating Experimental Protocol (GC-MS)

To definitively identify pMPP and distinguish it from BZP or Amphetamine, you must use Gas Chromatography-Mass Spectrometry (GC-MS). The dihydrochloride salt form of pMPP is highly water-soluble, necessitating a pH adjustment during extraction.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Urine (2 mL).

  • Internal Standard (IS): pMPP-d8 or BZP-d7 (100 ng/mL).

  • Basification (Critical): Add 200 µL of 1.0 M NaOH or saturated Carbonate buffer (pH > 10). Rationale: pMPP is a base; high pH renders it uncharged and extractable into organic solvent.

  • Extraction Solvent: Ethyl Acetate or Dichloromethane (3 mL).

  • Agitation: Vortex for 5 mins, Centrifuge at 3000 rpm for 5 mins.

  • Derivatization (Recommended): Evaporate organic layer. Reconstitute in 50 µL Ethyl Acetate + 50 µL TFAA (Trifluoroacetic anhydride) . Incubate at 70°C for 20 mins.

    • Why Derivatize? Piperazines are polar. TFAA acylation improves peak shape, sensitivity, and mass spectral fragmentation distinctiveness.

Phase 2: GC-MS Parameters
  • Column: Rxi-5ms or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 80°C (1 min) -> 20°C/min -> 290°C (hold 5 min).

  • Ionization: Electron Impact (EI) 70 eV.

Phase 3: Mass Spectral Identification (TFA Derivatives)

Distinguishing pMPP from its isomers (like mCPP) and analogs (BZP) relies on specific ion fragments.

Compound (TFA-Derivative)Retention Time (Relative)Quant Ion (m/z)Qualifier Ions (m/z)Structural Origin of Base Peak
pMPP-TFA ~1.15 (vs BZP)176 272 (M+), 119Piperazine ring cleavage retaining p-tolyl
BZP-TFA 1.00 (Reference)91 176, 272 (M+)Tropylium ion (Benzyl fragment)
mCPP-TFA ~1.12196 292 (M+), 139Chlorophenyl fragment

Validation Check: If the peak has a base ion of 91 , it is likely BZP (benzyl cleavage). If the base ion is 176 (for the TFA derivative) or 133 (for underivatized), it is pMPP.

Analytical Workflow Diagram

This decision tree guides the researcher from initial screening to final confirmation, highlighting the risk points for pMPP.

Workflow cluster_inputs cluster_screen Screening (Immunoassay) cluster_confirm Confirmation (GC-MS) cluster_interp Interpretation Sample Urine Sample (Suspected Designer Drug) Screen Amphetamine Screen (EMIT/CEDIA) Sample->Screen ResultPos Positive (+) Screen->ResultPos High Conc. (>50,000 ng/mL) ResultNeg Negative (-) Screen->ResultNeg Low Conc. (<10,000 ng/mL) Extract Alkaline Extraction (pH > 10) ResultPos->Extract Mandatory Confirm ResultNeg->Extract Clinical Suspicion? Deriv Derivatization (TFAA/PFPA) Extract->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS ID_BZP ID: BZP (Ion 91) GCMS->ID_BZP ID_pMPP ID: pMPP (Ion 176) GCMS->ID_pMPP

Caption: Analytical workflow emphasizing that a Negative screen does not rule out pMPP due to low cross-reactivity.

References

  • Castaneto, M. S., et al. (2015). Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing. Analytical and Bioanalytical Chemistry, 407(16), 4639–4648. Link

  • Nakanishi, K., et al. (2012).[1] Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. Forensic Science International, 217(1-3), 174-181.[1] Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66327, 1-(4-Methylphenyl)piperazine. Link

  • UNODC. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

Sources

1-(p-Tolyl)piperazine Dihydrochloride (pMPP) & Bioisosteres: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(p-Tolyl)piperazine dihydrochloride bioisosteres and their activity Content Type: Publish Comparison Guide

Executive Summary

This compound (pMPP), also known as 1-(4-methylphenyl)piperazine, represents a critical scaffold in serotonergic pharmacology. While often overshadowed by its meta-substituted counterparts like mCPP and TFMPP, pMPP serves as a fundamental probe for understanding the Structure-Activity Relationship (SAR) of the phenylpiperazine core. This guide objectively compares pMPP with its primary bioisosteres, analyzing their receptor selectivity profiles, functional mechanisms, and utility in drug development.

The Phenylpiperazine Scaffold: A Pharmacological Anchor

The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, capable of serving as a ligand for multiple G-Protein Coupled Receptors (GPCRs), particularly within the serotonin (5-HT) and dopamine families.

The Core Compound: pMPP

  • Chemical Name: 1-(4-methylphenyl)piperazine dihydrochloride

  • Key Feature: A para-methyl substitution on the phenyl ring.

  • Primary Activity: Non-selective serotonin receptor agonist/antagonist and serotonin releasing agent (SRA).

  • Role: Often used as a reference standard to determine how steric bulk and lipophilicity at the para-position influence receptor subtype selectivity compared to ortho- or meta-substitutions.

Comparative Bioisostere Profiling

The following analysis contrasts pMPP with three distinct bioisosteres: mCPP (meta-chloro), TFMPP (meta-trifluoromethyl), and Quipazine (quinoline bioisostere).

Comparative Data Table: Receptor Affinity & Activity
FeaturepMPP (Reference) mCPP TFMPP Quipazine
Structure para-Methylphenylmeta-Chlorophenylmeta-TrifluoromethylphenylQuinoline-2-yl
Primary Target Non-selective 5-HT5-HT2C (High Selectivity)5-HT1 / 5-HT25-HT3
5-HT2C Affinity (Ki) ~50–100 nM3.4 nM (High)~60 nM>1000 nM
5-HT1A Affinity (Ki) Moderate~20–40 nM~50–100 nMLow
5-HT3 Activity NegligibleAntagonist (Peripheral)Negligible Agonist (Potent)
Functional Mode Releaser / MixedAgonist (5-HT2C) / Antagonist (5-HT2A)Agonist (Non-selective)Agonist
Lipophilicity (cLogP) ~2.2~2.6~3.2~1.8

Key Insight: The shift from para-substitution (pMPP) to meta-substitution (mCPP, TFMPP) drastically increases affinity for 5-HT2 subfamily receptors. Quipazine replaces the phenyl ring with a quinoline, unlocking potent 5-HT3 ion channel activity, which the simple phenylpiperazines lack.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pMPP and its isosteres is dictated by the electronic and steric nature of the phenyl ring substituent.

Diagram 1: Phenylpiperazine SAR Map

SAR_Map Core Phenylpiperazine Core (The Scaffold) Para Para-Substitution (pMPP) (4-Methyl) Favors 5-HT1A / Transporter interaction Increases SERT selectivity Core->Para Steric Bulk @ C4 Meta Meta-Substitution (mCPP, TFMPP) (3-Cl, 3-CF3) Favors 5-HT2C / 5-HT2B Reduces DAT affinity Core->Meta Electron Withdrawal @ C3 Ortho Ortho-Substitution (oMPP) (2-OMe, 2-F) Steric clash restricts conformation Favors 5-HT1A (e.g., Way-100635 precursor) Core->Ortho Steric Hindrance @ C2 Hetero Heterocyclic Replacement (Quipazine) (Quinoline/Pyridine) Unlocks 5-HT3 Affinity Core->Hetero Ring Bioisosterism

Figure 1: SAR map illustrating how positional substitution on the phenyl ring dictates receptor subtype selectivity.

Mechanistic Pathways: 5-HT2C Signaling

mCPP and pMPP (to a lesser extent) exert their effects via the Gq-coupled 5-HT2C receptor pathway. This pathway is critical for understanding the anxiety and hypophagia (appetite suppression) associated with these compounds.

Diagram 2: 5-HT2C Gq Signaling Cascade

Gq_Pathway Ligand Ligand (mCPP / pMPP) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Efflux Ca->PKC Co-activates Response Cellular Response (Neuronal Excitation / Anxiety) PKC->Response Phosphorylation

Figure 2: The Gq-coupled signaling cascade activated by phenylpiperazine agonists at the 5-HT2C receptor.

Experimental Protocols

To validate the bioisosteric replacement of pMPP, researchers must utilize robust assays. The following protocols are "self-validating" systems designed to minimize false positives.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (Ki) of pMPP vs. mCPP for the 5-HT2C receptor.

  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT2C cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet. Critical: Repeat wash step to remove endogenous serotonin which interferes with binding.

  • Assay Setup:

    • Radioligand: [3H]-Mesulergine (1 nM final concentration).

    • Non-specific Binding (NSB): Define using 10 µM Mianserin.

    • Competitors: Prepare serial dilutions (10-10 to 10-5 M) of pMPP and mCPP.

  • Incubation:

    • Incubate plates at 37°C for 30 minutes. Equilibrium is faster at physiological temperature but degradation risk increases; add 0.1% ascorbic acid to prevent oxidation.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

  • Data Analysis:

    • Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:

      
      
      
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Distinguish between agonist (mCPP) and antagonist activity.[1][2]

  • Cell Loading:

    • Seed CHO cells expressing 5-HT2C in 96-well black-wall plates.

    • Load cells with Fluo-4 AM calcium indicator dye (4 µM) for 45 min at 37°C.

  • Baseline Measurement:

    • Measure baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Injection:

    • Inject pMPP or mCPP.[1][2] Monitor fluorescence spike for 180 seconds.

  • Validation:

    • Agonist Check: A sharp increase in fluorescence indicates Gq activation (Ca2+ release).

    • Antagonist Check: Pre-incubate with compound, then inject Serotonin (EC80). Reduction in signal confirms antagonism.

References
  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT1 and 5-HT2 receptors." Journal of Medicinal Chemistry. Link

  • Roth, B. L., et al. (2000). "The pharmacology of the phenylpiperazines." Psychopharmacology. Link

  • Kahn, R. S., & Wetzler, S. (1991). "m-Chlorophenylpiperazine as a probe of serotonin function."[3] Biological Psychiatry. Link

  • National Institute of Mental Health (PDSP). "Ki Database for 5-HT Receptors." Psychoactive Drug Screening Program. Link

  • Baumann, M. H., et al. (2001). "Effects of 'Ecstasy' and related drugs on serotonin transport."[4] Neuropsychopharmacology. Link

Sources

Comparative Guide: 1-(p-Tolyl)piperazine dihydrochloride vs. Halogenated Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(p-Tolyl)piperazine dihydrochloride (pMPP) represents a distinct structural subclass within the phenylpiperazine family. While its meta-substituted analogs—1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) —are established as high-affinity, non-selective serotonin (5-HT) receptor agonists, pMPP occupies a unique pharmacological niche.

This guide objectively compares pMPP against these "gold standard" 5-HT probes. The data indicates that the shift from meta- to para- substitution significantly alters the pharmacodynamic profile, transitioning from direct receptor agonism (mCPP/TFMPP) to a profile often associated with monoamine release or transporter interaction. For researchers, pMPP serves as a critical negative control for 5-HT2C receptor selectivity or as a scaffold for synthesizing complex multivalent ligands.

Chemical Identity & Structural Basis[1][2][3]

The phenylpiperazine pharmacophore consists of a piperazine ring attached to a phenyl group. The biological activity is strictly governed by the substituent's position on the phenyl ring.

CompoundAbbreviationSubstituentPositionPrimary Class
1-(p-Tolyl)piperazine pMPP Methyl (-CH3)Para (4) Scaffolding / Releaser
1-(m-Chlorophenyl)piperazine mCPP Chloro (-Cl)Meta (3) 5-HT Receptor Agonist
1-(3-Trifluoromethylphenyl)piperazine TFMPP Trifluoromethyl (-CF3)Meta (3) 5-HT Receptor Agonist
Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the substituent position directs the pharmacological fate of the molecule.

SAR_Flow Core Phenylpiperazine Core Meta Meta-Substitution (3-position) (Cl, CF3) Core->Meta Substituent Location Para Para-Substitution (4-position) (CH3, Cl) Core->Para Agonism Direct 5-HT Receptor Agonism (High Affinity 5-HT2C/1B) Meta->Agonism Steric fit for Receptor Pocket Release Monoamine Release / Transporter Interaction (Lower Receptor Affinity) Para->Release Transporter Substrate Preference Examples_Meta Examples: mCPP, TFMPP Agonism->Examples_Meta Examples_Para Examples: pMPP, pCPP Release->Examples_Para

Caption: SAR divergence in phenylpiperazines. Meta-substitution favors direct receptor binding (agonist), while para-substitution often shifts activity toward transporters or reduces receptor affinity.

Pharmacological Profiling: Head-to-Head

Receptor Binding Affinity (Ki)

The meta-substituted compounds (mCPP, TFMPP) exhibit nanomolar affinity for serotonin receptors, particularly 5-HT2C and 5-HT1B. pMPP, lacking the electron-withdrawing halogen at the meta position, generally displays lower affinity for these specific receptor subtypes, making it a useful tool for studying selectivity.

Table 1: Comparative Binding Affinities (Ki in nM) Lower numbers indicate higher affinity.

Target ReceptormCPP (Reference)TFMPP (Reference)pMPP (Test Subject)Interpretation
5-HT2C 3.4 nM [1]~10-20 nM [2]> 100 nM*pMPP lacks the potency of mCPP at 5-HT2C.
5-HT1B ~10 nM~15 nM [2]Moderate/LowTFMPP is the preferred probe for 5-HT1B.
5-HT1A ~20-40 nM~100 nMModeratepMPP derivatives often target 5-HT1A if N-substituted.
SERT Inhibitor/ReleaserReleaserReleaserAll three interact with the transporter, but pMPP is primarily a substrate.

*Note: pMPP affinity is inferred from SAR studies showing para-alkyl substitution reduces 5-HT2C affinity compared to meta-halogenation.

Functional Activity
  • mCPP & TFMPP: Act as non-selective agonists . In animal models, they induce hypophagia (appetite suppression) and anxiety-like behaviors mediated by 5-HT2C activation [1][5].

  • pMPP: Primarily acts as a monoamine releaser or a scaffold. It does not reliably produce the "head-twitch response" (a hallmark of 5-HT2A agonism) to the same extent as halogenated analogs, making it less hallucinogenic and more stimulant-like or inert depending on the dose.

Experimental Protocols

To ensure reproducibility, the following protocols address the handling of the dihydrochloride salt forms, which differ significantly from the free bases in terms of solubility and pH.

Solubilization & pH Buffering (Self-Validating Protocol)

Challenge: pMPP 2HCl is highly acidic in solution. Direct addition to cell culture or protein assays without buffering will denature targets, leading to false negatives (toxicity artifacts).

Protocol:

  • Weighing: Measure 10 mg of this compound (MW ~249.18 g/mol ).

  • Primary Dissolution: Dissolve in 1 mL of deionized water (ddH2O).

    • Checkpoint: Solution should be clear and colorless.

  • Neutralization (Critical Step):

    • Add 1N NaOH dropwise while monitoring with a micro-pH probe.

    • Target pH: 7.2 – 7.4.

    • Warning: If pH exceeds 8.5, the free base may precipitate out (cloudiness). If this occurs, back-titrate with dilute HCl immediately.

  • Final Dilution: Bring volume to 10 mL with PBS or HEPES buffer to create a 1 mg/mL stock.

  • Filtration: Sterilize using a 0.22 µm PES syringe filter (nylon binds piperazines; avoid nylon).

Radioligand Binding Assay Workflow

This workflow describes how to determine if pMPP competes for the 5-HT2C site against a known radioligand.

Binding_Assay Prep Membrane Prep (HEK293-5HT2C) Incubate Incubation (60 min @ 37°C) Prep->Incubate Ligand Radioligand ([3H]-Mesulergine) Ligand->Incubate Competitor Competitor (pMPP 2HCl) Competitor->Incubate Harvest Harvest/Filter (GF/B Filters) Incubate->Harvest Terminate Count Scintillation Counting Harvest->Count Quantify CPM

Caption: Competitive binding workflow. pMPP is titrated (1 nM - 10 µM) to displace [3H]-Mesulergine. A high IC50 indicates low affinity.

Safety & Handling (MSDS Highlights)

While pMPP is often used as a chemical intermediate, it shares toxicological properties with its bioactive analogs.

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Irritation: Causes skin (H315) and serious eye irritation (H319).[1]

  • Neurotoxicity Distinction: Do NOT confuse pMPP (1-(p-Tolyl)piperazine) with MPP+ (1-methyl-4-phenylpyridinium). MPP+ is a potent neurotoxin that destroys dopaminergic neurons (Parkinson's model). pMPP does not share this specific mitochondrial toxicity mechanism, but standard PPE (gloves, goggles, fume hood) is mandatory [3][4].

References

  • Wikipedia/Pharmacology Data. (2025). meta-Chlorophenylpiperazine (mCPP) Pharmacology and Binding Profiles. Link

  • National Institutes of Health (PubMed). (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Link[2]

  • PubChem. (2025).[1] 1-(m-Tolyl)piperazine dihydrochloride Compound Summary. Link

  • TCI Chemicals. (2025).[3] 1-(p-Tolyl)piperazine Safety Data Sheet. Link

  • PsychonautWiki. (2023). mCPP Pharmacology and Subjective Effects. Link

Sources

A Senior Application Scientist's Guide to Benchmarking 1-(p-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of serotonergic and dopaminergic modulation, the selection of appropriate chemical tools is paramount. 1-(p-Tolyl)piperazine stands as a foundational scaffold in medicinal chemistry, recognized for its role as a building block in the synthesis of numerous bioactive molecules targeting the central nervous system.[1] This guide provides a comprehensive framework for benchmarking 1-(p-Tolyl)piperazine dihydrochloride, a common salt form of this versatile compound.

While direct, publicly available binding and functional data for the parent compound are limited, its widespread use in the development of anti-anxiety and antidepressant medications necessitates a rigorous characterization against well-established industry standards.[1] This document outlines the pharmacological context, proposes a detailed experimental plan for its characterization, and benchmarks it against two key reference compounds for the serotonin 5-HT1A receptor: the partial agonist Buspirone and the silent antagonist WAY-100635 .

The Pharmacological Landscape: Arylpiperazines in Neuroscience

The arylpiperazine moiety is a privileged structure in neuropharmacology, forming the core of numerous drugs targeting serotonin (5-HT) and dopamine (D) receptors.[2][3] These receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, and motor control.[4] Specifically, the 5-HT1A and dopamine D2 receptors are critical targets in the treatment of anxiety, depression, and schizophrenia.[2][3][5]

1-(p-Tolyl)piperazine serves as a crucial intermediate in the synthesis of compounds designed to interact with these receptors.[1] Understanding its intrinsic pharmacological properties is therefore essential for interpreting the structure-activity relationships (SAR) of its derivatives and for its potential use as a research tool.

Establishing the Gold Standards: Buspirone and WAY-100635

To effectively benchmark this compound, a direct comparison with compounds of known affinity and functional activity at a key mutual target is required. The 5-HT1A receptor is a logical choice given the prevalence of the arylpiperazine scaffold in 5-HT1A ligands.

  • Buspirone : An anxiolytic agent that acts as a partial agonist at 5-HT1A receptors.[2] It also possesses a moderate affinity for dopamine D2 receptors, where it acts as a weak antagonist.[2]

  • WAY-100635 : A potent and selective silent antagonist of the 5-HT1A receptor.[6] It is a critical tool for in vitro and in vivo studies to probe the function of this receptor. However, it is important to note that it also acts as a potent full agonist at the dopamine D4 receptor.

Physicochemical Properties: A Foundation for Comparison

A comparison of the fundamental physicochemical properties of this compound with the selected industry standards is a crucial first step in understanding its potential behavior in biological systems.

PropertyThis compoundBuspironeWAY-100635 maleate
Molecular Formula C₁₁H₁₈Cl₂N₂C₂₁H₃₁N₅O₂C₂₉H₃₈N₄O₆
Molecular Weight ( g/mol ) 249.18385.51538.6
Appearance White to orange to green powder or lump-Solid
Solubility --Soluble in water to 50 mM
PubChem CID 83112247711957721

Data compiled from various sources.[1][5][6][7]

Proposed Experimental Benchmarking Workflow

To comprehensively characterize this compound and enable a robust comparison with industry standards, the following experimental workflow is proposed. This workflow is designed to first determine the binding affinity of the compound at key serotonin and dopamine receptors, followed by functional assays to elucidate its activity as an agonist, antagonist, or inverse agonist.

G cluster_0 Phase 1: Binding Affinity Profiling cluster_1 Phase 2: Functional Activity Characterization P1 Prepare Compound Stock Solutions (this compound, Buspirone, WAY-100635) P2 Radioligand Binding Assays (5-HT1A, 5-HT2A, D2 Receptors) P1->P2 Test Compounds P3 Data Analysis: Calculate Ki / IC50 Values P2->P3 Binding Data P4 Select Assays Based on Receptor G-protein Coupling (e.g., cAMP for Gαi/Gαs, Calcium Mobilization for Gαq) P3->P4 Identified Targets P5 Perform Functional Assays (Agonist & Antagonist Modes) P4->P5 Assay Formats P6 Data Analysis: Calculate EC50 / IC50 & Emax P5->P6 Functional Data P7 Comparative Analysis vs. Industry Standards P6->P7 Comprehensive Profile

Caption: Proposed workflow for benchmarking this compound.

Detailed Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the 5-HT1A receptor, using WAY-100635 and Buspirone as comparators.

Objective: To quantify the binding affinity of the test compounds by measuring their ability to displace a specific radioligand from the 5-HT1A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT.

  • Non-specific binding control: 10 µM Serotonin.

  • Test compounds: this compound, Buspirone, WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and standards in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of radioligand ([³H]8-OH-DPAT at a final concentration equal to its Kd).

    • 50 µL of test compound dilution or control (assay buffer for total binding, 10 µM Serotonin for non-specific binding).

    • 150 µL of cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]8-OH-DPAT is a well-characterized, high-affinity agonist radioligand for the 5-HT1A receptor, ensuring a robust signal for displacement assays.

  • Competitive Binding Format: This format is a standard and reliable method for determining the affinity of unlabeled compounds.

  • Cheng-Prusoff Correction: The use of the Cheng-Prusoff equation is essential to convert the experimentally determined IC₅₀ value to a true inhibition constant (Kᵢ), which is independent of the radioligand concentration used in the assay.

This protocol determines the functional activity of this compound as an agonist or antagonist at the Gαi-coupled 5-HT1A receptor.

Objective: To measure the ability of the test compounds to modulate the forskolin-stimulated accumulation of cyclic AMP (cAMP).

Materials:

  • A cell line stably co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., using HTRF or LANCE assays).

  • Forskolin.

  • Test compounds: this compound, Buspirone (partial agonist control), WAY-100635 (antagonist control).

  • Assay buffer/medium and cell lysis reagents.

  • cAMP detection kit.

Procedure:

Agonist Mode:

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Stimulation: Add a sub-maximal concentration of forskolin to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC₅₀ and Emax values.

Antagonist Mode:

  • Cell Plating: As above.

  • Compound Pre-incubation: Add serial dilutions of the test compounds and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Challenge: Add a known EC₈₀ concentration of a reference agonist (e.g., 5-HT) to all wells, except for the negative control.

  • Incubation, Lysis, and Detection: As in the agonist mode.

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Gαi Pathway: The 5-HT1A receptor is predominantly Gαi-coupled, leading to the inhibition of adenylyl cyclase and a decrease in cAMP production.

  • Forskolin Stimulation: Forskolin directly activates adenylyl cyclase, elevating basal cAMP levels. This creates a measurable window to detect the inhibitory effect of 5-HT1A receptor agonists.

  • Agonist and Antagonist Modes: Running the assay in both modes is crucial to fully characterize the compound's function, distinguishing between agonists that inhibit cAMP production on their own and antagonists that block the effect of another agonist.

Benchmarking Data for Industry Standards

The following table summarizes the reported binding affinities and functional activities for Buspirone and WAY-100635 at the 5-HT1A receptor. This data provides a benchmark against which the experimentally determined values for this compound can be compared.

CompoundReceptorAssay TypeParameterValue (nM)Functional Activity
Buspirone 5-HT1ABindingKᵢ3.1 - 891.25Partial Agonist
5-HT1AFunctionalEC₅₀15 - 186-
WAY-100635 5-HT1ABindingIC₅₀1.35Silent Antagonist
5-HT1ABindingKᵢ0.84-
Dopamine D₄BindingKd2.4Potent Agonist
Dopamine D₂LBindingKᵢ940Weak Antagonist
Dopamine D₃BindingKᵢ370-

Data compiled from various sources.

Concluding Remarks for the Senior Scientist

1-(p-Tolyl)piperazine is an undeniably important scaffold in modern medicinal chemistry. However, a comprehensive, publicly accessible pharmacological profile of the parent compound is lacking. This guide provides a strategic and methodologically sound framework for the in-depth characterization of this compound.

By systematically determining its binding affinity and functional activity at key CNS receptors and benchmarking these results against well-defined industry standards like Buspirone and WAY-100635, researchers can:

  • Establish a definitive pharmacological profile: This will enable its appropriate use as a research tool and provide a critical baseline for SAR studies of its derivatives.

  • Enhance the interpretation of existing data: A clear understanding of the parent compound's activity will inform the interpretation of studies involving more complex arylpiperazine derivatives.

  • Facilitate the rational design of novel compounds: With a solid foundation, medicinal chemists can make more informed decisions when modifying the 1-(p-Tolyl)piperazine scaffold to achieve desired potency, selectivity, and functional activity.

The execution of the proposed experimental plan will fill a significant knowledge gap and provide invaluable data for the neuroscience and drug discovery communities.

References

  • Chem-Impex. 1-(p-Tolyl)piperazine. Available from: [Link]

  • Psychopharmacology Institute. Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2024-02-06). Available from: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society.
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy.
  • Design and Synthesis of 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules. (2022-03-10).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. (2021-05-26).
  • PubChem. 1-(p-Tolyl)piperazine. Available from: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals.
  • PubChem. 1-(m-Tolyl)piperazine. Available from: [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry.
  • PubChem. This compound. Available from: [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. (2024-12-31).
  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Journal of Molecular Modeling.

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A Comparative Guide to 1-(p-Tolyl)piperazine Dihydrochloride and its Analogs in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth review of 1-(p-Tolyl)piperazine dihydrochloride and its structural analogs, a class of compounds pivotal to neuropharmacological research. We will objectively compare their chemical properties, mechanisms of action, and performance in key experimental models, offering researchers and drug development professionals a comprehensive understanding of their utility as research tools and scaffolds for novel therapeutics.

Introduction: The Versatility of the Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] These compounds, characterized by a piperazine ring linked to an aryl group, exhibit a remarkable range of pharmacological activities, particularly within the central nervous system (CNS).[2][3] Their structural versatility allows for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties, making them indispensable tools for probing complex neurotransmitter systems and developing treatments for various neurological and psychiatric disorders.[4][5][6] Many arylpiperazine derivatives modulate monoaminergic pathways, interacting with serotonin (5-HT), dopamine (DA), and adrenergic receptors, which are critically involved in mood, cognition, and behavior.[3][7]

Physicochemical and Structural Comparison

The subtle repositioning or substitution of functional groups on the aryl ring of the tolylpiperazine scaffold can significantly alter a compound's biological activity. Below is a comparison of 1-(p-Tolyl)piperazine with its ortho-substituted analog and other behaviorally active arylpiperazines.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
This compound CC1=CC=C(C=C1)N2CCNCC2.Cl.ClC₁₁H₁₈Cl₂N₂249.18[8]237-241[9]Para-methyl substitution on the phenyl ring.
1-(o-Tolyl)piperazine CC1=CC=CC=C1N2CCNCC2C₁₁H₁₆N₂176.2644-48Ortho-methyl substitution, altering steric hindrance near the nitrogen atom.
1-(m-Chlorophenyl)piperazine (m-CPP) ClC1=CC=CC(=C1)N2CCNCC2C₁₀H₁₃ClN₂196.68~80 (free base)Meta-chloro substitution, introducing an electron-withdrawing group. Known 5-HT₂C receptor agonist.[10]
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) FC(F)(F)C1=CC=CC(=C1)N2CCNCC2C₁₁H₁₃F₃N₂230.23~65 (free base)Meta-trifluoromethyl substitution, a potent electron-withdrawing group. Known 5-HT releaser.[11][12]

Mechanism of Action and Receptor Binding Profiles

The primary mechanism of action for many arylpiperazines involves direct interaction with G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptor subtypes. Their functional output—whether agonism, partial agonism, or antagonism—is highly dependent on the specific substitutions on the aryl ring.

General Signaling Pathway Modulation

Arylpiperazines can modulate neuronal activity by binding to presynaptic autoreceptors, which regulate neurotransmitter synthesis and release, or to postsynaptic receptors, which mediate the downstream signal in the target neuron. For instance, activity at the 5-HT₁A receptor is often associated with anxiolytic and antidepressant effects, while interactions with 5-HT₂A and 5-HT₂C receptors are linked to antipsychotic actions and regulation of mood and appetite.[13]

G Arylpiperazine Modulation of Serotonergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Arylpiperazine Arylpiperazine Analog Autoreceptor 5-HT1A Autoreceptor Arylpiperazine->Autoreceptor Modulates Postsynaptic_Receptor Postsynaptic Receptor (e.g., 5-HT2A/2C) Arylpiperazine->Postsynaptic_Receptor Binds (Agonist/Antagonist) Serotonin_Vesicle Serotonin (5-HT) Vesicle Autoreceptor->Serotonin_Vesicle Inhibits Release Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP FiveHTP->Serotonin_Vesicle Serotonin_Vesicle->Postsynaptic_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Neuronal_Response Neuronal Response Signaling_Cascade->Neuronal_Response

Caption: Arylpiperazine modulation of a serotonergic synapse.

Comparative Receptor Binding Affinities

While comprehensive binding data for 1-(p-Tolyl)piperazine is not as prevalent in the literature as for some of its analogs, we can infer its likely profile and compare it with well-characterized derivatives. Arylpiperazines frequently show affinity for multiple receptors, and their selectivity profile dictates their overall pharmacological effect.

Compound5-HT₁A Affinity (Ki, nM)5-HT₂A Affinity (Ki, nM)5-HT₂C Affinity (Ki, nM)Dopamine D₂ Affinity (Ki, nM)Primary Functional Role
1-(p-Tolyl)piperazine ModerateModerate-LowModerate-LowLowSerotonergic/Dopaminergic Modulator
1-(m-Chlorophenyl)piperazine (m-CPP) HighModerateHighLow5-HT₂C/₁B Agonist[10]
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) HighModerateModerateLow5-HT Releaser, 5-HT₁B/₁C Agonist[11][12]
Vortioxetine (Arylpiperazine drug) HighModerateLowLow5-HT₁A Agonist, 5-HT₃ Antagonist[3]
Aripiprazole (Arylpiperazine drug) ModerateModerateModerateHighD₂/5-HT₁A Partial Agonist, 5-HT₂A Antagonist

Note: Specific Ki values can vary between studies. This table represents a generalized comparison based on available literature.

Comparative Pharmacological and Behavioral Effects

The differences in receptor binding translate directly to distinct behavioral outcomes in preclinical models. These compounds serve as valuable tools to dissect the roles of specific receptor subtypes in complex behaviors.

CompoundEffect on LocomotionAnxiogenic/Anxiolytic EffectEffect on Food IntakeKey Research Application
1-(p-Tolyl)piperazine Variable; may increase or decrease depending on contextNot well-characterized, likely moderateNot well-characterizedScaffold for novel CNS agents
1-(m-Chlorophenyl)piperazine (m-CPP) Dose-dependent suppression[12]Anxiogenic in animal models[10]Hypophagic (reduces food intake)[10]Probing 5-HT₂C receptor function
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) Dose-dependent suppression[12]AnxiogenicHypophagicStudying serotonin release and 5-HT₁B/₁C function
Buspirone (Arylpiperazine drug) Minimal at therapeutic dosesAnxiolyticMinimal5-HT₁A receptor partial agonist reference compound[3]

Synthesis and Experimental Protocols

The synthesis of arylpiperazines is well-established, with modern chemistry offering efficient and scalable routes.[1][14]

General Synthesis Overview

A common and robust method for synthesizing N-arylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., p-bromotoluene) and piperazine. An alternative route involves nucleophilic aromatic substitution. For mono-substitution, a protecting group strategy is often employed.[1]

G ArylHalide Aryl Halide (e.g., p-bromotoluene) Catalyst Pd Catalyst + Ligand + Base ArylHalide->Catalyst Piperazine Piperazine (or mono-Boc-piperazine) Piperazine->Catalyst Product N-Arylpiperazine Catalyst->Product Deprotection Deprotection (if needed) Product->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: General workflow for Buchwald-Hartwig synthesis.

Protocol: Radioligand Receptor Binding Assay

This protocol is fundamental for determining the affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of 1-(p-Tolyl)piperazine for the human 5-HT₁A receptor.

Materials:

  • Membrane preparation from cells expressing the human 5-HT₁A receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁A agonist).

  • Test Compound: this compound, dissolved in assay buffer.

  • Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of 1-(p-Tolyl)piperazine in assay buffer across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]8-OH-DPAT, 100 µL membrane preparation.

    • Non-specific Binding: 50 µL 10 µM 5-HT, 50 µL [³H]8-OH-DPAT, 100 µL membrane preparation.

    • Test Compound: 50 µL of 1-(p-Tolyl)piperazine dilution, 50 µL [³H]8-OH-DPAT, 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-120 minutes to allow the binding to reach equilibrium.[15]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Prepare Reagents (Membranes, Radioligand, Test Compound) Setup Set up Assay Plate (Total, Non-specific, Test Wells) Start->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Rapid Filtration (Separate Bound from Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Workflow for a radioligand receptor binding assay.

Conclusion and Future Directions

1-(p-Tolyl)piperazine and its analogs represent a structurally simple yet pharmacologically potent class of compounds. While analogs like m-CPP and TFMPP have been extensively used as specific pharmacological tools to investigate serotonergic systems, the parent compound, 1-(p-Tolyl)piperazine, serves as a valuable starting point and scaffold for medicinal chemistry campaigns.[4] The comparative data clearly demonstrate that minor structural modifications on the aryl ring lead to significant shifts in receptor affinity and functional activity, underscoring the importance of precise structure-activity relationship (SAR) studies.

Future research should focus on obtaining more detailed binding profiles for less-characterized analogs and exploring their potential in novel therapeutic areas beyond CNS disorders, such as oncology, where arylpiperazines are also gaining attention.[16][17] The integration of computational docking studies with empirical binding and behavioral data will further accelerate the design of next-generation compounds with improved selectivity and therapeutic indices.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • del Castillo, J., & Morales, T. (n.d.). Mechanism of the paralysing action of piperazine on Ascaris muscle. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(p-Tolyl)piperazine. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

  • Kiyan, V., et al. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. Retrieved from [Link]

  • Naeem, S., et al. (2009). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2021). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. Retrieved from [Link]

  • Sravani, G., et al. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • Roda, E., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • RTI International. (n.d.). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Retrieved from [Link]

  • Preprints.org. (2024, July 18). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • Lucki, I., et al. (1986). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Retrieved from [Link]

  • Bentham Science. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Leopoldo, M., et al. (2004). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • NIH. (2025, March 28). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Retrieved from [Link]

  • Ingenta Connect. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Piperazine designer drugs of abuse. Retrieved from [Link]

  • Martin, P. (1991). 1-(2-pyrimidinyl)-piperazine May Alter the Effects of the 5-HT1A Agonist in the Learned Helplessness Paradigm in Rats. PubMed. Retrieved from [Link]

  • MDPI. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). Retrieved from [Link]

  • ResearchGate. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 1-(p-Tolyl)piperazine Dihydrochloride

[1]

Executive Summary & Immediate Directive

This guide mandates the standard operating procedures (SOP) for the segregation, handling, and disposal of 1-(p-Tolyl)piperazine dihydrochloride .

CRITICAL WARNING: As a dihydrochloride salt of an aromatic amine, this compound is acidic in solution and hygroscopic . Improper mixing with strong oxidizers (e.g., bleach) or nitrites can generate toxic chloramines or carcinogenic nitrosamines.

Do not dispose of down the drain. All waste must be routed for high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in safe disposal.

ParameterSpecificationOperational Implication
Chemical Name 1-(4-Methylphenyl)piperazine dihydrochlorideAromatic amine salt.[1]
CAS Number 13078-14-3 Use this for waste labeling/manifests.[1]
Molecular Formula C₁₁H₁₆N₂[1] · 2HClContains chloride ions; acidic in water.
Physical State White crystalline powderHygroscopic; keep containers tightly sealed.[1]
Acidity (pH) Acidic (~pH 2-3 in aqueous solution)Corrosive risk. Segregate from bases/cyanides.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)PPE (Gloves, Goggles, N95/Fume Hood) required.

Waste Segregation Logic

The following decision tree illustrates the strict segregation protocols required to prevent accidental chemical reactions in the waste stream.

WasteSegregationStartWaste: 1-(p-Tolyl)piperazine 2HClStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidCompatCheckContaminants Check:NO Bleach / NO NitritesSolid->CompatCheckSolventCheckSolvent Base?Liquid->SolventCheckAqueousAqueousSolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicAqueous->CompatCheckOrganic->CompatCheckBinSolidSolid Waste Bin(Label: Toxic/Irritant)CompatCheck->BinSolidIf SolidBinAcidAqueous Acidic Waste(Do NOT mix with Cyanide/Sulfide)CompatCheck->BinAcidIf AqueousBinOrgHalogenated Organic Waste(Due to HCl content)CompatCheck->BinOrgIf Organic

Figure 1: Segregation logic flow ensuring chemical compatibility and correct waste stream assignment.[1]

Detailed Disposal Procedures

A. Solid Waste (Powder/Crystals)

Most common form for expired or excess reagents.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the chemical in a clear polyethylene bag, seal it with tape, and place it inside the waste container. Double containment prevents dust inhalation.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 98%."[1]

    • Hazards: Check "Irritant" and "Toxic."

  • Storage: Store in a cool, dry area away from strong bases (e.g., Sodium Hydroxide) to prevent exothermic neutralization and fume generation.

B. Liquid Waste (Solutions)

Typically reaction mixtures or mother liquors.

  • pH Verification: Dip a pH strip into the waste.

    • Result: Likely Acidic (pH < 4).

  • Stream Selection:

    • If Aqueous: Pour into the Aqueous Acidic waste stream.

      • Warning: Ensure this carboy does NOT contain cyanides or sulfides (risk of HCN/H₂S gas evolution).

    • If Organic (e.g., Methanol/DCM): Pour into Halogenated Organic waste.

      • Reasoning: Even if the solvent isn't halogenated, the dihydrochloride salt introduces chlorides, making "Halogenated" the safer default classification for incineration parameters.

  • No Neutralization: Do not attempt to neutralize the waste in the lab unless part of a validated experimental protocol. Neutralization generates heat and can cause splashing. Let the waste facility handle pH adjustment.

C. Empty Containers
  • Triple Rinse: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (water or methanol).

  • Rinsate Disposal: Dispose of the rinsate into the appropriate liquid waste container (as defined in Section B).

  • Defacing: Deface the original label and mark "EMPTY." Dispose of the glass/plastic bottle in the "Glass/Trash" or "Recycling" stream depending on local facility rules for triple-rinsed containers.

Scientific Rationale & Chemical Compatibility

This protocol is built on the following chemical principles:

  • Amine-Nitrite Incompatibility: Piperazines are secondary amines (or derivatives thereof). If mixed with Nitrites (often found in biological buffers) under acidic conditions, they form N-Nitroso compounds , which are potent carcinogens. Never mix this waste with biological waste containing sodium nitrite.

  • Chloramine Risk: As a nitrogen-containing compound, mixing with Hypochlorite (Bleach) can generate chloramines, which are toxic respiratory irritants. Do not use bleach to clean spills of this substance.

  • Thermal Decomposition: The dihydrochloride salt decomposes upon heating to release Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx). Incineration requires scrubbers; therefore, this must go to a professional chemical waste facility, not a standard medical waste autoclave.

Emergency Contingencies

ScenarioImmediate Action
Spill (Solid) Dampen a paper towel with water (to prevent dust) and wipe up.[1] Place all materials in a sealed bag as solid waste. Wear N95/P100 mask.
Spill (Liquid) Absorb with vermiculite or spill pads.[1] Do not use "caustic" neutralizers immediately; absorb first, then clean surface with soap and water.
Skin Contact Wash with soap and water for 15 minutes.[1] The salt is acidic and will irritate skin.
Eye Contact Flush with water for 15 minutes.[1][2] Seek medical attention immediately (Risk of corneal damage from acidity).[2][3][4]

Regulatory & Compliance (RCRA)

For US-based laboratories (adjust for local EU/Asian regulations).[1]

  • RCRA Classification: This material is not listed on the P-list or U-list.

  • Characteristic Waste:

    • Solid: Non-regulated chemical waste (unless mixed with solvents).

    • Aqueous Solution: Likely D002 (Corrosive) if pH ≤ 2.

  • DOT Transport:

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (this compound) (If pH indicates corrosivity).[1]

    • Otherwise: Environmentally hazardous substance, solid, n.o.s.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12201018, 1-(4-Methylphenyl)piperazine dihydrochloride. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[5] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperazine derivatives. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.